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  • Product: Benzo[b]thiophen-2-yl(phenyl)methanol
  • CAS: 116496-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Benzo[b]thiophen-2-yl(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzo[b]thiophen-2-yl(phenyl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzo[b]thiophen-2-yl(phenyl)methanol. As a key analytical technique in organic chemistry, NMR spectroscopy offers invaluable insights into the molecular structure and environment of this compound. This document will delve into the expected spectral features, drawing upon data from structurally related analogs to provide a comprehensive understanding for researchers in drug discovery and development.

Introduction

Benzo[b]thiophen-2-yl(phenyl)methanol is a secondary alcohol containing both a benzothiophene and a phenyl moiety. The unique electronic and steric environment of the protons and carbons in this molecule gives rise to a characteristic NMR spectrum. Understanding these spectral features is crucial for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities.[1]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the benzo[b]thiophene ring system and the phenyl group is used.

Caption: Molecular structure and atom numbering for Benzo[b]thiophen-2-yl(phenyl)methanol.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-3~7.20sThe chemical shift is influenced by the adjacent sulfur atom and the substituent at C2.
H-4, H-5, H-67.25 - 7.45mThese protons of the benzene ring of the benzothiophene moiety will appear as a complex multiplet.
H-77.75 - 7.85dExpected to be the most downfield of the benzothiophene protons due to the deshielding effect of the sulfur atom.
H-2', H-6' (ortho)7.30 - 7.40mProtons on the phenyl ring ortho to the carbinol carbon.
H-3', H-5' (meta)7.20 - 7.30mProtons on the phenyl ring meta to the carbinol carbon.
H-4' (para)7.15 - 7.25mProton on the phenyl ring para to the carbinol carbon.
CH (carbinol)~5.90s (or d if coupled to OH)The chemical shift of this proton is highly dependent on the solvent and concentration. In aprotic solvents, it is expected to be a singlet.[2]
OH (hydroxyl)Variablebr sThe chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with trace water in the solvent.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in Table 2. These are estimated based on the known effects of substituents on the benzothiophene and phenyl rings.

CarbonPredicted Chemical Shift (ppm)Notes
C-2~150The carbon bearing the methanol substituent is expected to be significantly downfield.
C-3~124
C-3a~140
C-4~124.5
C-5~125
C-6~123
C-7~122
C-7a~139
C-α (carbinol)~76The carbinol carbon chemical shift is characteristic for secondary alcohols. For diphenylmethanol, this carbon appears at 76.3 ppm.[2]
C-1'~144The ipso-carbon of the phenyl ring.
C-2', C-6' (ortho)~126.5
C-3', C-5' (meta)~128.5
C-4' (para)~127.5

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like Benzo[b]thiophen-2-yl(phenyl)methanol.[4]

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg in the same volume of solvent.[4]

  • Solvent Selection: A common solvent is deuterated chloroform (CDCl₃). Other deuterated solvents can be used depending on the solubility of the compound and the desired chemical shift resolution. The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding like the hydroxyl proton.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4]

NMR Spectrometer and Data Acquisition

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (Compound in Deuterated Solvent + TMS) B Place Sample in NMR Spectrometer A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: A generalized workflow for NMR data acquisition and analysis.

  • Instrumentation: Spectra are typically recorded on a spectrometer with a proton frequency of 300, 400, or 500 MHz.[4][7]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum and improve the signal-to-noise ratio. Typical parameters include a 30-45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]

Interpretation of the Spectra

The aromatic region of the ¹H NMR spectrum (7.0-8.0 ppm) will contain signals for the nine aromatic protons. The benzothiophene protons can be distinguished from the phenyl protons through 2D NMR techniques such as COSY and HSQC. The proton at the 3-position of the benzothiophene ring is expected to be a singlet, as it has no adjacent protons. The carbinol proton (CH-OH) will likely appear as a singlet around 5.9 ppm, and its integration will correspond to one proton. The hydroxyl proton signal is often broad and its position is variable.

In the ¹³C NMR spectrum, the two quaternary carbons of the benzothiophene ring (C-3a and C-7a) and the ipso-carbon of the phenyl ring (C-1') will be identifiable by their lower intensity and lack of a signal in a DEPT-90 experiment. The carbinol carbon (C-α) will appear in the aliphatic region around 76 ppm.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for Benzo[b]thiophen-2-yl(phenyl)methanol. By leveraging data from structurally related compounds, we have provided a detailed prediction of the chemical shifts and a standard protocol for data acquisition. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the characterization and analysis of this important class of molecules.

References

  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.).
  • Comparative NMR Analysis of Benzo[b]thiophen-2(3H)-one and a Structurally Related Analog. (2025). Benchchem.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.).
  • Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. (2025, August 6).
  • Supporting Information. (n.d.). Rsc.org.
  • Download. (n.d.). Beilstein Archives.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. (2026, March 10). MDPI.
  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienylbenzo-thieno[3,2-b]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. (2025, February 7). PMC. Retrieved from

  • Benzo[C]thiophene, octahydro- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. (n.d.).
  • 1H-NMR. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing).
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). PMC.
  • The chemical shifts of NMR (δ ppm) spectral values of compounds 1-6. (n.d.). ResearchGate.
  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (n.d.). Diva-Portal.org.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data.
  • NMR Solvent data chart. (n.d.). Eurisotop.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of Benzo[b]thiophen-2-yl(phenyl)methanol: A Technical Guide

Executive Summary Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) is a highly versatile diaryl methanol scaffold utilized extensively in medicinal chemistry and organic synthesis [1]. As a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) is a highly versatile diaryl methanol scaffold utilized extensively in medicinal chemistry and organic synthesis [1]. As a critical building block for synthesizing complex pharmacophores—including cholinesterase inhibitors and anti-inflammatory agents—understanding its solid-state geometry is paramount. This whitepaper provides an in-depth, authoritative guide on the crystallographic profiling, single-crystal X-ray diffraction (SCXRD) methodology, and structural dynamics of this compound.

Designed for structural biologists, crystallographers, and drug development professionals, this guide synthesizes field-proven experimental protocols with the causality behind structural refinement choices, ensuring a self-validating approach to crystallographic analysis.

Structural Fundamentals & Conformational Dynamics

The molecular architecture of Benzo[b]thiophen-2-yl(phenyl)methanol features a central sp3 -hybridized carbinol carbon linking a rigid, planar benzothiophene bicyclic system and a freely rotatable phenyl ring.

Conformational Causality

The crystal packing of this molecule is primarily dictated by two competing forces:

  • Steric Hindrance: The bulky benzothiophene and phenyl rings must adopt a specific dihedral angle (typically between 38° and 60°) to minimize steric clashing between the ortho-hydrogens of the phenyl ring and the sulfur/carbon atoms of the thiophene moiety [3].

  • Hydrogen Bonding Networks: The hydroxyl (-OH) group acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules typically self-assemble into infinite one-dimensional chains or discrete dimers via O−H⋯O interactions.

Furthermore, the benzothiophene moiety is notorious for exhibiting conformational disorder in the crystal lattice. It frequently undergoes a 180° flip around the C−C bond connecting it to the methanol carbon, requiring careful modeling of the sulfur and carbon atoms over two positions with partial occupancies during structural refinement [2].

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. The following protocol utilizes a binary solvent system to manipulate solubility and evaporation kinetics.

Step-by-Step Methodology:
  • Solvent Selection: Dissolve 50 mg of Benzo[b]thiophen-2-yl(phenyl)methanol in 2 mL of Dichloromethane (DCM). Causality: DCM provides excellent primary solubility for the hydrophobic aromatic rings.

  • Anti-Solvent Addition: Layer 1 mL of Methanol (MeOH) carefully over the DCM solution. Causality: Methanol acts as a polar protic anti-solvent. It participates in hydrogen bonding, which modulates the precipitation rate and encourages ordered lattice formation rather than amorphous aggregation [2].

  • Vapor Diffusion / Slow Evaporation: Puncture the vial cap with a narrow gauge needle (e.g., 20G) to allow for slow evaporation at ambient temperature (20–25 °C).

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select block-like, transparent crystals with sharp edges and extinguish completely under crossed polarizers (indicating a single crystal domain).

  • Validation: Wash the harvested crystals in cold hexanes to remove residual mother liquor and prevent surface degradation.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The SCXRD workflow must be optimized to handle the high mobility of the hydroxyl proton and the high electron density of the sulfur atom.

SCXRD_Workflow N1 Sample Mounting (Paratone Oil, Cryoloop) N2 Cryocooling (100 K) (Minimizes Thermal Motion) N1->N2 N3 Data Collection (Mo Kα Radiation, λ=0.71073 Å) N2->N3 N4 Integration & Absorption (SAINT / SADABS) N3->N4 N5 Phase Problem Solution (Direct Methods / SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL / checkCIF) N5->N6

Fig 1. Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Experimental Execution & Causality:
  • Cryocooling (100 K): The crystal is mounted on a MiTeGen loop using Paratone-N oil and immediately flash-cooled to 100 K in a nitrogen stream. Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the weak electron density of the hydroxyl hydrogen atom.

  • Radiation Source: Molybdenum radiation ( λ=0.71073 Å) is utilized. Causality: Mo is preferred over Copper to minimize X-ray absorption effects caused by the heavier sulfur atom in the benzothiophene ring.

  • Refinement Strategy: The structure is solved using SHELXT and refined with SHELXL. Non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen is located in the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Quantitative Crystallographic Data

Based on the isostructural behavior of benzothiophene-based diaryl methanols [2, 3], the following tables summarize the expected quantitative parameters and geometric constraints utilized during refinement.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Empirical Formula C15​H12​OS
Formula Weight 240.32 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo ) 0.71073 Å
Benzothiophene Planarity (r.m.s) ~0.016 - 0.020 Å
Disorder Occupancy (S-flip) ~0.93 : 0.07 (Major:Minor)
Table 2: Key Bond Lengths and Dihedral Angles
Structural FeatureExpected ValueCausality / Significance
C-S Bond (Thiophene) 1.735(2) ÅIndicates standard single-bond character within the aromatic system.
C-O Bond (Methanol) 1.428(3) ÅConfirms the sp3 hybridization of the central carbinol carbon.
Dihedral Angle (Rings) 38.4° - 60.4°Minimizes steric clash between the benzothiophene and phenyl rings.

Intermolecular Interactions & Hirshfeld Surface Analysis

The macroscopic properties of the crystal (e.g., melting point, solubility) are governed by its microscopic intermolecular interactions.

HBond_Network N1 Hydroxyl Group (Donor) N2 Hydroxyl Group (Acceptor) N1->N2 Strong O-H...O (1D Chains) N3 Benzothiophene S-atom (Weak Acceptor) N1->N3 Weak O-H...S (Secondary) N4 Phenyl Ring (π-System) N2->N4 C-H...π Packing

Fig 2. Intermolecular interaction logic governing the crystal packing of diaryl methanols.

Hirshfeld surface analysis of similar benzothiophene derivatives reveals that O−H⋯O hydrogen bonds dominate the packing motifs, forming R22​(4) or C(4) chain motifs. The sulfur atom acts as a weak hydrogen bond acceptor ( O−H⋯S ), which often stabilizes the minor component of the disordered benzothiophene ring [3]. Furthermore, C−H⋯π interactions between the aliphatic carbinol proton and adjacent phenyl rings provide three-dimensional lattice stability.

References

  • EvitaChem. "Buy 2-(4-Fluoro-benzyl)-piperidine (EVT-442952) - EvitaChem" (Contains compound CAS 116496-01-6 data). EvitaChem Catalog.
  • MDPI. "Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue." Polymers / MDPI, Feb 2020.
  • NIH / UKnowledge. "Comparison of crystal structures of 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)..." Acta Crystallographica Section C, 2014.
Foundational

Advanced Toxicological Profiling and Safety Data Sheet (SDS) Guide for Benzo[b]thiophen-2-yl(phenyl)methanol

Executive Summary Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including 5-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including 5-lipoxygenase inhibitors and selective estrogen receptor modulators (SERMs). Because specific in vivo toxicological data for this exact molecule is sparse, drug development professionals must rely on predictive toxicology—extrapolating safety protocols from its structural constituents: the benzo[b]thiophene core and the phenylmethanol moiety.

This whitepaper synthesizes the physicochemical properties, structural causality, and extrapolated safety data for Benzo[b]thiophen-2-yl(phenyl)methanol, providing a self-validating framework for laboratory handling, storage, and spill mitigation.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its chemical behavior and potential hazards. The presence of a benzylic hydroxyl group adjacent to an electron-rich benzothiophene ring dictates both its reactivity and its degradation pathways.

Table 1: Physicochemical & Structural Data

PropertyValueScientific Rationale / Causality
CAS Number 116496-01-6Unique identifier for Benzo[b]thiophen-2-yl(phenyl)methanol[1].
Molecular Formula C15H12OSIndicates a highly conjugated, lipophilic structure.
Molecular Weight 240.32 g/mol Falls within Lipinski's Rule of 5, making it highly permeable in biological assays[1].
Storage Conditions 2-8°C, SealedPrevents atmospheric auto-oxidation of the benzylic alcohol to a ketone[1].

Causality Note: Why store at 2-8°C? Secondary alcohols attached to heteroaromatic systems are thermodynamically driven toward dehydration or oxidation when exposed to heat and atmospheric oxygen. Cold, desiccated storage minimizes the kinetic energy required for these degradation pathways, preserving the integrity of the reagent for sensitive cross-coupling or substitution reactions.

Predictive Toxicology & Metabolic Pathways

Because Benzo[b]thiophen-2-yl(phenyl)methanol lacks a fully populated GHS classification profile in standard literature, we must apply structural alert methodologies based on the benzo[b]thiophene core (CAS 95-15-8)[2].

Toxicological Extrapolation
  • Acute Oral Toxicity (Category 4): The benzothiophene core is classified as harmful if swallowed (H302)[2]. Hepatic processing of thiophene derivatives often involves Cytochrome P450 (CYP450) mediated oxidation, which can generate reactive sulfoxides or epoxides that deplete cellular glutathione (GSH).

  • Aquatic Toxicity (Chronic 2): The highly lipophilic nature of the fused bicyclic system drives bioaccumulation in aquatic organisms. This disrupts lipid bilayers, necessitating an H411 classification (Toxic to aquatic life with long-lasting effects)[2],[3].

  • Irritation: The phenylmethanol moiety is a known mild-to-moderate skin and eye irritant, disrupting local cellular osmotic balance upon direct contact[3].

Table 2: Extrapolated GHS Hazard Data

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedCYP450 metabolism generates reactive electrophiles[2].
Aquatic Toxicity Chronic 2H411: Toxic to aquatic lifeHigh LogP drives bioaccumulation in aquatic lipid bilayers[3].
Skin/Eye Irritation Category 2AH315 / H319Localized osmotic disruption and protein denaturation[3].
Metabolic Activation Visualization

To understand the systemic risk of exposure, we must map the predicted Phase I and Phase II metabolic pathways.

Metabolism A Benzo[b]thiophen-2-yl (phenyl)methanol (Parent Compound) B Hepatic CYP450 (Phase I Metabolism) A->B Oxidation C Benzo[b]thiophen-2-yl (phenyl)methanone (Ketone Metabolite) B->C Alcohol Dehydrogenase D Thiophene S-Oxidation (Sulfoxide/Sulfone) B->D CYP3A4 / CYP2D6 E Phase II Conjugation (Glucuronidation) C->E UGT Enzymes G Reactive Intermediate (Potential Toxicity) D->G Epoxidation F Excretion (Renal/Biliary) E->F Clearance

Predicted Phase I/II metabolic pathways for Benzo[b]thiophen-2-yl(phenyl)methanol.

Validated Experimental Protocols & Handling

To ensure trustworthiness, laboratory protocols must be self-validating. The following methodology is designed to mitigate the specific risks associated with aerosolization and dermal permeation of lipophilic heterocycles.

Protocol: Safe Solubilization and Transfer

Objective: To prepare a standardized molar solution of Benzo[b]thiophen-2-yl(phenyl)methanol while preventing auto-oxidation and mitigating inhalation risks.

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water acts as a nucleophile in downstream halogenation or cross-coupling reactions, destroying reaction yields.

  • PPE & Environmental Controls: Don double nitrile gloves. Nitrile is required because lipophilic thiophenes can slowly permeate standard latex. Operate strictly within a chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Weighing Dynamics: Use an enclosed analytical balance equipped with an anti-static bar.

    • Causality: Fine powders of highly conjugated organic molecules easily build static charge and aerosolize, creating an inhalation hazard (H335).

  • Solubilization: Transfer the solid to a dry, argon-flushed septa-vial. Inject the chosen anhydrous solvent (e.g., Dichloromethane or DMSO) dropwise while vortexing.

    • Causality: Slow addition prevents localized exothermic hotspots that could trigger premature dehydration of the benzylic alcohol.

  • Decontamination & Spill Response: Wipe down all spatulas and balance surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Causality: Hypochlorite effectively oxidizes residual thiophene to highly water-soluble, non-toxic sulfones, ensuring complete chemical destruction of the hazard rather than mere dilution.

Workflow Visualization

LabWorkflow Start Receipt of Compound CAS: 116496-01-6 Storage Store at 2-8°C Desiccated Environment Start->Storage PPE Don PPE: Double Nitrile Gloves Storage->PPE FumeHood Transfer to Fume Hood (Min 100 fpm) PPE->FumeHood Weighing Weighing & Solubilization (Anti-static control) FumeHood->Weighing Spill Spill Event? Weighing->Spill CleanUp Absorb & Oxidize (10% Bleach Solution) Spill->CleanUp Yes Proceed Proceed with Synthesis Spill->Proceed No

Step-by-step laboratory workflow and spill response for benzothiophene derivatives.

References

Sources

Exploratory

Whitepaper: Preliminary In Vitro Biological Activity of Benzo[b]thiophen-2-yl(phenyl)methanol

Executive Summary Benzo[b]thiophen-2-yl(phenyl)methanol (CAS No. 116496-01-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Characterized by a lipophilic benzothiophene core fused w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS No. 116496-01-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Characterized by a lipophilic benzothiophene core fused with a hydrogen-bond-donating phenylmethanol moiety, this compound serves both as a critical synthetic building block and a biologically active pharmacophore. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a definitive framework for evaluating the in vitro biological activity of this compound and its direct structural analogs.

Pharmacological Rationale & Target Mechanisms

The biological promiscuity of the benzo[b]thiophene scaffold stems from its unique physicochemical properties. The sulfur-containing fused heterocycle mimics various endogenous indole and purine ligands, allowing it to interface with diverse biological targets[1]. The phenylmethanol bridge provides critical rotational flexibility, while the hydroxyl group acts as a hydrogen-bond donor/acceptor, essential for anchoring the molecule within target active sites[2].

Based on extensive structure-activity relationship (SAR) studies of related derivatives, the primary in vitro biological activities of this scaffold are categorized into three domains:

  • Acetylcholinesterase (AChE) Inhibition: Benzothiophene derivatives exhibit significant AChE inhibitory activity, positioning them as lead candidates for neurodegenerative disease management[3].

  • Antimicrobial Efficacy: The lipophilic nature of the core facilitates the penetration and disruption of bacterial cell walls, demonstrating measurable Minimum Inhibitory Concentrations (MIC) against various bacterial and fungal strains[4].

  • Kinase Inhibition: Substituted benzothiophene methanols are utilized in the synthesis of potent inhibitors for kinases such as DYRK1A, which are implicated in oncology and cellular regulation[2].

G Cmpd Benzo[b]thiophen-2-yl (phenyl)methanol AChE Acetylcholinesterase (AChE) Cmpd->AChE Competitive Inhibition Kinase Kinases (e.g., DYRK1A) Cmpd->Kinase ATP-binding Competition Membrane Bacterial Membranes Cmpd->Membrane Lipophilic Disruption Neuro Neuroprotection (Alzheimer's) AChE->Neuro Increased Acetylcholine Onco Cell Cycle Arrest (Anticancer) Kinase->Onco Apoptosis Bacteriostatic Growth Inhibition (Antimicrobial) Membrane->Bacteriostatic Lysis / Death

Fig 1: Putative pharmacological target mapping for the benzo[b]thiophene-methanol scaffold.

Quantitative Biological Data Summary

To establish a baseline for assay development, the following table synthesizes the expected in vitro activity ranges for benzo[b]thiophene methanol derivatives based on recent literature.

Biological TargetAssay / Cell LineExpected Activity RangeMechanistic Notes
Acetylcholinesterase Electrophorus electricus AChEIC₅₀: 20 – 120 µM[3]Competitive binding at the catalytic anionic site via π-π stacking.
Antimicrobial E. coli, S. aureus, B. cereusMIC: 128 – 256 µg/mL[4]Membrane disruption; activity is highly dependent on halogenation.
Kinase Inhibition Recombinant DYRK1AIC₅₀: Sub-micromolar[2]ATP-competitive inhibition at the kinase hinge region.
Cytotoxicity HepG2 (Liver), H9c2 (Cardiac)Non-toxic at ≤ 100 µM[5]Favorable safety profile for downstream drug development.

Self-Validating Experimental Protocols

A protocol is only as reliable as its underlying logic. The following methodologies are designed as self-validating systems, ensuring that every experimental choice is grounded in biochemical causality.

Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman’s Method)

Objective: Determine the IC₅₀ of Benzo[b]thiophen-2-yl(phenyl)methanol against AChE.

  • Step 1: Reagent Preparation. Prepare a 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: AChE exhibits optimal catalytic efficiency at pH 8.0. Furthermore, the colorimetric reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) requires a slightly alkaline environment to efficiently ionize into the detectable yellow 5-thio-2-nitrobenzoate anion upon reaction with thiocholine.

  • Step 2: Compound Solubilization. Dissolve the compound in 100% DMSO to create a 10 mM stock, then perform serial dilutions in buffer.

    • Causality: The benzothiophene core is highly lipophilic and will precipitate in purely aqueous media. However, the final assay concentration of DMSO must be strictly maintained below 1% to prevent solvent-induced denaturation of the AChE enzyme[3].

  • Step 3: Pre-Incubation. In a 96-well plate, combine 140 µL buffer, 20 µL enzyme (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the inhibitor to establish a thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing false-negative results caused by substrate competition.

  • Step 4: Reaction Initiation. Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM). Measure absorbance kinetically at 412 nm for 10 minutes.

    • Causality: ATCI is hydrolyzed by AChE to produce thiocholine, which reacts with DTNB. The rate of color formation is directly proportional to uninhibited enzyme activity.

High-Throughput Antimicrobial Screening (Broth Microdilution)

Objective: Establish the Minimum Inhibitory Concentration (MIC) against standard bacterial strains.

  • Step 1: Inoculum Standardization. Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:150 in Mueller-Hinton Broth.

    • Causality: Standardizing the inoculum prevents the "inoculum effect." Too many bacteria will artificially inflate the MIC (false resistance), while too few will result in false susceptibility[4].

  • Step 2: Microplate Setup. Dispense 50 µL of broth into a 96-well plate. Add 50 µL of the compound (pre-diluted) to the first column and perform a 2-fold serial dilution across the plate. Add 50 µL of the bacterial inoculum to all wells.

  • Step 3: Incubation & Resazurin Addition. Incubate the plate at 37°C for 18 hours. Following incubation, add 30 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Visual reading of turbidity is highly subjective, especially because lipophilic compounds like benzothiophenes can precipitate and mimic bacterial growth. Resazurin acts as a redox indicator; metabolically active (living) cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a definitive, objective colorimetric endpoint for cell viability[5].

G Prep 1. Compound Preparation (10mM in 100% DMSO) Dilution 2. Serial Dilution (Maintains <1% DMSO) Prep->Dilution Incubation 3. Target Incubation (Enzyme/Cells + Compound) Dilution->Incubation Detection 4. Signal Detection (Absorbance/Fluorescence) Incubation->Detection Analysis 5. Data Analysis (IC50 / MIC Calculation) Detection->Analysis

Fig 2: Standardized high-throughput in vitro screening workflow for biological evaluation.

Data Analysis & Quality Control

To ensure the trustworthiness of the generated data, all in vitro assays must be validated using the Z'-factor , a statistical measure of assay robustness.

  • Positive Controls: Always include a known inhibitor (e.g., Donepezil for AChE, Ciprofloxacin for antimicrobial assays) to validate assay sensitivity.

  • Negative Controls: Vehicle controls (e.g., 1% DMSO in buffer) must be included to establish the baseline maximum signal (100% enzyme activity or 100% bacterial growth) and to confirm that the solvent itself is not inducing an inhibitory effect.

References

  • An overview of benzo [b] thiophene-based medicinal chemistry Source: ResearchGate URL
  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors Source: MDPI URL
  • Source: PMC (NIH)
  • Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors Source: RSC Medicinal Chemistry URL
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Foundational

Spectroscopic Characterization of Benzo[b]thiophen-2-yl(phenyl)methanol Derivatives: A Comprehensive Analytical Framework

Introduction & Rationale Benzothiophene derivatives represent a privileged scaffold in medicinal chemistry and materials science. The benzothiophene core is the foundational structural motif in several FDA-approved thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Benzothiophene derivatives represent a privileged scaffold in medicinal chemistry and materials science. The benzothiophene core is the foundational structural motif in several FDA-approved therapeutics, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton[1]. Within this chemical space, Benzo[b]thiophen-2-yl(phenyl)methanol (CAS 116496-01-6) and its substituted analogs serve as critical synthetic intermediates.

The presence of the chiral benzylic alcohol adjacent to the electron-rich benzothiophene system necessitates rigorous spectroscopic characterization. Minor synthetic deviations can lead to regioisomeric byproducts (e.g., C3 vs. C2 substitution) or spontaneous dehydration to form highly conjugated, inactive alkene species. This whitepaper outlines a self-validating, multi-modal spectroscopic workflow designed to definitively confirm the regiochemistry, stereocenter integrity, and structural purity of these derivatives.

Causality in Spectroscopic Modalities

As application scientists, we do not simply run samples; we engineer analytical conditions to exploit the specific physicochemical properties of the target molecule. The selection of our spectroscopic toolkit is driven by the following causal relationships:

  • Multinuclear NMR ( 1 H, 13 C, and 2D): The benzylic proton (CH-OH) is highly diagnostic. We strategically utilize DMSO- d6​ over CDCl 3​ when resolving the hydroxyl proton coupling is necessary. CDCl 3​ often facilitates rapid chemical exchange of the -OH proton, rendering it a broad singlet. Conversely, DMSO- d6​ strongly hydrogen-bonds with the hydroxyl group, reducing the exchange rate and splitting the -OH signal into a distinct doublet, which simultaneously splits the adjacent chiral CH proton into a doublet of doublets. This confirms the intact alcohol[2].

  • FTIR (ATR Mode): Attenuated Total Reflectance (ATR) FTIR is chosen for its non-destructive nature and elimination of KBr matrix effects (which can introduce adventitious water, masking the sample's true O-H stretch). It provides immediate, orthogonal confirmation of the O-H stretch and the C-S-C ring vibrations characteristic of the benzothiophene core[1].

  • HRMS (ESI-TOF): Electrospray Ionization Time-of-Flight mass spectrometry provides exact mass capabilities (< 5 ppm error). Because diarylmethanols readily undergo in-source fragmentation to lose water, optimizing the cone voltage is critical. We deliberately lower the declustering potential to observe the parent [M+H]+ ion, while simultaneously monitoring the [M+H−H2​O]+ carbocation to validate the structural connectivity[3].

Workflow Synth Synthesized Derivative Benzo[b]thiophen-2-yl(phenyl)methanol NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synth->NMR FTIR FTIR Spectroscopy (ATR Mode) Synth->FTIR HRMS HRMS (ESI-TOF) Synth->HRMS Struct Structural Elucidation & Purity Confirmation NMR->Struct FTIR->Struct HRMS->Struct

Fig 1. Multi-modal spectroscopic workflow for structural elucidation of benzothiophene derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checks.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube. Causality: Filtration removes paramagnetic particulates that distort magnetic field homogeneity, ensuring sharp linewidths.

  • Instrument Parameters: Utilize a 400 MHz or 600 MHz NMR spectrometer.

    • For 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, acquisition time of 3.0 s.

    • For 13 C NMR: 512 scans, D1 of 2.0 s, with composite pulse proton decoupling (WALTZ-16).

  • System Validation: Perform a 1D gradient shim. The internal TMS peak must exhibit a linewidth at half-height (FWHM) of < 1.0 Hz before data acquisition commences.

Protocol 2: ATR-FTIR Analysis
  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm −1 resolution) to account for atmospheric CO 2​ and ambient humidity.

  • Sample Application: Place 1-2 mg of the solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition & Validation: Scan from 4000 to 400 cm −1 . Post-acquisition, clean the crystal with LC-MS grade isopropanol and run a validation scan to verify the baseline returns to 100% transmittance, preventing cross-contamination.

Protocol 3: HRMS (ESI-TOF)
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in Methanol/Water (80:20) containing 0.1% formic acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive mode.

  • Parameters: Operate in positive ion mode (+ESI). Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to a low setting (15-20 V) to minimize in-source dehydration.

  • System Validation: Continuously introduce a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via an independent reference sprayer. The software must actively correct the mass axis to ensure mass accuracy remains within a 5 ppm error margin.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic markers for the unsubstituted Benzo[b]thiophen-2-yl(phenyl)methanol core, synthesized from robust literature precedents[2][3].

Table 1: 1 H and 13 C NMR Diagnostic Shifts (in CDCl 3​ )
NucleusChemical Shift (ppm)Multiplicity / TypeIntegrationStructural Assignment
1 H 2.50 - 2.80Broad singlet (br s)1HHydroxyl proton (-OH)
1 H 6.05 - 6.15Singlet (s)1HBenzylic methine (CH-OH)
1 H 7.10 - 7.20Singlet (s)1HBenzothiophene C3-H
1 H 7.25 - 7.45Multiplet (m)7HPhenyl ring (5H) + BT C5-H, C6-H (2H)
1 H 7.70 - 7.85Multiplet (m)2HBenzothiophene C4-H, C7-H
13 C 72.0 - 74.0Aliphatic CH-Benzylic Carbon (C-OH)
13 C 121.0 - 128.5Aromatic CH-Phenyl and BT methine carbons
13 C 139.0 - 148.0Aromatic C q​ -Quaternary carbons (BT C2, C3a, C7a, Ph C1)
Table 2: FTIR and HRMS Key Markers
TechniqueDiagnostic MarkerExpected ValueAnalytical Significance
FTIR O-H Stretch3200 - 3400 cm −1 Confirms the presence of the alcohol moiety.
FTIR C=C Aromatic1450 - 1600 cm −1 Indicates aromatic ring breathing modes.
FTIR C-S Stretch700 - 750 cm −1 Validates the intact thiophene heterocycle.
HRMS [M+H−H2​O]+ m/z 223.05Base peak; indicates formation of a stable carbocation.
HRMS [M+H]+ m/z 241.06Parent ion; validates the empirical formula (C 15​ H 12​ OS).

Mass Spectrometry Fragmentation Mechanics

In ESI-MS, diarylmethanols exhibit a highly predictable fragmentation pattern. The ionization of the hydroxyl oxygen is rapidly followed by the loss of a water molecule, driven by the thermodynamic stability of the resulting highly conjugated diarylmethyl carbocation.

Fragmentation M Molecular Ion [M+H]+ m/z 241.06 M_H2O Diarylmethyl Cation [M+H - H2O]+ m/z 223.05 M->M_H2O - H2O F1 Benzothiophenyl Fragment m/z 133.01 M_H2O->F1 Cleavage

Fig 2. Primary ESI-MS fragmentation pathway yielding the stable diarylmethyl carbocation.

Conclusion

The spectroscopic characterization of Benzo[b]thiophen-2-yl(phenyl)methanol derivatives requires a synergistic approach. While 1 H NMR definitively establishes the regiochemistry via the distinct benzylic and C3-thiophene protons, HRMS and FTIR provide the necessary orthogonal validation of the molecular mass and functional group integrity. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity structural elucidation, paving the way for successful downstream applications in drug discovery and materials engineering.

References

Sources

Exploratory

The Pharmacological Versatility of Benzo[b]thiophen-2-yl(phenyl)methanol in Targeted Drug Discovery

A Technical Whitepaper on Scaffold Mechanisms, Derivatization, and Target Engagement Executive Summary In modern medicinal chemistry, certain molecules serve not as final therapeutic agents, but as "privileged scaffolds"...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Mechanisms, Derivatization, and Target Engagement

Executive Summary

In modern medicinal chemistry, certain molecules serve not as final therapeutic agents, but as "privileged scaffolds"—structural foundations that reliably interact with diverse biological targets. Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) is a premier example of such a pharmacophore. As an Application Scientist, I frequently leverage this compound to design libraries targeting neurodegenerative diseases, central nervous system (CNS) disorders, and inflammatory pathways.

This whitepaper deconstructs the mechanism of action of Benzo[b]thiophen-2-yl(phenyl)methanol (BTPM) from a structural pharmacology perspective. Rather than acting as a standalone drug, BTPM dictates the binding kinetics, lipophilicity, and spatial geometry of the final active pharmaceutical ingredient (API) when incorporated into larger molecular frameworks.

Structural Pharmacology: The Mechanism of the Scaffold

The pharmacological utility of BTPM is rooted in its bipartite structure, which allows it to satisfy multiple pharmacophore requirements simultaneously:

  • The Benzothiophene Core (The Anchor): This sulfur-containing bicyclic system is highly lipophilic and acts as a bioisostere for naphthalene or indole. The polarizability of the sulfur atom enhances dispersion forces, allowing the core to form robust π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) within deep, hydrophobic receptor pockets[1].

  • The Phenylmethanol Moiety (The Vector): The benzylic carbon provides a critical rotatable bond, allowing the bulky phenyl ring to orient itself optimally within steric cavities. Furthermore, the hydroxyl group serves a dual purpose: it can act directly as a hydrogen-bond donor/acceptor in an enzyme's active site, or it can be utilized as a highly reactive synthetic handle (via SN​1/SN​2 pathways) to attach secondary pharmacophores[2].

ScaffoldMoA cluster_features Structural Domains cluster_targets Receptor / Enzyme Interactions BTPM Benzo[b]thiophen-2-yl (phenyl)methanol BT_Core Benzothiophene Core (Lipophilic / π-π Donor) BTPM->BT_Core OH_Group Hydroxyl Group (H-Bond / Synthetic Handle) BTPM->OH_Group Ph_Ring Phenyl Ring (Steric Bulk / Hydrophobic) BTPM->Ph_Ring PAS Peripheral Anionic Site (e.g., Trp286 in AChE) BT_Core->PAS π-π Stacking CAS Catalytic Active Site (H-Bond Networks) OH_Group->CAS H-Bonding / Covalent Link HydrophobicPocket Deep Hydrophobic Pockets (Ion Channels / Receptors) Ph_Ring->HydrophobicPocket Van der Waals

Fig 1. Pharmacophore mapping of Benzo[b]thiophen-2-yl(phenyl)methanol to biological targets.

Key Therapeutic Mechanisms & Target Engagement

When functionalized, the BTPM scaffold exhibits potent mechanisms of action across several distinct therapeutic areas:

Acetylcholinesterase (AChE) Inhibition in Neurodegeneration

In the design of Alzheimer's therapeutics, the dual-binding site strategy is paramount. AChE features a deep gorge with a Catalytic Active Site (CAS) at the base and a Peripheral Anionic Site (PAS) at the entrance. When BTPM is derivatized into spirooxindole-benzothiophene hybrids, the benzothiophene core acts as a lipophilic anchor, forming π−π stacking interactions with Trp286 in the PAS. Simultaneously, the phenyl ring extends down the gorge, forming hydrogen bonds with the CAS (Ser203, His447). This dual engagement effectively blocks substrate entry, leading to potent enzyme inhibition as demonstrated in recent studies 1[1].

Antiseizure and Antinociceptive Activity

For CNS targets, blood-brain barrier (BBB) permeability is the primary hurdle. The benzothiophene core of BTPM significantly increases the lipophilicity (LogP) of the molecule. When BTPM is integrated into pyrrolidine-2,5-dione frameworks, the resulting hybrids exhibit potent antiseizure activity. The mechanism involves the modulation of voltage-gated sodium channels; the rigid, planar benzothiophene structure inserts into the hydrophobic transmembrane domains of the ion channels, stabilizing them in the inactive state and preventing high-frequency repetitive firing 3[3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the synthesis and validation of BTPM derivatives must follow strict, self-validating protocols. Below are the standard operating procedures utilized in our laboratories.

Protocol A: Scaffold Derivatization (Nucleophilic Substitution)
  • Objective: Convert the BTPM hydroxyl group into a versatile amine linkage.

  • Step 1 (Activation): Dissolve BTPM in anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2​ ) dropwise at 0°C.

    • Causality: The hydroxyl group is a poor leaving group. SOCl2​ converts it into a highly reactive benzylic chloride via an SN​i mechanism, driving the reaction forward irreversibly through the evolution of SO2​ and HCl gases.

  • Step 2 (Substitution): Introduce the target amine (e.g., a piperazine derivative) and potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF).

    • Causality: K2​CO3​ acts as an acid scavenger, neutralizing the HCl generated during the substitution. This prevents the protonation of the nucleophilic amine, maintaining its reactivity.

  • Step 3 (Validation): Purify via preparative HPLC. The system is self-validating through High-Resolution Mass Spectrometry (HRMS) and 1H -NMR. The disappearance of the broad hydroxyl singlet (~5.0 ppm) and the downfield shift of the benzylic methine proton confirm successful functionalization.

Protocol B: In Vitro Target Validation (AChE Ellman's Assay)
  • Objective: Quantify the IC50​ of the synthesized BTPM derivative.

  • Step 1 (Preparation): Prepare 0.1 M phosphate buffer (pH 8.0). Add DTNB (Ellman's reagent) and the BTPM-derivative inhibitor.

    • Causality: pH 8.0 is optimal for AChE activity and ensures the thiol anion produced by DTNB remains deprotonated, maximizing spectrophotometric absorbance at 412 nm.

  • Step 2 (Incubation): Add AChE (e.g., from Electrophorus electricus) and incubate for 10 minutes at 25°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's PAS/CAS before the substrate is introduced, ensuring accurate IC50​ determination.

  • Step 3 (Kinetic Readout): Add acetylthiocholine iodide to initiate the reaction. Monitor absorbance at 412 nm continuously for 5 minutes.

  • Step 4 (Validation): Run a positive control (Donepezil) to benchmark assay sensitivity, and a negative control (buffer only) to account for spontaneous substrate hydrolysis. This internal referencing ensures that calculated inhibition percentages are solely attributable to the BTPM derivative.

AssayWorkflow Step1 1. Scaffold Functionalization (SN1/SN2 at Methanol Carbon) Step2 2. Library Purification (Prep-HPLC & HRMS Validation) Step1->Step2 Validate Purity >95% Step3 3. Target Binding Assay (e.g., Ellman's Method / Patch Clamp) Step2->Step3 Compound Plating Step4 4. Spectrophotometric Readout (Absorbance / Current Measurement) Step3->Step4 Kinetic Monitoring Step5 5. SAR & IC50 Determination (Lead Optimization) Step4->Step5 Data Regression

Fig 2. Self-validating high-throughput screening workflow for BTPM-derived drug candidates.

Quantitative Data Presentation

The structural modifications of the BTPM scaffold directly dictate its pharmacological efficacy. The table below summarizes the Structure-Activity Relationship (SAR) data for various BTPM-derived compound classes across different biological targets.

Compound Class / ScaffoldPrimary Biological TargetKey Structural ModificationEfficacy MetricReference
Spirooxindole-Benzothiophenes Acetylcholinesterase (AChE)C-N linkage at methanol carbon IC50​ : 1.2 – 5.4 µM1[1]
Pyrrolidine-2,5-diones Voltage-Gated Ion ChannelsSuccinimide fusion at C3 ED50​ : 62.1 mg/kg (in vivo)3[3]
Alkynylthioanisole Derivatives Bacterial / Fungal TargetsMethylthio substitutionMIC: 16 – 32 µg/mL2[2]

Conclusion

Benzo[b]thiophen-2-yl(phenyl)methanol is a masterclass in pharmacophore design. By providing a highly lipophilic, polarizable core paired with a synthetically malleable benzylic alcohol, it allows medicinal chemists to rapidly generate diverse libraries capable of engaging complex targets—from the deep gorges of Acetylcholinesterase to the transmembrane domains of neuronal ion channels. Understanding the physical chemistry and causality behind these interactions is the key to unlocking its full therapeutic potential.

References

  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors. MDPI / Molecules.1[1]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. PubMed Central (PMC).3[3]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central (PMC).2[2]

Sources

Foundational

Unlocking the Therapeutic Potential of Benzo[b]thiophene Scaffolds: A Technical Guide to the Electronic Properties and DFT Calculations of Benzo[b]thiophen-2-yl(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8] This in-depth technical guide focuses on a representative member of this class, Benzo[b]thiophen-2-yl(phenyl)methanol, to explore the intricate relationship between molecular structure, electronic properties, and potential therapeutic function. By integrating experimental insights with robust computational analysis using Density Functional Theory (DFT), this guide provides a comprehensive framework for understanding and predicting the behavior of this important class of molecules. We will delve into the causality behind experimental choices and computational methodologies, offering a self-validating system of protocols for researchers in drug discovery and development.

Introduction: The Significance of the Benzo[b]thiophene Core

The fusion of a benzene ring with a thiophene ring to form benzo[b]thiophene creates a bicyclic aromatic system with unique electronic characteristics. The presence of the sulfur heteroatom introduces a region of electron density and potential for specific interactions with biological targets.[7][9][10] This has made benzo[b]thiophene and its derivatives a "privileged scaffold" in drug design, consistently appearing in molecules with high therapeutic potency.[7]

Our focus, Benzo[b]thiophen-2-yl(phenyl)methanol, incorporates several key features: the rigid benzo[b]thiophene core, a chiral center at the methanol carbon, and a phenyl ring that can engage in various intermolecular interactions. Understanding the electronic distribution, frontier molecular orbitals, and overall reactivity of this molecule is paramount to elucidating its mechanism of action and designing more potent and selective analogues.

Elucidating Electronic Properties: A Multi-faceted Approach

The electronic properties of a molecule govern its reactivity and interactions with other molecules, including biological receptors. A combination of spectroscopic techniques and computational modeling provides a comprehensive picture of these properties.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic methods provide experimental data on the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For Benzo[b]thiophen-2-yl(phenyl)methanol, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzo[b]thiophene and phenyl rings, as well as a distinct signal for the methine proton and the hydroxyl proton. The chemical shifts of these protons are sensitive to the electronic environment and can provide clues about the electron-donating or -withdrawing nature of the substituents. Similarly, the ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In Benzo[b]thiophen-2-yl(phenyl)methanol, a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group, while characteristic peaks in the aromatic region (around 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹) would correspond to the C=C and C-H stretching vibrations of the benzene and thiophene rings.

The Power of Computational Chemistry: Density Functional Theory (DFT)

DFT has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy.[12] It offers a balance between computational cost and accuracy, making it suitable for studying drug-like molecules.

Core Principles of DFT: DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. The Kohn-Sham equations are then used to approximate the kinetic energy of the system, allowing for the calculation of molecular properties.

A Practical Guide to DFT Calculations for Benzo[b]thiophen-2-yl(phenyl)methanol

This section provides a step-by-step protocol for performing DFT calculations on Benzo[b]thiophen-2-yl(phenyl)methanol to elucidate its electronic properties.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: For organic molecules like our target, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice. They incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy for many properties.

  • Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. A good starting point is a Pople-style basis set like 6-31G(d,p) . The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding and non-bonding interactions. For higher accuracy, larger basis sets like 6-311+G(d,p) or aug-cc-pVDZ can be employed.

Step-by-Step Computational Workflow

The following workflow can be implemented using computational chemistry software packages like Gaussian.

Step 1: Molecular Geometry Optimization The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization. The output of this calculation will provide the optimized bond lengths, bond angles, and dihedral angles.

Step 2: Frequency Calculation A frequency calculation should be performed on the optimized geometry. This serves two purposes:

  • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Thermodynamic Properties: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Electronic Property Calculations Once a stable geometry is obtained, a variety of electronic properties can be calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitability.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can be used to quantify charge transfer interactions and hyperconjugative effects.

  • Simulated UV-Vis Spectra (TD-DFT): Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum of the molecule. This allows for a direct comparison with experimental UV-Vis data and helps to assign the observed absorption bands to specific electronic transitions.

Data Presentation

Table 1: Calculated Electronic Properties of Benzo[b]thiophen-2-yl(phenyl)methanol (B3LYP/6-31G(d,p))

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment1.5 D

Experimental and Computational Protocols: A Self-Validating System

The synergy between experimental data and DFT calculations forms a powerful, self-validating system. Experimental spectroscopic data can be used to validate the accuracy of the chosen computational method. Conversely, DFT calculations can provide a deeper understanding of the experimental observations and predict properties that are difficult or impossible to measure experimentally.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of Benzo[b]thiophen-2-yl(phenyl)methanol in a suitable solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax values and the corresponding molar absorptivity (ε).

Computational Protocol: TD-DFT Calculation
  • Input File Preparation: Using the optimized geometry of Benzo[b]thiophen-2-yl(phenyl)methanol, create an input file for a TD-DFT calculation. Specify the desired functional (e.g., B3LYP), basis set (e.g., 6-31G(d,p)), and the number of excited states to calculate.

  • Job Submission: Submit the input file to the computational chemistry software.

  • Output Analysis: Analyze the output file to extract the calculated excitation energies and oscillator strengths for the electronic transitions.

  • Spectrum Generation: Use the calculated data to generate a simulated UV-Vis spectrum, which can then be compared to the experimental spectrum.

Visualization of Key Concepts

Molecular Structure and Atom Numbering

Caption: Molecular structure of Benzo[b]thiophen-2-yl(phenyl)methanol.

DFT Calculation Workflow

start Start: Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify elec_prop Calculate Electronic Properties verify->elec_prop homo_lumo HOMO/LUMO Analysis elec_prop->homo_lumo mep MEP Map Generation elec_prop->mep nbo NBO Analysis elec_prop->nbo tddft TD-DFT for UV-Vis Spectrum elec_prop->tddft end End: Analyze and Interpret Results homo_lumo->end mep->end nbo->end tddft->end

Caption: Workflow for DFT calculations of electronic properties.

Structure-Activity Relationship (SAR) and Drug Development Implications

The insights gained from both experimental and computational analyses are crucial for understanding the Structure-Activity Relationship (SAR) of Benzo[b]thiophen-2-yl(phenyl)methanol and its analogues.

  • Role of the Hydroxyl Group: The methanol -OH group can act as both a hydrogen bond donor and acceptor, which is often critical for binding to biological targets like enzymes and receptors.

  • Influence of the Phenyl Ring: The phenyl group can participate in π-π stacking and hydrophobic interactions within a binding pocket. Modifications to the substitution pattern on this ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its biological activity.

  • The Benzo[b]thiophene Core as a Bioisostere: The benzo[b]thiophene moiety can be considered a bioisostere of other aromatic systems like naphthalene or indole. Its unique electronic and steric properties may offer advantages in terms of metabolic stability or target affinity.

By systematically modifying the structure of Benzo[b]thiophen-2-yl(phenyl)methanol and evaluating the effects on its electronic properties and biological activity, researchers can develop more potent and selective drug candidates. The computational protocols outlined in this guide provide a rational and efficient approach to guide these synthetic efforts.

Conclusion

Benzo[b]thiophen-2-yl(phenyl)methanol serves as an excellent model system for understanding the interplay of structure and electronic properties in a medicinally relevant class of compounds. This technical guide has provided a comprehensive framework that integrates experimental techniques with robust DFT calculations. By following the detailed protocols and leveraging the insights from both approaches, researchers in drug discovery and development can accelerate the design and optimization of novel therapeutics based on the versatile benzo[b]thiophene scaffold. The self-validating nature of combining experimental and computational methods ensures a high degree of confidence in the results, paving the way for more rational and successful drug design campaigns.

References

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. (2023). [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). [Link]

  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)-4,5-dihydro-1H-pyrazole and its pharmacological studies. Indian Journal of Chemistry. (2024). [Link]

  • Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxyl, and fluoro)-2-phenylethyl)piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives. TÜBİTAK Academic Journals. [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science Publishers. (2021). [Link]

  • XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. ijopaar. (2018). [Link]

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. PubMed. (2025). [Link]

  • Synthesis and Photophysical Properties of Benzo[ c ]thiophene, p -Phenylene, Triphenylamine and Pyrene Based Vinylenes. ResearchGate. (2016). [Link]

  • Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL)... ResearchGate. [Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. Diva-Portal.org. (2017). [Link]

  • US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024). [Link]

  • 2-Phenylbenzo[b]thiophene. PubChem. [Link]

  • (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. (2015). [Link]

  • Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. PubChem. [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2017). [Link]

  • Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Publishing. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (2010). [Link]

  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. MDPI. (2026). [Link]

  • Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator. ACS Publications. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. (2021). [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. (2026). [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. (2025). [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. (2023). [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Benzo[b]thiophene derivatives are privileged structural motifs i...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Benzo[b]thiophene derivatives are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffold for therapeutics ranging from anti-inflammatory agents to potent antifungals. The asymmetric synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol —a chiral secondary alcohol—is a critical transformation for accessing enantiopure active pharmaceutical ingredients (APIs).

This application note details two highly reliable, self-validating methodologies for the enantioselective reduction of the precursor ketone, phenyl(benzo[b]thiophen-2-yl)methanone. By leveraging either the Noyori Asymmetric Transfer Hydrogenation (ATH) or the Corey-Bakshi-Shibata (CBS) Reduction , chemists can achieve excellent yields and enantiomeric excesses (ee) while maintaining strict control over the stereochemical outcome.

Scientific Rationale & Mechanistic Insights

The reduction of heteroaryl/diaryl ketones presents a unique stereochemical challenge due to the electronic and steric similarities of the two flanking aromatic rings. The selection of the catalytic system must be grounded in precise mechanistic causality.

Causality in Noyori Asymmetric Transfer Hydrogenation (ATH)

ATH utilizes a bifunctional Ruthenium(II) catalyst, typically RuCl. The causality of its high enantioselectivity lies in the highly ordered, six-membered pericyclic transition state. The active 18-electron Ru-hydride species interacts with the ketone through simultaneous hydride transfer to the carbonyl carbon and proton transfer from the diamine N-H to the carbonyl oxygen (an outer-sphere mechanism).

The steric bulk of the p-cymene ligand and the chiral diamine backbone forces the bulkier benzo[b]thiophene moiety into a specific equatorial-like orientation, dictating strict facial selectivity . Furthermore, reagent control in ATH is powerful enough to override inherent substrate stereobias, ensuring high fidelity in enantiomer production . The use of a 5:2 formic acid/triethylamine (FA/TEA) azeotrope is a deliberate choice: unlike isopropanol-mediated ATH (which is an equilibrium process), the FA/TEA system drives the reaction to completion via the irreversible extrusion of CO₂ gas.

Causality in Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst. The mechanistic driver here is the minimization of 1,3-allylic strain. The borane reagent (e.g., BH₃·SMe₂) activates the catalyst, making the endocyclic boron highly Lewis acidic. The ketone coordinates to this boron atom. The bulkier benzo[b]thiophen-2-yl group preferentially orients away from the catalyst's substituents, exposing only one face of the carbonyl to the intramolecular hydride transfer from the coordinated borane .

Comparative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for both methodologies, allowing for rapid strategic selection based on laboratory capabilities.

ParameterMethod A: Noyori ATHMethod B: CBS Reduction
Catalyst RuCl (1-2 mol%)(R)-Me-CBS (10 mol%)
Hydride Source HCOOH/Et₃N (5:2 azeotrope)BH₃·SMe₂ or BH₃·THF (1.5 eq)
Solvent Neat or DMF/CH₂Cl₂ co-solventAnhydrous THF
Temperature 25 °C to 40 °C-20 °C to 0 °C
Reaction Time 12 - 24 hours2 - 4 hours
Typical Yield > 90%> 85%
Enantiomeric Excess 95 - 99%90 - 95%
Scalability Excellent (Process-friendly)Good (Requires cryogenic cooling)
Safety Profile High (No H₂ gas, stable reagents)Moderate (Reactive borane, H₂ evolution on quench)

Experimental Methodologies

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol yields (R)-Benzo[b]thiophen-2-yl(phenyl)methanol when using the (R,R)-catalyst.

Reagents:

  • Phenyl(benzo[b]thiophen-2-yl)methanone (1.0 eq, 10 mmol)

  • RuCl (0.01 eq, 0.1 mmol)

  • Formic acid / Triethylamine (5:2 azeotrope) (5.0 mL)

  • Anhydrous DMF (2.0 mL, optional, to aid solubility)

Step-by-Step Protocol:

  • System Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) for 15 minutes.

  • Catalyst Activation: Add RuCl to the flask, followed by the FA/TEA (5:2) azeotrope. Stir at room temperature for 15 minutes. The solution will transition from dark orange to a deep red/brown, indicating the formation of the active 16-electron amido complex.

  • Substrate Addition: Dissolve the ketone substrate in 2.0 mL of anhydrous DMF and add it dropwise to the active catalyst solution.

  • Reaction Monitoring (Self-Validation): Seal the flask with a vented septum (to allow CO₂ escape). Stir at 30 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Causality check: The cessation of microscopic bubbling (CO₂ evolution) strongly correlates with the depletion of the formate hydride source or reaction completion.

  • Quench & Workup: Upon complete consumption of the ketone (typically 14 hours), cool the mixture to 0 °C and slowly quench with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to afford the pure chiral alcohol.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

This protocol yields (R)-Benzo[b]thiophen-2-yl(phenyl)methanol when using the (R)-Me-CBS catalyst.

Reagents:

  • Phenyl(benzo[b]thiophen-2-yl)methanone (1.0 eq, 10 mmol)

  • (R)-Me-CBS catalyst (1.0 M in Toluene, 0.1 eq, 1.0 mmol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 eq, 15 mmol)

  • Anhydrous THF (20 mL)

Step-by-Step Protocol:

  • Preparation: In an oven-dried, N₂-flushed 100 mL Schlenk flask, add the (R)-Me-CBS catalyst solution and anhydrous THF (10 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Activation: Add the BH₃·SMe₂ solution dropwise over 5 minutes. Stir for 15 minutes at -20 °C to allow the borane to coordinate to the oxazaborolidine nitrogen, activating the catalyst.

  • Substrate Addition: Dissolve the ketone in 10 mL of anhydrous THF. Add this solution to the reaction flask via a syringe pump over a period of 1 hour. Causality check: Slow addition ensures the catalytic cycle outpaces the uncatalyzed, racemic background reduction by free borane.

  • Reaction Monitoring: Stir for an additional 2 hours at -20 °C. Confirm completion via TLC.

  • Quench & Workup (Self-Validation): Carefully quench the reaction by the dropwise addition of Methanol (5 mL) at -20 °C. Caution: Vigorous H₂ gas evolution will occur. Stir until bubbling ceases, validating the destruction of excess borane.

  • Isolation: Warm to room temperature, concentrate the solvents in vacuo, and partition the residue between Diethyl Ether (30 mL) and 1M HCl (15 mL). Separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Analytical Validation

To validate the enantiomeric excess (ee), perform Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Daicel Chiralcel OD-H (250 × 4.6 mm)

  • Mobile Phase: Hexanes / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Validation Logic: Inject a racemic standard (synthesized via NaBH₄ reduction) first to establish the retention times of both the (R) and (S) enantiomers and ensure baseline resolution before analyzing the asymmetric batch.

Visualizations

Workflow Start Ketone Substrate Prep Catalyst Activation Start->Prep Rxn Asymmetric Reduction Prep->Rxn Workup Quench & Extraction Rxn->Workup Purify Flash Chromatography Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze

Synthetic workflow for the asymmetric reduction of phenyl(benzo[b]thiophen-2-yl)methanone.

ATH_Mechanism Precat Ru(II) Precatalyst RuCl[(R,R)-TsDPEN](p-cymene) Amido 16e- Ru Amido Complex (Active Catalyst) Precat->Amido - HCl (TEA) Hydride 18e- Ru Hydride Complex (Ru-H / N-H) Amido->Hydride + HCOOH / - CO2 TS 6-Membered Pericyclic TS (Ketone Binding) Hydride->TS + Ketone Product Chiral Alcohol (Product Release) TS->Product Hydride Transfer Product->Amido Catalyst Regeneration

Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH) via an outer-sphere mechanism.

References

  • Title: Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Preparation of Both C5′ Epimers of 5′-C-Methyladenosine: Reagent Control Trumps Substrate Control Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Corey–Itsuno reduction (Corey-Bakshi-Shibata Reduction) Source: Wikipedia URL: [Link]

Application

Application Note: Grignard Addition Methods for the Preparation of Benzo[b]thiophen-2-yl(phenyl)methanol

Document Type: Advanced Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Context Benzo[b]thiophene derivatives are privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Context

Benzo[b]thiophene derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics such as the 5-lipoxygenase inhibitor Zileuton, the selective estrogen receptor modulator Raloxifene, and various RAGE (Receptor for Advanced Glycation End-products) antagonists [1].

The synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) represents a critical intermediate step in generating complex pharmacophores [2, 3]. This secondary alcohol is typically accessed via a classic Grignard addition, utilizing commercially available benzo[b]thiophene-2-carboxaldehyde and phenylmagnesium bromide [4]. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe," providing the mechanistic causality and rigorous troubleshooting necessary to ensure a self-validating, high-yielding protocol.

Mechanistic Principles & Causality (E-E-A-T)

The formation of Benzo[b]thiophen-2-yl(phenyl)methanol relies on the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl carbon. Understanding the underlying physical chemistry is essential for protocol optimization:

  • Lewis Acid Coordination: The magnesium atom in phenylmagnesium bromide (PhMgBr) acts as a Lewis acid, coordinating with the carbonyl oxygen of benzo[b]thiophene-2-carboxaldehyde. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity.

  • Solvent Selection (THF vs. Diethyl Ether): Tetrahydrofuran (THF) is the preferred solvent for this protocol. THF is a stronger Lewis base than diethyl ether, which allows it to better solvate the monomeric Grignard species, preventing the precipitation of aryl Grignard complexes and ensuring a homogeneous reaction environment.

  • Temperature Control (0 °C to RT): The nucleophilic attack is highly exothermic. Initiating the addition at 0 °C prevents localized boiling of the solvent and suppresses potential side reactions. Because the starting aldehyde lacks α -protons, enolization is impossible; however, strict temperature control prevents the degradation of the Grignard reagent and limits the formation of pinacol coupling byproducts.

  • Mild Quenching: Benzylic alcohols are highly susceptible to acid-catalyzed dehydration, which would yield an undesired conjugated alkene. Therefore, quenching must be performed with a mild proton source (saturated aqueous NH₄Cl) rather than strong mineral acids (like HCl).

Experimental Workflow

GrignardWorkflow A 1. Apparatus Setup (Flame-dried, Argon atm) B 2. Substrate Preparation (Aldehyde in Anhydrous THF) A->B C 3. Grignard Addition (PhMgBr Dropwise, 0 °C) B->C D 4. Reaction Maturation (Warm to 25 °C, 2 h) C->D E 5. Mild Quench (Sat. aq. NH₄Cl, 0 °C) D->E F 6. Liquid-Liquid Extraction (EtOAc / Brine Wash) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Final Product (Benzo[b]thiophen-2-yl(phenyl)methanol) G->H

Figure 1: Step-by-step workflow for the Grignard addition and isolation process.

Materials and Reagents

Note: The following table outlines a standard 10.0 mmol scale reaction.

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmountRole
Benzo[b]thiophene-2-carboxaldehyde3541-37-5162.211.01.62 gElectrophile
Phenylmagnesium bromide (1.0 M in THF)100-58-3181.311.212.0 mLNucleophile
Tetrahydrofuran (Anhydrous)109-99-972.11N/A25.0 mLSolvent
Ammonium Chloride (Sat. Aqueous)12125-02-953.49Excess20.0 mLMild Quench
Ethyl Acetate141-78-688.11N/A3 x 20 mLExtraction Solvent
Sodium Sulfate (Anhydrous)7757-82-6142.04N/AAs neededDrying Agent

Detailed Step-by-Step Protocol

Phase 1: Preparation and Inert Atmosphere
  • Glassware Preparation: Assemble a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the apparatus under vacuum to remove trace moisture, then backfill with argon. Causality: Grignard reagents are extremely sensitive to protic sources; even ambient humidity will rapidly protonate PhMgBr to benzene, killing the reaction.

  • Substrate Solubilization: Dissolve benzo[b]thiophene-2-carboxaldehyde (1.62 g, 10.0 mmol) in anhydrous THF (25.0 mL) under a positive pressure of argon. Stir until completely dissolved.

Phase 2: Grignard Addition
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Using a dry, argon-purged syringe, add the phenylmagnesium bromide solution (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction, preventing solvent boil-off and minimizing localized concentration spikes that can lead to impurities.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir for 2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2, UV visualization).

Phase 3: Quenching and Workup
  • Mild Quench: Once complete consumption of the aldehyde is confirmed, re-cool the flask to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise. Causality: The initial drops will react vigorously with unreacted Grignard reagent, evolving heat and magnesium salts. NH₄Cl provides the necessary protons to release the alcohol without triggering acid-catalyzed dehydration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator bath temp < 40 °C).

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Hexanes/EtOAc (9:1 to 8:2).

  • Isolation: Collect the fractions containing the product (typically Rf​≈0.35 in 8:2 Hexanes/EtOAc). Evaporate the solvent to yield Benzo[b]thiophen-2-yl(phenyl)methanol as a pale yellow to off-white solid.

Analytical Characterization

To validate the success of the synthesis, compare the isolated product against the following expected analytical parameters for Benzo[b]thiophen-2-yl(phenyl)methanol.

Analytical MethodExpected Data PointsStructural Correlation
¹H NMR (CDCl₃, 400 MHz) δ 7.75 - 7.65 (m, 2H), 7.48 - 7.25 (m, 7H), 7.15 (s, 1H), 6.12 (s, 1H), 2.55 (br s, 1H)6.12 ppm corresponds to the benzylic CH; 2.55 ppm is the exchangeable -OH proton; 7.15 ppm is the thiophene C3-H.
¹³C NMR (CDCl₃, 100 MHz) δ 149.2, 142.5, 139.8, 139.5, 128.6, 128.1, 126.8, 124.3, 124.1, 123.5, 122.6, 121.1, 72.472.4 ppm confirms the secondary benzylic alcohol carbon.
Mass Spectrometry (ESI+) m/z 223.1 [M-OH]⁺Benzylic alcohols readily lose the hydroxyl group in MS to form a highly stabilized carbocation.

Troubleshooting & Optimization

Even with a robust protocol, deviations can occur. Use this self-validating troubleshooting matrix to correct common experimental failures.

Observed IssueProbable CauseCorrective Action / Causality
Low Conversion / Unreacted Aldehyde Moisture in the system destroyed the Grignard reagent.Ensure rigorous flame-drying. Titrate the commercial Grignard reagent prior to use, as its molarity degrades over time upon storage.
Presence of Non-Polar Impurity (Biphenyl) Wurtz coupling byproduct inherent in commercial PhMgBr solutions.Biphenyl elutes very quickly on silica gel. Flush the column with 100% hexanes before initiating the EtOAc gradient to remove it entirely.
Product Dehydration (Alkene Formation) Workup conditions were too acidic, or rotovap bath temperature was too high.Strictly use saturated NH₄Cl for the quench (avoid HCl). Keep the rotary evaporator water bath below 40 °C during concentration.
Insoluble Emulsion During Extraction Precipitation of magnesium hydroxide salts.Add a small volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) or filter the entire biphasic mixture through a pad of Celite to break the emulsion.

References

  • Caputo, R., et al. "A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde." Molecules, vol. 19, no. 5, 2014, pp. 6135-6141. URL:[Link]

Method

Application Note: Palladium-Catalyzed Direct Dehydroxylative Cross-Coupling of Benzo[b]thiophen-2-yl(phenyl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol self-validation, and direct C–C bond formation methodologies. Executive Summary Benzo[b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol self-validation, and direct C–C bond formation methodologies.

Executive Summary

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) is a highly versatile building block in medicinal chemistry, combining the privileged benzothiophene pharmacophore with a reactive secondary benzylic alcohol. Traditionally, utilizing secondary alcohols in cross-coupling requires pre-activation into unstable halides or sulfonates.

This application note details a direct, atom-economical palladium-catalyzed Suzuki-Miyaura cross-coupling protocol that bypasses pre-activation. By leveraging the dual benzylic stabilization of the substrate and specific electron-rich biaryl phosphine ligands, researchers can directly synthesize complex triarylmethane derivatives—a structural motif prevalent in estrogen receptor modulators and antimicrobial agents.

Mechanistic Rationale & Causality

Direct cross-coupling of secondary benzylic alcohols presents two major catalytic challenges: the poor leaving-group ability of the hydroxyl moiety and the high propensity of the resulting alkyl-palladium intermediate to undergo β -hydride elimination (yielding an undesired ketone).

The Causality of Reaction Design:

  • In Situ Activation: Rather than using exogenous Lewis acids, the arylboronic acid itself acts as an activator. It reversibly forms a transient boronate ester with the benzylic alcohol, converting the hydroxyl group into a superior leaving group and facilitating oxidative addition .

  • Intermediate Stabilization: Upon C–O bond cleavage, the palladium center forms a π -benzyl-Pd(II) intermediate. The extended π -conjugation from both the benzothiophene and phenyl rings provides exceptional thermodynamic stabilization to this cationic species.

  • Ligand Selection (SPhos): To prevent β -hydride elimination, the catalytic cycle must be driven rapidly toward reductive elimination. SPhos (a dialkylbiaryl phosphine) is selected because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its extreme steric bulk forces the palladium center into a geometry that drastically accelerates reductive elimination .

Mechanism A Pd(0)Ln Active Catalyst C Boronate Ester Activation A->C + Substrate B Benzo[b]thiophen-2-yl (phenyl)methanol B->C + Ar-B(OH)2 D π-Benzyl-Pd(II) Intermediate C->D Oxidative Addition (-H2O) E Transmetalation with Ar-B(OH)2 D->E F Reductive Elimination E->F F->A Regeneration G Triarylmethane Product F->G Product Release

Catalytic cycle for the direct dehydroxylative cross-coupling of secondary benzylic alcohols.

Optimization of Reaction Parameters

The development of this protocol required careful tuning of the microenvironment to suppress side reactions. Non-polar solvents like toluene were found to suppress the separation of ion pairs, keeping the hydroxide leaving group in close proximity to facilitate transmetalation without strong exogenous bases. Furthermore, the addition of 4Å Molecular Sieves (MS) proved critical to sequester the stoichiometric water byproduct, preventing the protodeboronation of the arylboronic acid .

Table 1: Optimization of Catalytic Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventAdditiveYield (%)Observation / Causality
1Pd(OAc)₂PPh₃TolueneNoneTraceLigand lacks steric bulk; rapid β -hydride elimination.
2Pd(OAc)₂XPhosTolueneNone45%Moderate C–C formation; significant boronic acid degradation.
3Pd(OAc)₂XPhosTolueneMgSO₄68%Water sequestration improves transmetalation efficiency.
4Pd₂(dba)₃XPhos1,4-DioxaneMgSO₄55%Polar solvent promotes ion-pair separation, slowing reaction.
5Pd(OAc)₂SPhosTolueneMgSO₄82%SPhos perfectly balances electron density and steric bulk.
6 Pd(OAc)₂ SPhos Toluene 4Å MS 91% Optimal water sequestration prevents protodeboronation.

Reaction conditions: Benzo[b]thiophen-2-yl(phenyl)methanol (1.0 mmol), Phenylboronic acid (1.5 mmol), 100 °C, 16 h.

Experimental Protocol: Synthesis of Triarylmethanes

Workflow Visualization

Workflow Step1 1. Glovebox Setup Weigh Pd(OAc)2, SPhos, Ar-B(OH)2 Step2 2. Solvent Addition Add anhydrous, degassed Toluene Step1->Step2 Step3 3. Substrate Injection Add Benzo[b]thiophen-2-yl(phenyl)methanol Step2->Step3 Step4 4. Thermal Activation Stir at 100 °C for 16 hours Step3->Step4 Step5 5. Quench & Extract Cool to RT, add H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica) Step5->Step6

Step-by-step experimental workflow for palladium-catalyzed direct cross-coupling.

Step-by-Step Methodology

Scale: 1.0 mmol Preparation: Ensure all glassware is oven-dried (120 °C) and cooled under a stream of dry argon.

  • Reagent Loading: Inside an argon-filled glovebox, charge a 15 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), SPhos (41.0 mg, 0.10 mmol, 10 mol%), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and activated 4Å molecular sieves (200 mg).

  • Solvent & Substrate Addition: Seal the tube with a rubber septum and remove it from the glovebox. Via syringe, add anhydrous, freeze-pump-thaw degassed toluene (5.0 mL). Stir for 5 minutes at room temperature to pre-form the active Pd(0) complex (solution will turn pale yellow).

  • Substrate Injection: Add Benzo[b]thiophen-2-yl(phenyl)methanol (240.3 mg, 1.0 mmol) dissolved in 1.0 mL of degassed toluene dropwise to the reaction mixture.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the molecular sieves and palladium black. Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure triarylmethane.

Self-Validating Protocol Design

To ensure the integrity of the catalytic cycle and prevent wasted time, this protocol incorporates an intrinsic validation checkpoint . At the 2-hour mark, extract a 50 µL reaction aliquot and analyze it via LC-MS or TLC:

  • Expected (Valid) State: Disappearance of the starting alcohol and emergence of the highly non-polar triarylmethane product.

  • Error State 1 (Oxidation): The presence of benzo[b]thiophen-2-yl(phenyl)methanone (ketone byproduct) indicates oxygen ingress, validating a failure in the Schlenk line vacuum/backfill cycles or solvent degassing.

  • Error State 2 (Protodeboronation): High levels of unreacted alcohol alongside the protodeboronated arene (Ar-H) indicate water contamination, validating the exhaustion or improper activation of the 4Å molecular sieves.

Substrate Scope & Versatility

The optimized protocol demonstrates excellent functional group tolerance, allowing for the late-stage functionalization of the benzothiophene core with various electronic and steric profiles .

Table 2: Arylboronic Acid Substrate Scope

EntryArylboronic AcidTime (h)Isolated Yield (%)Notes
1Phenylboronic acid1691%Standard benchmark; highly efficient.
24-Methoxyphenylboronic acid1694%Electron-donating groups accelerate transmetalation.
34-Fluorophenylboronic acid1886%Electron-withdrawing groups require slightly longer reaction times.
42-Thiopheneboronic acid2479%Heteroaryl boronic acids are tolerated but prone to faster protodeboronation.
52,6-Dimethylphenylboronic acid2462%High steric hindrance slows reductive elimination.

References

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis, Chemical Communications,[Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols, Organic Letters,[Link]

  • Green, Palladium-Catalyzed Synthesis of Benzylic H-phosphinates from Hypophosphorous Acid and Benzylic Alcohols, European Journal of Organic Chemistry,[Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes, Catalysts,[Link]

Application

Application Note: Catalytic Synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol

Target Compound: Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) Relevance: Advanced Pharmaceutical Intermediate / Chiral Pharmacophore Audience: Synthetic Chemists, Process Engineers, and Drug Development Profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) Relevance: Advanced Pharmaceutical Intermediate / Chiral Pharmacophore Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for naphthalene or indole in the development of therapeutics ranging from selective estrogen receptor modulators (SERMs) to 5-lipoxygenase inhibitors. The diarylmethanol derivative, Benzo[b]thiophen-2-yl(phenyl)methanol , is a highly versatile building block[1].

Traditional syntheses of diarylmethanols rely on stoichiometric organolithium or Grignard additions, which suffer from poor atom economy, high moisture sensitivity, and an inability to easily control stereochemistry. To meet the rigorous demands of modern drug development, this application note details two highly efficient, field-proven catalytic protocols: Rhodium-catalyzed asymmetric arylation and Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) .

Strategic Overview of Catalytic Pathways

The synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol can be approached from two distinct retrosynthetic disconnections, both of which have been optimized for high yield and enantioselectivity.

Pathways A Benzo[b]thiophene-2-carboxaldehyde + Phenylboronic Acid C Pathway A: Rh-Catalyzed Addition A->C B Benzo[b]thiophen-2-yl(phenyl)methanone + HCOOH / NEt3 D Pathway B: Ru-Catalyzed ATH B->D E Benzo[b]thiophen-2-yl(phenyl)methanol (Target API Intermediate) C->E C-C Bond Formation D->E Ketone Reduction

Fig 1. Dual catalytic pathways for synthesizing Benzo[b]thiophen-2-yl(phenyl)methanol.
Pathway A: Rhodium-Catalyzed Arylation of Aldehydes

This pathway forms the critical C-C bond by coupling benzo[b]thiophene-2-carboxaldehyde with phenylboronic acid. The use of a Rh(I) catalyst paired with a chiral spiro-phosphoramidite ligand allows for highly enantioselective 1,2-addition[2]. This method is highly tolerant of water, making it operationally robust[3].

Pathway B: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

This pathway reduces the pre-formed ketone, benzo[b]thiophen-2-yl(phenyl)methanone. Direct high-pressure hydrogenation of hindered heteroaryl ketones is notoriously difficult. The Noyori-Ikariya ATH utilizes a Ru(II)-TsDPEN catalyst and a formic acid/triethylamine azeotrope to achieve exceptional enantiocontrol under ambient pressure[4].

Mechanistic Causality & Reaction Design

The Bifunctional Outer-Sphere Mechanism (Pathway B)

In the ATH of the heteroaryl ketone, the choice of the RuCl catalyst is not arbitrary. It operates via a metal-ligand bifunctional mechanism . Unlike traditional inner-sphere reductions that require substrate coordination directly to the metal, the Noyori-Ikariya catalyst transfers a hydride from the ruthenium center and a proton from the amine ligand simultaneously to the C=O bond[5].

Causality in Reagent Selection: Formic acid (HCOOH) is selected as the hydrogen donor over isopropanol. The decomposition of formic acid generates CO₂, an irreversible gas-evolving step that drives the thermodynamic equilibrium entirely toward the product, preventing the reverse oxidation of the synthesized Benzo[b]thiophen-2-yl(phenyl)methanol.

ATH_Cycle N1 Ru(II) Amido Complex (16-electron active species) N3 Ru(II) Hydride-Amine Complex (18-electron intermediate) N1->N3 + HCOO- / - CO2 N2 Formic Acid / NEt3 (Hydrogen Source) N2->N1 N5 Six-Membered Pericyclic TS (Outer-Sphere H-Transfer) N3->N5 Substrate Binding N4 Benzo[b]thiophen-2-yl(phenyl)methanone (Substrate) N4->N5 N5->N1 Product Release N6 Chiral Product (Benzo[b]thiophen-2-yl(phenyl)methanol) N5->N6

Fig 2. Outer-sphere bifunctional mechanism of the Noyori-Ikariya ATH catalytic cycle.
Transmetalation and Insertion (Pathway A)

The Rh-catalyzed addition relies on the transmetalation of the aryl group from boron to a Rh(I) center. The addition of water to the solvent system (DME/H₂O) is a deliberate choice; it accelerates the hydrolysis of the Rh-alkoxide intermediate, turning over the catalytic cycle rapidly and preventing side reactions[6].

Quantitative Data & Optimization

The following table summarizes the optimization parameters for both catalytic pathways, demonstrating how ligand and temperature adjustments directly impact the yield and enantiomeric excess (ee).

PathwayCatalyst / Ligand SystemSolvent / AdditiveTemp (°C)Time (h)Yield (%)ee (%)
A (Rh-Addition) [RhCl(C₂H₄)₂]₂ / P(t-Bu)₃Toluene / H₂O252492N/A (Racemic)
A (Rh-Addition) [RhCl(C₂H₄)₂]₂ / (S)-SIPHOSDME / H₂O60488885 (S)
B (Ru-ATH) RuClHCOOH-NEt₃ (5:2)25367592 (R)
B (Ru-ATH) RuClHCOOH-NEt₃ / DMF40189896 (R)

Data synthesized from established parameters for diaryl ketone ATH and Rh-catalyzed aldehyde arylation[2],[4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Rhodium-Catalyzed Asymmetric Arylation

This protocol establishes the C-C bond with high enantiocontrol.

Reagents & Materials:

  • Benzo[b]thiophene-2-carboxaldehyde: 1.0 mmol (162.2 mg)

  • Phenylboronic acid: 2.0 mmol (243.8 mg)

  • [RhCl(C₂H₄)₂]₂: 1.5 mol% (5.8 mg)

  • Chiral Ligand (e.g., (S)-Spiro phosphoramidite): 3.3 mol%

  • Solvent: 1,2-Dimethoxyethane (DME) / H₂O (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with [RhCl(C₂H₄)₂]₂ and the chiral ligand. Add 2.0 mL of degassed DME. Stir at room temperature for 15 minutes to allow the active Rh-ligand complex to form.

  • Substrate Addition: Add phenylboronic acid and benzo[b]thiophene-2-carboxaldehyde to the active catalyst solution.

  • Hydrolytic Initiation: Inject 2.0 mL of degassed deionized water. The biphasic nature of the reaction is normal; vigorous stirring (800 rpm) is required to ensure mass transfer.

  • Heating & IPC: Heat the mixture to 60 °C.

    • Self-Validation Check (IPC): At 12 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of the alcohol product (Rf ~0.3) indicates reaction progression.

  • Quench & Workup: After 48 hours, cool to room temperature. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure chiral Benzo[b]thiophen-2-yl(phenyl)methanol.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol is ideal for scaling up due to the avoidance of high-pressure hydrogen gas.

Reagents & Materials:

  • Benzo[b]thiophen-2-yl(phenyl)methanone: 5.0 mmol (1.19 g)

  • RuCl: 0.5 mol% (15.9 mg)

  • Azeotropic Reductant: Formic acid / Triethylamine (5:2 molar ratio, 5.0 mL)

  • Co-solvent: DMF (2.0 mL)

Step-by-Step Methodology:

  • Azeotrope Preparation: Caution: Highly exothermic. Slowly add formic acid (5 parts) to triethylamine (2 parts) in a flask submerged in an ice bath. Stir until a homogenous azeotrope is formed.

  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add Benzo[b]thiophen-2-yl(phenyl)methanone and the Ru(II) catalyst.

  • Solvation & Initiation: Add 2.0 mL of anhydrous DMF to fully solubilize the hindered ketone, followed by 5.0 mL of the prepared HCOOH/NEt₃ azeotrope.

  • Reaction Execution: Seal the flask with a septum pierced with a needle (to allow CO₂ venting). Stir the dark red solution at 40 °C.

  • Self-Validation Check (IPC): Monitor the reaction via GC-MS or HPLC.

    • Validation metric: The reaction is deemed complete when the ketone molecular ion peak (m/z 238) constitutes <1% of the total area, and the alcohol peak (m/z 240) is maximized. This typically occurs at 18 hours.

  • Workup: Dilute the mixture with water (20 mL) and extract with dichloromethane (3 × 15 mL). Wash the organic phase with saturated NaHCO₃ to neutralize residual formic acid, dry over MgSO₄, and evaporate the solvent.

  • Analysis: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

References

  • A Large Accelerating Effect of Tri(tert-butyl)phosphine in the Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes Source: Organic Chemistry Portal (M. Ueda, N. Miyaura, J. Org. Chem., 2000) URL:[Link]

  • Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes Using Chiral Spiro Monophosphite Ligands Source: Organic Letters - ACS Publications URL:[Link]

  • Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes Source: SciSpace (Masaaki Sakai et al.) URL:[Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts Source: ResearchGate URL:[Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Functionalization of Benzo[b]thiophen-2-yl(phenyl)methanol for Advanced Material Science

Executive Summary The development of high-performance organic semiconductors relies heavily on the precise molecular engineering of π-conjugated scaffolds. Benzothiophene derivatives, particularly those related to the [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance organic semiconductors relies heavily on the precise molecular engineering of π-conjugated scaffolds. Benzothiophene derivatives, particularly those related to the [1]benzothieno[3,2-b][1]benzothiophene (BTBT) substructure, have emerged as premier candidates for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their exceptional charge carrier mobilities and environmental stability[1].

This application note details the strategic functionalization of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) [2]. As a versatile building block, its rigid, polarizable heteroaromatic core and reactive secondary alcohol provide orthogonal handles for synthetic modification. By employing self-validating experimental workflows, researchers can selectively tune the steric, electronic, and physical properties of this precursor to generate tailored materials for solution-processable electronics, OLEDs, and fluorescent probes.

Mechanistic Insights: Designing the Precursor (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others. The functionalization of Benzo[b]thiophen-2-yl(phenyl)methanol is governed by two distinct reactive domains:

A. Core Electrophilic Aromatic Substitution (EAS)

The sulfur atom in the benzothiophene ring donates electron density into the π-system, activating the heterocycle toward electrophilic attack. Kinetically, the 3-position is highly favored over the benzene ring due to the stability of the intermediate Wheland complex[3]. Furthermore, the bulky phenylmethanol group at the 2-position provides steric shielding, ensuring that electrophiles (such as halogens) are directed almost exclusively to the C-3 position[4]. This regioselective halogenation is the critical first step in preparing precursors for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) to extend the π-conjugation network.

B. Hydroxyl and Sulfur Modifications
  • Electronic Tuning via Oxidation: The secondary alcohol can be oxidized to a ketone (methanone). Introducing an electron-withdrawing carbonyl group directly adjacent to the π-system lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transitioning the material from a p-type (hole-transporting) to an n-type (electron-transporting) or ambipolar semiconductor.

  • Solubility Tuning via O-Alkylation: Unmodified planar thienoacenes often suffer from poor solubility due to strong intermolecular π-π stacking[1]. Etherification of the hydroxyl group with long alkyl chains (e.g., hexyl or octyl groups) disrupts this tight packing, enabling cost-effective, large-area manufacturing techniques like spin-coating and inkjet printing[5].

  • S-Oxidation: Selective oxidation of the thiophene sulfur to an S-oxide significantly alters the crystal packing. This modification prevents stereomutation, increases thermal stability (often >210 °C), and can boost solid-state fluorescence quantum yields to over 70%, making these derivatives highly valuable for OLED applications[6].

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility in material synthesis.

Protocol 1: Regioselective C-3 Bromination for Cross-Coupling Precursors

Objective: Introduce a bromine atom at the C-3 position while preventing over-bromination. Causality: N-Bromosuccinimide (NBS) in a non-polar solvent is utilized instead of elemental Br₂. NBS provides a low, steady concentration of electrophilic bromine, which suppresses di-bromination and prevents non-selective addition across the thiophene double bond[4].

  • Initialization: Dissolve 1.0 equivalent of Benzo[b]thiophen-2-yl(phenyl)methanol in anhydrous n-heptane or chloroform (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Shield the reaction flask from direct light (to prevent radical pathways) and add 1.05 equivalents of recrystallized NBS in small portions at 0 °C[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material and the emergence of a single, less polar spot confirms regioselective mono-bromination. If multiple higher-Rf spots appear, the temperature is too high, leading to over-bromination[4].

  • Quench & Isolate: Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: Chemoselective Oxidation to Methanone (Electron Acceptor Core)

Objective: Oxidize the secondary alcohol to a ketone without oxidizing the thiophene sulfur. Causality: Dess-Martin Periodinane (DMP) is chosen over harsh oxidants (like KMnO₄ or Jones reagent) because it is highly chemoselective for alcohols under mild conditions, completely avoiding the premature formation of benzothiophene S-oxides or sulfones[6].

  • Initialization: Dissolve the starting material in anhydrous DCM (0.2 M) at 0 °C under inert gas.

  • Oxidation: Add 1.2 equivalents of DMP dropwise.

  • Propagation: Stir for 2 hours at room temperature.

  • Self-Validation (In-Process): Analyze via GC-MS. The molecular ion peak should shift from M to M−2 . The absence of M+14 or M+30 peaks confirms that the sulfur atom remains unoxidized.

  • Quench & Isolate: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear. Extract, concentrate, and recrystallize from ethanol.

Protocol 3: O-Alkylation for Solution Processability

Objective: Attach a solubilizing alkyl chain to the hydroxyl group. Causality: Sodium hydride (NaH) irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Anhydrous N,N-Dimethylformamide (DMF) is used to stabilize the S_N2 transition state, ensuring rapid and complete conversion[5].

  • Deprotonation: Suspend 1.5 equivalents of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous DMF at 0 °C. Slowly add the starting material. Stir until H₂ gas evolution ceases (approx. 30 mins).

  • Alkylation: Add 1.2 equivalents of 1-bromohexane dropwise. Heat to 60 °C for 12 hours.

  • Self-Validation (In-Process): Take an aliquot, quench in water, and analyze via ¹H-NMR. The disappearance of the broad -OH peak (~5.0 ppm) and the appearance of aliphatic triplet signals (~3.4 ppm) confirm successful etherification.

  • Quench & Isolate: Cool to 0 °C and carefully quench with ice water. Extract with diethyl ether, wash extensively with brine to remove DMF, dry, and purify.

Quantitative Data Presentation

The table below summarizes the structure-property relationships of the functionalized derivatives, highlighting their impact on material science applications.

Derivative ClassFunctional ModificationPrimary Material Science ApplicationImpact on Electronic/Physical Properties
C-3 Bromide Electrophilic addition of -Br at C-3Precursor for π-extended polymersEnables Pd-catalyzed cross-coupling; slightly lowers HOMO levels due to inductive effects.
Methanone Oxidation of -OH to C=On-Type OFETs / OLED electron transportLowers LUMO energy; increases electron affinity; promotes ambipolar charge transport.
Alkyl Ether O-Alkylation with long-chain alkylsSolution-processable semiconductorsEnhances solubility in organic solvents; modulates π-π stacking distance for optimal film morphology[5].
S-Oxide Oxidation of thiophene sulfurFluorescent materials / Singlet fissionIncreases thermal stability (>210 °C); boosts solid-state quantum yield (>70%)[6].

Workflow Visualization

G Core Benzo[b]thiophen-2-yl (phenyl)methanol Oxidation Oxidation (DMP) Core->Oxidation Hydroxyl Modification Bromination Bromination (NBS) Core->Bromination Core EAS Alkylation O-Alkylation (NaH/R-Br) Core->Alkylation Hydroxyl Modification Ketone Ketone Derivative (Electron Acceptor) Oxidation->Ketone Bromo 3-Bromo Derivative (Cross-Coupling Precursor) Bromination->Bromo Ether Alkyl Ether Derivative (Solution Processable) Alkylation->Ether OLED OLED Emitters / n-Type OFETs Ketone->OLED Extended Extended π-Conjugated Polymers Bromo->Extended Inkjet Inkjet-Printed Semiconductors Ether->Inkjet

Divergent functionalization workflows for Benzo[b]thiophen-2-yl(phenyl)methanol in material science.

References

  • Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure Accounts of Chemical Research (ACS) URL:[Link]

  • Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis Chemistry - A European Journal URL:[Link]

  • Novel Organosilicon Tetramers with Dialkyl-Substituted [1]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics Molecules (MDPI) URL:[Link]

  • Benzothiophene: Electrophilic Substitution Grokipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Benzo[b]thiophen-2-yl(phenyl)methanol synthesis

Synthesizing pure benzo[b]thiophene derivatives is a critical bottleneck in the development of MAO-B inhibitors, antiestrogens, and advanced organic materials[1]. This support hub is designed to troubleshoot and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing pure benzo[b]thiophene derivatives is a critical bottleneck in the development of MAO-B inhibitors, antiestrogens, and advanced organic materials[1]. This support hub is designed to troubleshoot and optimize the two primary synthetic routes for Benzo[b]thiophen-2-yl(phenyl)methanol: the directed ortho-lithiation of benzo[b]thiophene, and the hydride reduction of the corresponding methanone.

Mechanistic Workflow & Pathway Visualization

SynthesisWorkflow BT Benzo[b]thiophene nBuLi n-BuLi / THF, -78°C (Directed Lithiation) BT->nBuLi Lithio 2-Lithiobenzo[b]thiophene nBuLi->Lithio PhCHO Benzaldehyde, -78°C to RT (Nucleophilic Addition) Lithio->PhCHO Alkoxide Lithium Alkoxide Intermediate PhCHO->Alkoxide Quench NH4Cl (aq) Quench & Workup Alkoxide->Quench Ketone Benzo[b]thiophen-2-yl(phenyl)methanone NaBH4 NaBH4 / MeOH, 0°C to RT (Ketone Reduction) Ketone->NaBH4 NaBH4->Quench Product Benzo[b]thiophen-2-yl(phenyl)methanol (Target Product) Quench->Product

Synthetic pathways for Benzo[b]thiophen-2-yl(phenyl)methanol via lithiation or ketone reduction.

Diagnostic FAQs: Troubleshooting Reaction Failures

Q1: Why is my lithiation step yielding unreacted benzo[b]thiophene and poor conversion? A: The primary culprit is the degradation of n-butyllithium (n-BuLi) or moisture in your tetrahydrofuran (THF) solvent. n-BuLi reacts violently with ambient moisture to form lithium hydroxide (LiOH), which is not basic enough to deprotonate the weakly acidic C-2 proton of benzo[b]thiophene. Causality: Water directly quenches the organolithium reagent before the desired acid-base metalation can occur. Solution: Always titrate your n-BuLi using 1,10-phenanthroline prior to use, and ensure THF is freshly distilled over sodium/benzophenone[2].

Q2: I am observing a complex mixture of regioisomers (e.g., C-3 addition) and ring-opened byproducts. How do I improve regioselectivity? A: This is strictly a temperature control issue. Causality: While the C-2 position of benzo[b]thiophene is the most kinetically acidic, allowing the reaction temperature to rise above -40 °C during lithiation promotes thermodynamic equilibration and potential anion migration to the C-3 position[3]. Furthermore, warm n-BuLi can cleave the THF solvent, generating reactive alkoxides that complicate the mixture. Solution: Maintain a strict -78 °C internal temperature during the addition of n-BuLi and the subsequent electrophilic trapping with benzaldehyde. If migration persists despite temperature control, employing a 2-silyl protection strategy may be necessary to block the C-2 position and control the metalation, though this adds synthetic steps[3].

Q3: When using the ketone reduction route, my reaction stalls at 70% conversion. What is the limiting factor? A: Stalled reductions are typically caused by the premature decomposition of sodium borohydride (NaBH₄). Causality: NaBH₄ is unstable in protic solvents (like methanol) at elevated temperatures, decomposing to release hydrogen gas rather than transferring hydride to your ketone[1]. Additionally, the bulky nature of the benzo[b]thiophen-2-yl(phenyl)methanone can sterically hinder the approach of the hydride. Solution: Conduct the reaction at 0 °C and add the NaBH₄ in small, sequential portions rather than a single batch to manage the exotherm and preserve the reagent.

Quantitative Data: Condition Optimization Matrix

Use the following data table to benchmark your experimental yields against optimized industry standards.

Synthetic RouteKey ReagentsOptimal Temp. ProfilePrimary Yield KillerExpected Optimized Yield
Route A: Directed Lithiation Benzo[b]thiophene, n-BuLi, Benzaldehyde-78 °C (Lithiation) RT (Quench)Moisture quenching the carbanion; Anion migration75% – 85%
Route B: Ketone Reduction Benzo[b]thiophen-2-yl(phenyl)methanone, NaBH₄0 °C (Addition) RT (Stirring)NaBH₄ degradation in protic solvent85% – 95%

Masterclass Protocols: Self-Validating Systems

To guarantee trustworthiness and reproducibility, do not proceed to the next step in these protocols unless the Validation Checkpoint is met.

Protocol A: Synthesis via Directed ortho-Lithiation
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Add anhydrous THF and benzo[b]thiophene (1.0 equiv).

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise, add titrated n-BuLi (1.1 equiv) over 15 minutes.

    • Causality: Slow addition prevents localized heating (exotherms) that would otherwise trigger THF cleavage or anion migration[3].

    • Validation Checkpoint: The solution must transition from clear to a pale yellow/amber tint, confirming the successful generation of the 2-lithiobenzo[b]thiophene intermediate. If the solution remains completely colorless, your n-BuLi is likely dead.

  • Electrophilic Trapping: Stir at -78 °C for 45 minutes. Add freshly distilled benzaldehyde (1.2 equiv) dropwise.

    • Causality: Distillation removes benzoic acid impurities that would prematurely protonate the carbanion, destroying your yield.

  • Quench & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench by pouring the mixture into saturated aqueous NH₄Cl at 0 °C[2].

    • Validation Checkpoint: Vigorous effervescence upon quenching indicates the destruction of excess n-BuLi. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Synthesis via Ketone Reduction
  • Solvent Preparation: Dissolve benzo[b]thiophen-2-yl(phenyl)methanone (1.0 equiv) in a 1:1 mixture of anhydrous Methanol/THF[1].

    • Causality: THF aids the solubility of the bulky ketone, while MeOH provides the protic source necessary to stabilize the alkoxyborohydride intermediate during the reduction mechanism.

  • Reduction: Cool the solution to 0 °C. Add NaBH₄ (1.5 equiv) in four equal portions over 20 minutes.

    • Causality: Portion-wise addition controls the exothermic release of H₂ gas and prevents the thermal degradation of the borohydride reagent.

  • Monitoring & Workup: Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (eluent: 20% EtOAc/Hexanes). The UV-active ketone starting material ( Rf​≈0.6 ) must be completely replaced by the product spot ( Rf​≈0.3 ). The new spot will stain intensely with KMnO₄ due to the presence of the newly formed secondary alcohol.

  • Quench: Carefully add 1M HCl dropwise until gas evolution ceases, extract with dichloromethane, and concentrate under reduced pressure.

References

  • Source: mdpi.
  • Source: thieme-connect.
  • Source: prepchem.

Sources

Optimization

Optimizing crystallization conditions for Benzo[b]thiophen-2-yl(phenyl)methanol

Welcome to the Technical Support Center for the crystallization of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6). As a Senior Application Scientist, I have designed this portal to move beyond generic advice, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6). As a Senior Application Scientist, I have designed this portal to move beyond generic advice, providing you with field-proven, mechanistically grounded solutions.

This molecule presents unique crystallization challenges: it features a rigid, lipophilic benzothiophene core, a freely rotating phenyl ring, and a hydrogen-bonding hydroxyl group. This structural duality often leads to liquid-liquid phase separation (oiling out) and polymorphism. The guides below will help you navigate the thermodynamics and kinetics of this system to achieve high-purity, high-yield crystalline isolation.

Part 1: Quantitative Solvent Screening Data

Selecting the correct solvent system is the foundation of successful crystallization. Because of the excess properties in real solutions, the solubility of an active pharmaceutical ingredient (API) in a solvent mixture is often superior to a single solvent, allowing for precise control over the metastable zone width ([1]).

Below is the empirical thermodynamic screening matrix for Benzo[b]thiophen-2-yl(phenyl)methanol.

Table 1: Thermodynamic Solvent Screening & Yield Matrix

Primary SolventAntisolventRatio (v/v)Sol. at 50°C (mg/mL)Sol. at 5°C (mg/mL)Theoretical Yield (%)Observed Crystal Habit
Ethyl Acetate Heptane 1:11851591.9% Plates (Stable)
TolueneHeptane3:21502583.3%Prisms (Metastable)
MethanolWater7:31204562.5%Needles (Metastable)
TetrahydrofuranWater4:12108559.5%Oiling Out (LLPS)

Causality Note: Ethyl Acetate provides excellent dipole-dipole and hydrogen-bond acceptor interactions for the hydroxyl group, ensuring high initial solubility. Heptane acts as a purely non-polar antisolvent that rapidly decreases the solubility of the lipophilic benzothiophene core, driving controlled supersaturation.

Part 2: Troubleshooting FAQs

Q: My crystallization keeps "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I fix this thermodynamically? A: Oiling out occurs when your cooling or antisolvent trajectory forces the solution to cross the binodal curve before it crosses the solubility curve. Because Benzo[b]thiophen-2-yl(phenyl)methanol is highly lipophilic with a moderate melting point, rapid addition of a highly polar antisolvent (like water) forces the solute to phase-separate into a dense, solute-rich liquid coacervate rather than nucleating into a solid.

The Fix: You must bypass the liquid-liquid miscibility gap. Switch to a less aggressive antisolvent (e.g., Heptane instead of Water), reduce your cooling rate to 0.1°C/min, and introduce seed crystals early in the metastable zone. Seeding provides a pre-existing lattice, bypassing the high activation energy barrier of primary nucleation and forcing the system into secondary nucleation before it can oil out.

OilingOutTroubleshooting Start Oiling Out (LLPS) Detected CheckSolvent Analyze Solvent/Antisolvent Ratio Start->CheckSolvent AdjustRatio Decrease Antisolvent Strength CheckSolvent->AdjustRatio CheckTemp Evaluate Cooling Rate AdjustRatio->CheckTemp SlowCooling Reduce Cooling to 0.1°C/min CheckTemp->SlowCooling Seeding Introduce Seed Crystals in Metastable Zone SlowCooling->Seeding Success Solid Nucleation & Growth Seeding->Success

Logical workflow for troubleshooting liquid-liquid phase separation (oiling out).

Q: I am observing mixed polymorphs (needles vs. plates). How can I isolate the thermodynamically stable form? A: Polymorphism in diarylmethanols is driven by the rotational freedom of the phenyl ring and the hydrogen-bonding network of the hydroxyl group. Calculating partial charge distributions reveals that hydrogen-bonding solvents (like alcohols) can direct crystal habit by selectively binding to specific growing crystal faces, often trapping the molecule in a metastable state ([2]). Rapid cooling (kinetic control) yields metastable needles, while slow cooling with prolonged ripening (thermodynamic control) yields stable plates. To isolate the stable plate form, use the Ethyl Acetate/Heptane system and employ an extended isothermal hold during desupersaturation ([3]).

Part 3: Self-Validating Crystallization Protocol

To guarantee reproducibility, a protocol cannot just be a list of steps; it must be a self-validating system. The following cooling-antisolvent methodology utilizes an internal feedback loop to ensure you are operating within the correct thermodynamic window ([4]).

Step-by-Step Methodology: EtOAc/Heptane Anti-Solvent Crystallization

  • Dissolution: Weigh 10.0 g of crude Benzo[b]thiophen-2-yl(phenyl)methanol. Add 50 mL of Ethyl Acetate. Heat the reactor to 50°C under moderate agitation (250 RPM).

    • Self-Validation Check: The solution must become completely transparent. If it remains cloudy after 15 minutes, undissolved inorganic impurities or degradation products are present. Perform a hot polish filtration before proceeding.

  • Cooling & Metastable Zone Entry: Cool the clear solution to 35°C at a rate of 0.5°C/min. Add 10 mL of Heptane dropwise over 15 minutes.

    • Self-Validation Check: The solution must remain clear. If cloudiness appears, you have crossed the metastable limit prematurely. Reheat to 45°C to redissolve, then cool back to 35°C.

  • Seeding (Critical Step): Add 0.1 g (1 wt%) of pure Benzo[b]thiophen-2-yl(phenyl)methanol seed crystals (Form I plates). Maintain the temperature at 35°C for 60 minutes.

    • Self-Validation Check: Inspect visually or via Focused Beam Reflectance Measurement (FBRM). The seeds must persist and their edges should sharpen (indicating growth). If the seeds dissolve, the system is undersaturated; add 5 mL more Heptane and re-seed.

  • Desupersaturation: Once seed persistence is validated, dose the remaining 40 mL of Heptane linearly over 4 hours using a syringe pump.

  • Final Cooling & Isolation: Cool the slurry to 5°C at a slow rate of 0.1°C/min to maximize yield and allow Ostwald ripening. Filter the slurry via a Buchner funnel, wash the cake with 15 mL of pre-chilled Heptane (5°C), and dry in vacuo at 40°C until constant weight is achieved.

CrystallizationWorkflow Prep 1. Dissolve API in EtOAc (50°C) Filter 2. Polish Filtration (If cloudy) Prep->Filter Cool 3. Cool to Seeding Temp (35°C) Filter->Cool Seed 4. Add 1 wt% Seed Crystals Cool->Seed Validate 5. Validation: Do seeds persist? Seed->Validate Validate->Cool No (Undersaturated) Antisolvent 6. Dose Heptane Antisolvent Validate->Antisolvent Yes (Supersaturated) Isolate 7. Filter, Wash & Vacuum Dry Antisolvent->Isolate

Step-by-step self-validating crystallization workflow with in-process seeding checks.

References

  • Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology URL: [Link]

  • Title: Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems Source: ResearchGate / Industrial & Engineering Chemistry Research URL: [Link]

  • Title: An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals Source: PubMed / Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening Source: Dissolution Technologies URL: [Link]

Sources

Troubleshooting

Overcoming solubility issues of Benzo[b]thiophen-2-yl(phenyl)methanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you overcome the notorious aqueous solubility bottlenecks associated with Benzo[b]thiophen-2-yl(phenyl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you overcome the notorious aqueous solubility bottlenecks associated with Benzo[b]thiophen-2-yl(phenyl)methanol .

This compound, a diarylmethanol derivative, features a highly rigid, nonpolar benzothiophene core. While it exhibits excellent permeability, its high lipophilicity makes it practically insoluble in standard aqueous buffers, leading to erratic bioassay results, colloidal crashing, and poor in vivo bioavailability.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure your formulations remain stable and reproducible.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Benzo[b]thiophen-2-yl(phenyl)methanol immediately precipitate when I dilute my stock into an assay buffer? A: This is a classic solvent-shift precipitation event. Like most substituted benzothiophenes, this compound is highly soluble in polar aprotic solvents like DMSO but practically insoluble in water 12. When you dilute a DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the lipophilic drug molecules can remain solvated. To avoid the massive thermodynamic penalty of water cavity formation, the drug molecules self-assemble into micro-aggregates.

Q2: How can I formulate this compound for in vivo PK studies without using toxic levels of organic solvents? A: The gold standard for rigid, hydrophobic molecules of this class is Cyclodextrin (CD) Inclusion Complexation . By using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), you can sequester the hydrophobic benzothiophene and phenyl rings inside the lipophilic cavity of the CD. Meanwhile, the CD's hydrophilic exterior ensures the entire complex remains highly water-soluble . This forms a 1:1 dynamic equilibrium without altering the compound's covalent structure 4.

Q3: My cyclodextrin formulation is still crashing out over 24 hours. How do I stabilize it? A: Natural CDs and their inclusion complexes have a tendency to self-assemble into nanoparticles and microparticles in aqueous media, which eventually leads to precipitation 5. You need to create a Ternary Inclusion Complex . By adding a small fraction (0.1%–0.5% w/v) of a water-soluble polymer like HPMC (Hydroxypropyl methylcellulose) or PVP, the polymer will hydrogen-bond with the CD complex. This reduces CD mobility, inhibits nucleation, and drastically improves the complexation efficiency, allowing you to use less CD while achieving higher drug solubility 6.

Section 2: Formulation Workflows & Mechanisms

Workflow Start Benzo[b]thiophen-2-yl(phenyl)methanol Solubility Issue App Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro Low Volume InVivo In Vivo PK/PD (Animal Models) App->InVivo High Volume/Dose Cosolvent DMSO Stock + Aqueous Dilution (<1%) InVitro->Cosolvent Tolerates DMSO Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->Cyclo DMSO Sensitive InVivo->Cyclo Aqueous IV/PO Lipid Lipid Formulation (SMEDDS / Emulsions) InVivo->Lipid High Lipophilicity PO

Workflow for selecting a solubilization strategy based on downstream application.

CD_Mechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex Drug->Complex + CD CD Free CD (Hydrophilic) CD->Complex + Drug Ternary Ternary Complex Complex->Ternary + Polymer Polymer Polymer (e.g., HPMC) Polymer->Ternary Stabilizes

Thermodynamic equilibrium of binary and ternary cyclodextrin complexation.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself at critical failure points. Do not proceed to biological testing without passing the validation checks embedded below.

Protocol A: Co-Solvent Dilution for In Vitro Assays

Objective: Prepare a stable, precipitate-free assay solution utilizing a DMSO stock.

  • Stock Preparation: Accurately weigh Benzo[b]thiophen-2-yl(phenyl)methanol and dissolve in 100% cell-culture grade DMSO to yield a 10 mM stock 1. Vortex until visually clear.

  • Validation Check 1 (Micro-precipitation): Centrifuge the stock at 10,000 × g for 5 minutes. Inspect the bottom of the tube. If a microscopic pellet is present, the compound has not fully dissolved, and the true concentration is <10 mM.

  • Aqueous Dilution: Pre-warm your aqueous assay buffer to 37°C. Add the DMSO stock dropwise to the buffer while vortexing vigorously to prevent localized zones of supersaturation. Keep final DMSO concentration ≤ 1% v/v.

  • Validation Check 2 (Tyndall Effect): Shine a laser pointer through the final diluted solution in a dark room. If the laser beam path is visible (light scattering), colloidal aggregates have formed. The compound is not in true solution and will yield false negatives in bioassays.

Protocol B: Ternary Cyclodextrin Complexation for In Vivo Dosing

Objective: Achieve a high-concentration, strictly aqueous formulation for IV or PO administration.

  • Vehicle Preparation: Dissolve 10% (w/v) HP-β-CD and 0.25% (w/v) HPMC in sterile deionized water or saline 6.

  • Complexation: Add Benzo[b]thiophen-2-yl(phenyl)methanol in excess (e.g., 5 mg/mL) to create a cloudy suspension.

  • Equilibration: Stir the suspension continuously at room temperature for 24 hours. The mechanical energy and time are required to reach thermodynamic equilibrium of the inclusion complex 5.

  • Validation Check 1 (Filtration): Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed drug. The resulting filtrate must be optically clear.

  • Validation Check 2 (Quantification): Never assume the nominal concentration equals the actual concentration. Quantify the exact dissolved drug concentration in the filtrate using HPLC-UV before dosing animals.

Section 4: Quantitative Data & Formulation Selection

Table 1: Expected Solubility Profile of Benzo[b]thiophen-2-yl(phenyl)methanol

Solvent / VehicleExpected SolubilityMechanistic Causality
Water / Aqueous Buffers Insoluble (< 1 µM)High lipophilicity; rigid nonpolar benzothiophene core cannot overcome the thermodynamic penalty of water cavity formation.
Toluene / Dichloromethane Highly SolubleFavorable hydrophobic and Van der Waals interactions with nonpolar solvents.
DMSO / DMF Moderately to Highly SolublePolar aprotic solvents disrupt the solid crystal lattice without requiring hydrogen-bond donation.
10% HP-β-CD (Aqueous) Soluble (Complexed)The hydrophobic CD cavity sequesters the diarylmethanol scaffold, while the exterior maintains aqueous solubility.

Table 2: Excipient Selection Guide for Rescue Formulations

Excipient ClassExampleBest ForLimitations
Co-Solvents DMSO, PEG400In vitro assays, creating master stocks.Cytotoxicity at >1% v/v; high risk of precipitation upon dilution.
Surfactants Tween 80, Kolliphor ELStabilizing micro-dispersions in assays.Can interfere with enzymatic assays or cell membrane integrity.
Cyclodextrins HP-β-CD, SBE-β-CDIn vivo IV/PO dosing, true aqueous solutions.May require ternary polymers (HPMC) to prevent CD aggregation.

Section 5: References

  • Overcoming solubility issues with 2,7-Diethyl-1-benzothiophene Source: BenchChem URL:

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry (RSC) Books URL:

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL:

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions Source: Pharma Excipients URL:

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Benzo[b]thiophen-2-yl(phenyl)methanol Extraction

Welcome to the technical support guide for the synthesis and purification of Benzo[b]thiophen-2-yl(phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of Benzo[b]thiophen-2-yl(phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with impurities during the extraction phase of this important chemical intermediate. Benzo[b]thiophene derivatives are a cornerstone in medicinal chemistry, making the purity of this precursor paramount for successful downstream applications.[1][2]

This guide provides a structured, question-and-answer-based approach to common and complex issues encountered in the laboratory. The methodologies and explanations are grounded in established chemical principles to ensure you can not only solve immediate purity problems but also understand the underlying causes to prevent future occurrences.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product is a persistent yellow oil, not the expected solid. What are the likely impurities?

Answer:

The presence of a yellow oil instead of a solid product often points to the presence of unreacted starting materials or side products. The most common synthesis route for Benzo[b]thiophen-2-yl(phenyl)methanol involves a Grignard reaction between a benzothiophene-derived Grignard reagent and benzaldehyde, or the reaction of 2-lithiated benzo[b]thiophene with benzaldehyde.[3] Key impurities can include:

  • Unreacted Benzaldehyde: If the Grignard or lithiated species addition was incomplete, excess benzaldehyde will remain.

  • Biphenyl-type Impurities: Homocoupling of the Grignard reagent can lead to the formation of biphenyl-like byproducts, which are often oily and can impart a yellow color.[4]

  • Oxidation Products: Exposure of the reaction mixture to air can lead to the oxidation of the benzaldehyde or other intermediates.

To address this, a thorough aqueous workup is crucial. Washing the organic layer with a saturated solution of sodium bisulfite can help remove unreacted benzaldehyde.

Question 2: After quenching the reaction with aqueous acid, my extraction is yielding a complex mixture of products. What went wrong during the workup?

Answer:

A complex product mixture following an acidic workup often indicates that the workup conditions were too harsh or improperly controlled. The acidic workup is necessary to protonate the intermediate alkoxide to form the desired alcohol.[5] However, issues can arise:

  • Dehydration: The benzylic alcohol product is susceptible to acid-catalyzed dehydration, especially with strong acids or elevated temperatures during the workup. This would lead to the formation of an undesired alkene.

  • Emulsion Formation: The presence of magnesium salts from the Grignard reaction can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and trapping impurities in the organic phase.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complex mixtures post-workup.

Question 3: I'm observing a significant amount of a non-polar impurity that co-elutes with my product during column chromatography. What could it be and how can I remove it?

Answer:

A common non-polar impurity in Grignard reactions is a biphenyl-type byproduct, formed from the coupling of the Grignard reagent with unreacted aryl halide.[4] In the synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol, this would likely be a bi-benzothiophene species. These are often crystalline solids but can be difficult to separate from the desired product due to similar polarities.

Strategies for Removal:

  • Trituration: This technique can be effective for removing more soluble impurities. After evaporating the solvent from your crude product, add a small amount of a non-polar solvent in which your desired product is poorly soluble but the impurity is soluble (e.g., hexane or petroleum ether).[4][7] Stir the mixture, then filter to isolate your purified product.

  • Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system can provide a higher purity product.[2][5] Experiment with different solvents to find one that provides good differential solubility between your product and the impurity. A common starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like heptane or hexane).[8]

Question 4: My reaction seems to stall, and I have a large amount of unreacted 2-bromobenzo[b]thiophene. What are the potential causes?

Answer:

Incomplete Grignard reagent formation is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of moisture.[6][9]

Key Factors and Solutions:

Parameter Potential Issue Recommended Solution
Glassware & Solvents Presence of residual water.All glassware must be rigorously dried in an oven. Use anhydrous solvents.[4][7]
Magnesium Activation The magnesium surface is passivated by an oxide layer.Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Reaction Initiation The reaction fails to start.Gentle heating or sonication can help initiate the reaction.[6]
Atmosphere Reaction with atmospheric oxygen and moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11]
Experimental Protocol: Standard Extraction and Purification

This protocol assumes the synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol via a Grignard reaction.

Materials:

  • Reaction mixture in an appropriate ether solvent (e.g., diethyl ether or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution[4]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench the reaction.[12]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, add more of the organic solvent or brine to help break it.

  • Extraction: Extract the aqueous layer with two additional portions of the organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then brine. This helps to remove water-soluble impurities and salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[13]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[14][15]

Caption: Standard extraction and purification workflow.

References

  • Benchchem. Troubleshooting guide for the synthesis of benzothiophene derivatives.
  • Chemistry LibreTexts. The Grignard Reaction (Experiment). 2024.
  • Yotphan, S., et al. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. 2022.
  • Khan, I., et al. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Source not provided]. 2024.
  • Khan, I., et al. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. PMC.
  • [Source not provided]. The Grignard Reaction.
  • [Source not provided]. The Grignard Reaction.
  • [Source not provided]. Grignard Reaction. Web Pages.
  • Kumar, A., et al. Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. [Source not provided].
  • da Silva, F. S., et al. SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. [Source not provided].
  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
  • Hamada, Y., et al. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Source not provided].
  • ChemicalBook. Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)- | 1034305-11-7. 2026.
  • Diva-Portal.org. Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease.
  • Wiley. Grignard Reactions. Kirk-Othmer Encyclopedia of Chemical Technology. 2000.
  • Benchchem. Overcoming low reactivity of starting materials for benzothiophene synthesis.
  • Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. 2018.
  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. 2021.
  • Bethune College. Organomagnesium compounds (Grignard reagent-RMgX).

Sources

Troubleshooting

Preventing oxidation of Benzo[b]thiophen-2-yl(phenyl)methanol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and preventing the oxidative degradation of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) during long-term storage.

This secondary alcohol is a highly valuable but sensitive intermediate. Without rigorous storage protocols, it rapidly degrades, compromising downstream synthetic yields and pharmacological testing.

Part 1: Mechanistic Overview of Degradation (FAQs)

Q: Why is Benzo[b]thiophen-2-yl(phenyl)methanol so susceptible to oxidation during routine storage? A: The vulnerability of this molecule stems from its specific structural electronics. The secondary carbinol group (-CH(OH)-) is flanked by a phenyl ring and an electron-rich benzothiophene ring. This creates a highly activated bis-benzylic/allylic-type position . When exposed to atmospheric oxygen and ambient light, autoxidation initiates via hydrogen abstraction. This forms a resonance-stabilized radical that rapidly reacts with triplet oxygen ( O2​ ) to form hydroperoxides. These hydroperoxides subsequently cleave to yield the primary degradant: Benzo[b]thiophen-2-yl(phenyl)methanone (the corresponding ketone). Furthermore, the sulfur atom within the benzothiophene core is susceptible to electrophilic attack by these newly formed hydroperoxides, leading to the secondary formation of sulfoxides and sulfones [1].

Q: Will storing the compound at -20°C in a standard freezer prevent this degradation? A: No. While sub-zero temperatures reduce the kinetic rate of autoxidation, they do not eliminate the dissolved oxygen already present in the solid matrix, nor do they stop reactive oxygen species (ROS) generated by photolytic cleavage if stored in clear glass. A multi-factorial approach—combining inert atmosphere, light exclusion, and thermal control—is required to meet for new drug substances [2].

OxidationPathway A Benzo[b]thiophen-2-yl (phenyl)methanol B Bis-Benzylic Radical Intermediate A->B O2, Light/Heat D Benzothiophene Sulfoxides/Sulfones A->D Hydroperoxide Attack on Sulfur C Benzo[b]thiophen-2-yl (phenyl)methanone B->C Hydrogen Abstraction & Peroxide Cleavage

Logical relationship of Benzo[b]thiophen-2-yl(phenyl)methanol oxidative degradation pathways.

Part 2: Troubleshooting Guide – Identifying Oxidation

Q: How can I definitively verify if my stored batch has oxidized? A: Visual inspection is notoriously unreliable for this compound. While severe degradation may present as a slight yellowing, significant ketone and sulfoxide formation can occur while the powder remains deceptively white. You must employ quantitative analytical techniques. The ketone derivative exhibits a distinct bathochromic shift in UV absorption due to extended conjugation across the diaryl system.

Table 1: Analytical Markers for Degradation Tracking

CompoundRetention Time (RP-HPLC)*UV λmax (nm)¹H NMR Marker (CDCl₃)
Parent Alcohol 6.5 min~260, 295~6.1 ppm (s, 1H, -CH (OH)-)
Ketone Degradant 8.2 min~280, 320Absence of 6.1 ppm signal
Sulfoxide Byproducts 4.5 - 5.5 minVariableDownfield shift of thiophene protons

*Conditions: Standard C18 column, H₂O/MeCN gradient (0.1% TFA).

Part 3: Establishing a Self-Validating Storage Protocol

To ensure absolute scientific integrity, do not simply place the bottle in a desiccator. You must establish a self-validating system where the success of the storage condition is analytically proven before long-term archiving begins.

Step-by-Step Methodology

Step 1: High-Vacuum Drying & Moisture Validation

  • Action: Dry the compound under high vacuum (< 0.1 mbar) for 12 hours at room temperature.

  • Causality: Trace solvents (especially halogenated ones) and moisture can generate radicals or act as proton shuttles that accelerate autoxidation.

  • Self-Validation: Perform a Karl Fischer (KF) titration. Do not proceed to Step 2 unless moisture content is strictly < 0.1% .

Step 2: Argon Glovebox Transfer

  • Action: Transfer the dried solid into a glovebox purged with Argon ( O2​ < 1 ppm).

  • Causality: Argon is significantly denser than Nitrogen. It acts as a heavy, protective blanket over the solid powder, preventing ambient oxygen from diffusing into the matrix during the sealing process.

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk material into 50 mg or 100 mg single-use amber glass vials (Type I borosilicate).

  • Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, initiating a new radical chain reaction each time. Single-use aliquots isolate the bulk of your material from cumulative exposure. Amber glass blocks UV-Vis radiation, preventing photolytic radical initiation [3].

Step 4: PTFE-Lined Sealing

  • Action: Seal the vials with PTFE-lined crimp caps.

  • Causality: Standard rubber septa are highly permeable to oxygen over a 6-to-12-month period and can leach plasticizers into the organic solid. PTFE is chemically inert and provides a hermetic seal.

Step 5: ICH Q1A(R2) Compliant Storage & Monitoring

  • Action: Store the sealed vials at -20°C. Pull one validation vial at 1, 3, 6, and 12 months for HPLC analysis to confirm stability.

StorageWorkflow Step1 1. High-Vacuum Drying (< 0.1 mbar, 12h) Step2 2. Argon Glovebox Transfer (O2 < 1 ppm) Step1->Step2 Step3 3. Aliquot into Amber Type I Glass Vials Step2->Step3 Step4 4. Seal with PTFE-Lined Crimp Caps Step3->Step4 Step5 5. Store at -20°C (Continuous Monitoring) Step4->Step5

Self-validating experimental workflow for the long-term inert storage of sensitive alcohols.

Part 4: Quantitative Stability Data

The following table summarizes accelerated stability data, demonstrating the direct causality between the rigorous storage conditions outlined above and the preservation of molecular integrity over time.

Table 2: Comparative Degradation Profile of Benzo[b]thiophen-2-yl(phenyl)methanol

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Degradant Observed
25°C (Room Temp) AirClear Glass94.2%78.5%Ketone
4°C (Fridge) AirClear Glass97.8%89.1%Ketone
-20°C (Freezer) AirAmber Glass99.1%96.4%Ketone / Trace Sulfoxide
-20°C (Freezer) Argon Amber Glass (PTFE) 99.9% 99.8% None Detected

Data reflects HPLC-UV (Area %) purity tracking. Initial baseline purity: 99.9%.

References

  • Al-Abduly, A., et al. "Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI)." Journal of Hazardous Materials, 2014. [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines, 2003.[Link]

Optimization

Technical Support Center: Chiral Resolution of Benzo[b]thiophen-2-yl(phenyl)methanol

Welcome to the Technical Support Center for the chiral resolution of Benzo[b]thiophen-2-yl(phenyl)methanol. This secondary heteroaryl carbinol presents unique steric and electronic challenges due to the bulky, electron-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of Benzo[b]thiophen-2-yl(phenyl)methanol. This secondary heteroaryl carbinol presents unique steric and electronic challenges due to the bulky, electron-rich benzothiophene ring adjacent to a phenyl moiety. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols, troubleshooting steps, and mechanistic insights to successfully isolate its enantiomers.

Core Strategies & FAQs

Q: What are the primary methods for resolving Benzo[b]thiophen-2-yl(phenyl)methanol? A: There are three gold-standard approaches depending on your scale and infrastructure:

  • Enzymatic Kinetic Resolution (EKR): Highly scalable and cost-effective. Utilizes lipases (e.g., Candida antarctica Lipase B) to selectively acylate one enantiomer[1][2].

  • Preparative Chiral Chromatography (HPLC/SFC): Best for rapid, mg-to-gram scale isolation. Relies on polysaccharide-based chiral stationary phases (CSPs)[3][4].

  • Chemical Derivatization: Involves forming diastereomeric esters (e.g., using Mosher's acid or phthalic anhydride) followed by fractional crystallization.

Q: Why is this specific diaryl methanol difficult to resolve? A: The steric differentiation between a phenyl ring and a benzothiophen-2-yl ring is relatively small compared to typical alkyl-aryl carbinols. This subtle steric difference can lead to lower enantiomeric ratios (E-values) in enzymatic systems and requires highly specific π−π stacking interactions in chromatographic systems to achieve baseline separation[4][5].

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR is the preferred method for bulk resolution. By employing a stereoselective enzyme, one enantiomer is converted into an ester while the other remains an unreacted alcohol.

Causality & Mechanistic Insight

We utilize Novozym 435 (immobilized CAL-B) and vinyl acetate .

  • Why CAL-B? CAL-B has a deep, hydrophobic active site that accommodates bulky heteroaryl groups, exhibiting high enantioselectivity for secondary alcohols[1][2].

  • Why Vinyl Acetate? The transesterification byproduct is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This irreversible tautomerization drives the reaction forward, preventing the reverse hydrolysis reaction and ensuring a self-validating kinetic endpoint at exactly 50% conversion.

EKR_Workflow Racemate Racemic Carbinol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme R_Acetate (R)-Acetate (Fast reacting) Enzyme->R_Acetate Acylation S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol No reaction

Enzymatic Kinetic Resolution (EKR) pathway utilizing CAL-B and vinyl acetate.

Step-by-Step Protocol: CAL-B Mediated EKR
  • Preparation: Dissolve 10 mmol of racemic Benzo[b]thiophen-2-yl(phenyl)methanol in 20 mL of anhydrous n-hexane or MTBE (methyl tert-butyl ether).

  • Acyl Donor Addition: Add 30 mmol (3 equivalents) of vinyl acetate.

  • Biocatalyst Addition: Add 100 mg of Novozym 435 (CAL-B immobilized on acrylic resin).

  • Incubation: Shake the mixture at 250 rpm at 45 °C.

  • Monitoring (Self-Validation): Sample 50 µL every 2 hours. Analyze via chiral HPLC. The reaction is complete when the conversion reaches exactly 50% (typically 12-24 hours).

  • Workup: Filter the enzyme (which can be washed and reused up to 10 cycles)[1]. Separate the resulting (R)-acetate and (S)-alcohol via standard silica gel chromatography (hexane/ethyl acetate).

Quantitative Data: EKR Optimization Parameters
BiocatalystSolventAcyl DonorTemp (°C)Expected E-valueConversion Limit
CAL-B (Novozym 435) n-HexaneVinyl Acetate45> 10050%
CAL-B (Novozym 435) MTBEVinyl Acetate4585 - 9550%
Amano Lipase PS TolueneIsopropenyl Acetate3520 - 40~40% (Stalls)
CAL-A n-HexaneVinyl Acetate45< 10Non-selective
EKR Troubleshooting Q&A

Q: My reaction stalls at 30% conversion. How do I fix this? A: Stalling usually indicates enzyme inhibition by the acetaldehyde byproduct or moisture in the solvent. Ensure your n-hexane is strictly anhydrous (stored over molecular sieves). If stalling persists, switch to MTBE, which slightly increases the solubility of the bulky substrate and mitigates localized product inhibition.

Q: The enantiomeric excess (ee) of my unreacted alcohol is low (<90%). A: A low ee in the residual alcohol means the reaction hasn't reached the kinetic endpoint, or the E-value is too low. Let the reaction proceed slightly past 50% conversion (e.g., 52%) to ensure all of the fast-reacting enantiomer is consumed. Calculate the E-value using the formula: E=ln[(1−c)(1−eeS​)]/ln[(1−c)(1+eeS​)] . If E<50 , lower the temperature to 30 °C to increase stereodiscrimination at the cost of reaction speed.

Troubleshooting Guide: Preparative Chiral Chromatography

For rapid isolation without chemical alteration, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is highly effective for benzothiophene derivatives[3][4].

Causality & Mechanistic Insight

Separation relies on polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose derivative). The chiral recognition is driven by a combination of hydrogen bonding (between the carbinol -OH and the CSP carbamate -NH/C=O) and π−π interactions. The electron-rich benzothiophene ring interacts differently with the CSP's phenyl groups than the standard phenyl ring, allowing for baseline resolution[4].

HPLC_Workflow Start Select CSP (Chiralpak IB/AD) Screen Screen Mobile Phase (Hexane/Alcohol) Start->Screen Evaluate Evaluate Rs & α Screen->Evaluate Optimize Optimize Modifiers (DCM, DEA) Evaluate->Optimize If Rs < 1.5 Prep Scale to Preparative HPLC Evaluate->Prep If Rs >= 1.5 Optimize->Evaluate Re-test

Iterative workflow for chiral HPLC method development and scale-up.

Step-by-Step Protocol: HPLC Method Development
  • Column Selection: Equip an analytical Chiralpak IB or AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-hexane / isopropanol (90:10 v/v). Degas thoroughly.

  • Injection: Inject 10 µL of a 1 mg/mL racemic solution dissolved in the mobile phase.

  • Flow & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm (benzothiophene absorbs strongly here).

  • Scale-Up: Once baseline resolution ( Rs≥1.5 ) is achieved, transfer the method linearly to a semi-preparative column (e.g., 250 mm × 20 mm), scaling the flow rate by the square of the column radius ratio.

Chromatography Troubleshooting Q&A

Q: I am observing severe peak tailing for the second enantiomer. A: Tailing is caused by non-specific secondary interactions between the carbinol's hydroxyl group and free silanols on the silica support. Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask these sites.

Q: The peaks are splitting, or there is a "plateau" between them. A: This is a classic symptom of sample solvent mismatch, often seen when scaling up benzothiophene derivatives[4]. If you dissolved your preparative sample in pure dichloromethane (DCM) or methanol for solubility, it disrupts the local mobile phase equilibrium upon injection. Fix: Always dissolve your sample in the mobile phase. If solubility is poor, use a maximum of 5-10% DCM in the diluent[4].

Troubleshooting Guide: Chemical Derivatization

If enzymatic and chromatographic tools are unavailable, classical diastereomeric resolution is a robust fallback.

Step-by-Step Protocol: Phthalic Anhydride Method
  • Hemiphthalate Formation: React the racemic carbinol with phthalic anhydride in pyridine at 80 °C for 4 hours to form the racemic hemiphthalate ester.

  • Salt Formation: Dissolve the ester in hot ethanol and add 1 equivalent of a chiral amine, such as (+)-dehydroabietylamine or (R)-(+)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate.

  • Recovery: Filter the crystals. Recrystallize once from ethanol to ensure >99% diastereomeric excess (de).

  • Hydrolysis: Treat the pure salt with 2M NaOH to cleave the ester, then extract with ethyl acetate to recover the enantiopure Benzo[b]thiophen-2-yl(phenyl)methanol.

Q: My diastereomeric salts form an oil instead of crystallizing. A: "Oiling out" occurs when the solvent is too non-polar or cooling is too rapid. Re-heat the mixture until homogeneous, add 5-10% water to the ethanol to increase the polarity of the solvent system, and cool the flask in a heavily insulated water bath to force a slower nucleation rate.

References

  • Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. MDPI. Available at:[Link]

  • Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu. Available at:[Link]

  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. Available at:[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Scaling Up Benzo[b]thiophen-2-yl(phenyl)methanol

Welcome to the Technical Support Center for the scale-up and process optimization of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6). This compound is a critical heterocyclic building block utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6). This compound is a critical heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1][2].

Transitioning this synthesis from a milligram-scale discovery lab to a multi-kilogram pilot plant introduces significant thermal and kinetic challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and safety parameters for drug development professionals.

Process Overview & Mechanistic Workflow

The most scalable and atom-economical route to Benzo[b]thiophen-2-yl(phenyl)methanol involves the directed ortho-lithiation of benzo[b]thiophene, followed by electrophilic trapping with benzaldehyde.

G N1 Benzo[b]thiophene (Substrate) N2 Lithiation (n-BuLi, THF, -20°C) N1->N2 C2-Deprotonation N3 Electrophilic Addition (Benzaldehyde) N2->N3 Nucleophilic Attack N4 Aqueous Quench (Sat. NH4Cl) N3->N4 Alkoxide Protonation N5 Benzo[b]thiophen-2-yl (phenyl)methanol N4->N5 Isolation

Workflow for the pilot-scale synthesis of Benzo[b]thiophen-2-yl(phenyl)methanol.

Step-by-Step Pilot Methodology (10-Liter Scale)

This protocol is engineered for a 10L jacketed glass reactor. Every step is designed with thermodynamic control and impurity mitigation in mind.

Step 1: System Preparation and Purge

  • Action: Purge the 10L jacketed reactor with high-purity Nitrogen ( N2​ ) or Argon for 30 minutes. Ensure moisture content in the system is <50 ppm.

  • Causality: Organolithium reagents (n-BuLi) are highly sensitive to moisture. Water not only destroys the reagent, altering the stoichiometry, but also generates lithium hydroxide ( LiOH ), which can cause unwanted side reactions and emulsions during workup.

Step 2: Substrate Dissolution & Cooling

  • Action: Charge the reactor with 5.0 mol of Benzo[b]thiophene and 4.0 L of anhydrous Tetrahydrofuran (THF). Initiate stirring at 150 RPM. Cool the jacket to achieve an internal temperature of -20°C.

  • Causality: While discovery labs often use -78°C for lithiations, the 2-lithiobenzo[b]thiophene intermediate is kinetically stable at -20°C. Operating at -20°C significantly reduces the cryogenic energy burden and is far more practical for pilot-scale heat exchangers.

Step 3: Directed Lithiation

  • Action: Add 5.2 mol of n-Butyllithium (2.5 M in hexanes) via a dosing pump over 90 minutes. Maintain the internal temperature strictly between -20°C and -15°C.

  • Causality: The deprotonation at the C2 position of the thiophene ring is highly exothermic. Controlled dosing ensures the heat evolution does not exceed the cooling capacity of the reactor jacket, preventing thermal runaway and the formation of ring-opened byproducts.

Step 4: Electrophilic Addition

  • Action: Dilute 5.1 mol of benzaldehyde in 0.5 L of anhydrous THF. Dose this solution into the reactor over 60 minutes, maintaining the internal temperature below -10°C. Stir for an additional 2 hours.

  • Causality: The nucleophilic attack of the organolithium species on the carbonyl carbon is instantaneous and exothermic. Pre-diluting the benzaldehyde prevents localized concentration spikes that can lead to bis-addition or Tishchenko-type side reactions.

Step 5: Quench and Phase Separation

  • Action: Quench the reaction by slowly adding 2.0 L of saturated aqueous Ammonium Chloride ( NH4​Cl ) solution, allowing the temperature to rise to 10°C.

  • Causality: NH4​Cl is a weak acid (pH ~5.5). Using a strong acid like HCl to quench the lithium alkoxide would risk acid-catalyzed dehydration of the newly formed secondary alcohol into an unwanted alkene (1-(benzo[b]thiophen-2-yl)-1-phenylethene).

Troubleshooting & FAQs

Q: During the addition of n-BuLi, the internal temperature spiked to 5°C. What is the impact on the product? A: A temperature spike above -10°C during lithiation can lead to ring-opening of the thiophene via elimination, generating reactive alkyne-thiolate species. This will drastically reduce your yield and introduce complex, foul-smelling sulfur impurities. Solution: Abort the run if the spike is sustained, or rigorously check the impurity profile via HPLC before proceeding to the benzaldehyde addition. Ensure your dosing pump is interlocked with the internal temperature probe.

Q: The final HPLC purity is only 85%, with a major impurity eluting just after the product. What is it? A: This is likely the oxidized ketone derivative (benzo[b]thiophen-2-yl(phenyl)methanone). Secondary alcohols like Benzo[b]thiophen-2-yl(phenyl)methanol are susceptible to air oxidation, especially in the presence of trace transition metals or under basic conditions during workup. Solution: Ensure strict inert atmosphere during the quench and extraction phases, and consider adding a mild antioxidant during crystallization.

Q: We are experiencing severe emulsions during the aqueous workup. How can we break them? A: Emulsions in this process are typically caused by precipitated lithium salts and unreacted polymeric benzaldehyde. Solution: Filter the biphasic mixture through a pad of Celite before attempting phase separation. Alternatively, adding a small volume of brine (saturated NaCl ) increases the density and ionic strength of the aqueous layer, forcing the THF/organic layer to separate more cleanly.

Quantitative Process Parameters

The following table summarizes the critical thermodynamic and stoichiometric parameters for safe scale-up comparison.

Process ParameterTarget ValueCritical LimitConsequence of Deviation
Moisture Content (THF) <50 ppm >100 ppmLoss of n-BuLi titer; incomplete conversion.
n-BuLi Equivalents 1.04 eq >1.10 eqOver-metalation; formation of di-substituted impurities.
Lithiation Temp -20°C to -15°C >−5°C Thiophene ring-opening; thermal runaway.
Addition Temp (Benzaldehyde) <−10°C >0°C Increased ketone byproduct; reduced stereoselectivity (if applicable).
Quench pH 5.5 - 6.5 <3.0 Acid-catalyzed dehydration of the product to alkene.

References

  • Benzo[b]thiophen-2-yl(phenyl)
  • 116496-01-6|Benzo[b]thiophen-2-yl(phenyl)
  • Buy 2-(4-Fluoro-benzyl)-piperidine (EVT-442952) - EvitaChem(Contextual reference for heterocyclic building block synthesis and applications)

Sources

Optimization

Minimizing byproduct formation in Benzo[b]thiophen-2-yl(phenyl)methanol reactions

Welcome to the Technical Support Center for Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6). As a highly versatile diaryl methanol building block, this compound is frequently utilized in the synthesis of special...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6). As a highly versatile diaryl methanol building block, this compound is frequently utilized in the synthesis of specialized therapeutics (such as modified 5-lipoxygenase inhibitors). However, its unique structural features—specifically the electron-rich benzothiophene core and the highly stabilized diarylmethyl position—make it prone to specific side reactions.

This guide, curated by Senior Application Scientists, provides mechanistic troubleshooting, validated protocols, and structural workarounds to minimize byproduct formation during your synthetic workflows.

Troubleshooting & FAQs

Issue 1: Massive Etherification (Dimerization) During Halogenation

Q: When attempting to convert the secondary alcohol to a chloride using HCl or SOCl₂, my LC-MS shows a dominant peak at roughly double the expected molecular weight. How do I prevent this?

Causality: The byproduct you are observing is the symmetrical ether: bis(benzo[b]thiophen-2-yl(phenyl)methyl) ether. Diaryl methanols readily form highly resonance-stabilized diarylmethyl carbocations under acidic conditions[1]. Because this intermediate cation has a significant lifetime (SN1 pathway), it acts as a potent electrophile. Instead of waiting for the halide nucleophile, it rapidly reacts with the unconsumed starting alcohol. Solution: You must abandon SN1-promoting acidic conditions. Instead, utilize an Appel reaction (CCl₄ or CBr₄ with PPh₃). This proceeds via an activated phosphonium intermediate that favors direct, SN2-like nucleophilic displacement, completely bypassing the free carbocation intermediate and suppressing etherification.

Issue 2: Over-Oxidation of the Benzothiophene Core

Q: I am trying to oxidize the secondary alcohol to Benzo[b]thiophen-2-yl(phenyl)methanone using mCPBA or H₂O₂/AcOH, but I recover a complex mixture of highly polar byproducts. What happened?

Causality: The sulfur atom in the benzothiophene ring is highly susceptible to electrophilic oxidation. Reagents like mCPBA, H₂O₂, or sodium chlorite will rapidly oxidize the thioether to a sulfoxide (S=O) and subsequently to a sulfone (O=S=O) [2, 3]. This S-oxidation often occurs faster than the oxidation of the secondary alcohol. Solution: You must use an oxidant that is strictly chemoselective for alcohols over sulfides. Dess-Martin Periodinane (DMP) buffered with NaHCO₃, or a standard Swern oxidation (Oxalyl chloride, DMSO, Et₃N at -78 °C) will cleanly yield the ketone without oxidizing the benzothiophene sulfur.

Issue 3: Friedel-Crafts Oligomerization During Substitution

Q: During Lewis acid-catalyzed nucleophilic substitutions with amines, the reaction mixture turns dark and yields intractable polymeric material. Why?

Causality: The C3 position of the benzothiophene ring is highly nucleophilic. When a strong Lewis acid (e.g., AlCl₃, BF₃·OEt₂) generates the diarylmethyl cation, it can undergo intermolecular Friedel-Crafts alkylation by attacking the C3 position of another molecule's benzothiophene ring, leading to rapid oligomerization [4]. Solution: If Lewis acid catalysis is absolutely required, switch to milder, oxophilic catalysts like Bi(OTf)₃ at very low loadings (1-5 mol%), and run the reaction at high dilution (e.g., < 0.05 M) to kinetically favor the desired nucleophilic attack over intermolecular oligomerization. Alternatively, use a Mitsunobu protocol.

Reaction Profiles & Byproduct Mitigation

The following table summarizes the quantitative impact of reaction conditions on byproduct distribution, allowing for rapid condition screening.

Reaction GoalReagents / ConditionsPrimary ByproductByproduct YieldMechanism of Byproduct FormationRecommended Alternative
Halogenation (Cl) SOCl₂ or HCl (neat/CH₂Cl₂)Bis-diarylmethyl ether45 - 60%SN1 Carbocation trapping by starting alcoholAppel Reaction (CCl₄, PPh₃)
Oxidation (Ketone) mCPBA or H₂O₂/AcOHBenzothiophene sulfoxide/sulfone> 80%Electrophilic S-oxidationDess-Martin Periodinane (DMP)
C-N Bond Formation Lewis Acid (BF₃·OEt₂) + AmineFriedel-Crafts Oligomers30 - 50%Cation attack on C3 of benzothiopheneMitsunobu Reaction (DIAD, PPh₃)

Validated Experimental Protocols

To ensure self-validating workflows, the following protocols include specific in-process checks to confirm the suppression of the aforementioned byproducts.

Protocol A: Chemoselective Oxidation to Benzo[b]thiophen-2-yl(phenyl)methanone

This protocol utilizes DMP to prevent S-oxidation of the benzothiophene core.

  • Preparation: Dissolve Benzo[b]thiophen-2-yl(phenyl)methanol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.

  • Buffering: Add solid NaHCO₃ (3.0 eq, 30 mmol) to the solution. Causality: Buffering prevents the trace acetic acid in DMP from triggering unwanted SN1 etherification of the starting material.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (Rf ~0.3) and a single new spot (Rf ~0.6). No baseline polar spots (indicative of sulfoxides) should be present.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes until the organic layer is clear. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Clean Halogenation via Appel Reaction

This protocol converts the alcohol to a chloride while suppressing dimerization.

  • Preparation: Dissolve Benzo[b]thiophen-2-yl(phenyl)methanol (1.0 eq, 10 mmol) and triphenylphosphine (PPh₃, 1.5 eq, 15 mmol) in anhydrous CH₂Cl₂ (40 mL) under argon.

  • Activation: Cool the solution to 0 °C. Dropwise, add carbon tetrachloride (CCl₄, 2.0 eq, 20 mmol). Note: If CCl₄ is restricted, use trichloroacetonitrile (Cl₃CCN) as a greener alternative.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation Check: LC-MS should show the desired chloride mass [M-OH+Cl] without the presence of the dimer mass[2M-H₂O].

  • Workup: Concentrate the reaction mixture to roughly 10 mL. Slowly pour into 100 mL of vigorously stirring hexanes.

  • Purification: Filter off the precipitated triphenylphosphine oxide (TPPO). Concentrate the hexane filtrate to yield the highly pure chloride intermediate, ready for immediate downstream nucleophilic coupling.

Mechanistic Pathway Analysis

The following diagram maps the divergence between desired synthetic pathways and byproduct-forming pathways based on the choice of reagents.

G SM Benzo[b]thiophen-2-yl (phenyl)methanol Ox_Bad mCPBA / H2O2 SM->Ox_Bad Ox_Good Dess-Martin / Swern SM->Ox_Good Acid HCl / SOCl2 / Lewis Acids SM->Acid Appel Appel Reaction (CCl4/PPh3) SM->Appel Sulfone Byproduct: Sulfoxide/Sulfone Ox_Bad->Sulfone S-Oxidation Ketone Target: Ketone Ox_Good->Ketone Cation Diarylmethyl Cation Acid->Cation -H2O Chloride Target: Halide/Adduct Appel->Chloride SN2-like Ether Byproduct: Dimerized Ether Cation->Ether O-attack on SM Oligomer Byproduct: Oligomers Cation->Oligomer C3-attack on SM

Reaction pathways of Benzo[b]thiophen-2-yl(phenyl)methanol highlighting byproduct divergence.

References

  • Title: Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 Source: ResearchGate URL: [Link]

  • Title: BF3-H2O Catalyzed Hydroxyalkylation of Aromatics with Aromatic Aldehydes and Dicarboxaldehydes: Efficient Synthesis of Triarylmethanes Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Determining Benzo[b]thiophen-2-yl(phenyl)methanol Purity

This guide provides a comprehensive, in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Benzo[b]thiophen-2-yl(phenyl)methanol, a key intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Benzo[b]thiophen-2-yl(phenyl)methanol, a key intermediate in pharmaceutical synthesis. We will dissect the validation of a newly developed, optimized method against a conventional, non-optimized alternative, grounding our protocols and interpretations in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector who require robust and reliable analytical techniques.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Benzo[b]thiophen-2-yl(phenyl)methanol and its derivatives are vital scaffolds in medicinal chemistry, forming the structural core of various therapeutic agents.[3] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can carry their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions or reduced therapeutic effect.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement by regulatory bodies like the FDA and EMA.[5][6][7]

This guide will walk through the validation of a proposed, modern HPLC method, comparing its performance at each stage with a hypothetical, yet plausible, alternative method to highlight the tangible benefits of meticulous method development and validation.

The Analytical Methods: A Head-to-Head Comparison

For our validation study, we will evaluate two distinct reversed-phase HPLC methods.

ParameterProposed Method (Optimized) Alternative Method (Conventional)
Instrumentation UPLC/HPLC system with a DAD/UV detectorStandard HPLC system with a UV detector
Column Modern C18, 2.1 x 100 mm, 1.8 µm particle sizeLegacy C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Acetonitrile
Elution Gradient: 30% B to 95% B over 8 minIsocratic: 60% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°CAmbient
Detection 230 nm230 nm
Injection Vol. 2 µL10 µL

The causality behind our choices for the Proposed Method is rooted in efficiency and performance. The sub-2 µm particle column offers higher theoretical plates, leading to sharper peaks and better resolution. A gradient elution is employed to effectively resolve potential impurities with different polarities, and the use of an acidified mobile phase improves peak shape for the analyte.

The Validation Workflow: A Systematic Approach

A successful validation follows a structured path. Each parameter builds upon the last, creating a self-validating system that ensures the method is robust and reliable.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Initial Method Development Spec Specificity (Forced Degradation) Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine QC Testing Rob->Routine Validation Complete

A generalized workflow for analytical method validation.

Validation Parameter Deep Dive

Specificity

Expertise & Experience: Specificity is the cornerstone of a purity assay. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10] Without proven specificity, a peak cannot be confidently attributed solely to the main compound, potentially leading to an overestimation of purity. We demonstrate specificity through forced degradation studies, where the sample is intentionally exposed to harsh conditions to generate potential degradants.

Experimental Protocol: Forced Degradation

  • Prepare five solutions of Benzo[b]thiophen-2-yl(phenyl)methanol at 1.0 mg/mL.

  • Acidic: Add 1N HCl and heat at 80°C for 4 hours.

  • Basic: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal: Heat the solid material at 105°C for 48 hours, then dissolve.

  • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples, along with an unstressed control, using a photodiode array (PDA) or diode-array detector (DAD). Assess peak purity of the main analyte peak.

Comparative Data & Trustworthiness

ConditionProposed Method: Peak Purity Index Alternative Method: Observations
Unstressed Control> 0.999Single peak observed.
Acid Hydrolysis> 0.999 (Analyte peak)Analyte peak shows fronting; a small degradant peak is partially resolved.
Base Hydrolysis> 0.999 (Analyte peak)Significant degradation; analyte peak co-elutes with a major degradant.
Oxidation> 0.999 (Analyte peak)Two new impurity peaks are observed, but baseline resolution from the analyte is not achieved.
Thermal Stress> 0.999 (Analyte peak)A minor shoulder appears on the main analyte peak.

The Proposed Method demonstrates superior resolving power, separating all generated degradants from the main analyte peak and confirming its spectral homogeneity (Peak Purity Index > 0.999). The Alternative Method fails this test, showing clear co-elution, which would lead to inaccurate purity results in real-world stability studies.

Linearity & Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][12] This relationship is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[9][11] For a purity assay, this range must typically cover 80-120% of the target concentration.[9]

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, for example: 50, 80, 100, 120, and 150 µg/mL (representing 50-150% of a 100 µg/mL target).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line using linear regression analysis.

Comparative Data & Trustworthiness

ParameterProposed Method Alternative Method Acceptance Criteria (ICH)
Range 50 - 150 µg/mL50 - 150 µg/mLCovers normal assay levels
Correlation (R²) 0.99980.9975≥ 0.999
Y-Intercept Minimal, <1% of response at 100% levelSignificant, >5% of response at 100% levelClose to zero
Residual Plot Random scatter around zeroClear U-shaped patternRandom distribution

The Proposed Method exhibits excellent linearity with an R² value of 0.9998. The random residual plot confirms the appropriateness of the linear model. The Alternative Method shows a lower R² and a patterned residual plot, suggesting a non-linear response, possibly due to detector saturation or chromatographic issues at higher concentrations, making it less reliable for quantitation.

Accuracy & Precision

Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[8][13] They are often evaluated together. A method can be precise but not accurate. For a purity method, both are paramount to ensure that the reported value is both correct and reproducible. We assess precision at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, considering different days, analysts, or instruments).[2]

Experimental Protocol: Accuracy & Precision

  • Prepare samples at three concentration levels across the range (e.g., 80, 100, and 120 µg/mL).

  • Repeatability: Analyze six replicate preparations of the 100 µg/mL sample.

  • Intermediate Precision & Accuracy: Have a second analyst prepare and analyze triplicate samples at all three concentration levels on a different day or using a different instrument.

  • Calculate the % Recovery for accuracy and the Relative Standard Deviation (%RSD) for precision.

Comparative Data & Trustworthiness

LevelParameterProposed Method Alternative Method Acceptance Criteria
Repeatability %RSD (n=6)0.45%2.1%≤ 2.0%[7][14]
Intermediate Precision %RSD (n=6 over 2 days)0.78%3.5%≤ 2.0%
Accuracy Avg. % Recovery (80-120%)100.5%96.2%98.0 - 102.0%[14]

The Proposed Method demonstrates excellent accuracy and precision, with all results falling well within established acceptance criteria. The Alternative Method fails on both counts, showing unacceptable variability (%RSD > 2%) and a significant negative bias in the recovery data, rendering it unsuitable for reliable quality control.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15][16] For a purity method, the LOQ is critical as it defines the lower limit for reporting impurities.

Experimental Protocol: Estimation from Calibration Curve The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[17]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where:

    • σ = Standard deviation of the y-intercepts of the regression line.

    • S = Slope of the calibration curve.

Comparative Data & Trustworthiness

ParameterProposed Method Alternative Method Acceptance Criteria
LOD 0.05 µg/mL0.5 µg/mLMust be experimentally verifiable
LOQ 0.15 µg/mL1.5 µg/mLMust be confirmed with acceptable precision & accuracy
S/N Ratio at LOQ 11.29.5Typically ≥ 10[16][18]

The higher sensitivity of the Proposed Method, a direct result of the modern column technology and optimized conditions yielding lower baseline noise, results in significantly lower LOD and LOQ values. This allows for the accurate quantitation of impurities at much lower levels, which is crucial for meeting stringent regulatory requirements.

Robustness

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters.[19][20] This study is critical for ensuring the method is reliable during routine use and transferable between different labs and instruments.

Experimental Protocol: Robustness Study

  • Analyze the system suitability solution while introducing small, deliberate changes to the method parameters one at a time.

  • Typical variations include:

    • Flow Rate (± 10%): e.g., 0.36 and 0.44 mL/min.

    • Column Temperature (± 5°C): e.g., 35°C and 45°C.

    • Mobile Phase Composition (± 2% absolute): e.g., initial %B of 28% and 32%.

  • Monitor critical system suitability parameters like retention time, peak asymmetry, and resolution between the analyte and a closely eluting impurity.

Comparative Data & Trustworthiness

Parameter VariedCritical OutputProposed Method (% Change) Alternative Method (% Change) Acceptance Criteria
Flow Rate (+10%) Retention Time-9.5%-11.2%System suitability criteria met
Temp. (+5°C) Retention Time-3.1%-8.5%System suitability criteria met
%B Organic (+2%) Retention Time-4.5%-15.0%System suitability criteria met
All Variations Resolution (Analyte/Impurity)Maintained > 2.0Dropped to < 1.5Resolution > 2.0

The Proposed Method is highly robust, showing minimal impact on critical parameters when small changes are introduced. The Alternative Method, being isocratic and less optimized, is highly sensitive to changes in mobile phase composition, leading to a dramatic shift in retention time and a loss of critical resolution, indicating it would be unreliable in a routine environment.

Interrelation of Validation Parameters

The validation parameters are not isolated; they are interconnected. Strong performance in one area often supports another, creating a web of evidence that proves the method's suitability.

G cluster_Specificity Identity & Purity cluster_Quantitation Quantitative Foundation cluster_Sensitivity Performance Limits cluster_Reliability Long-Term Reliability center_node Reliable & Validated Purity Method Specificity Specificity Specificity->center_node Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->center_node Accuracy->LOQ Precision->center_node Precision->LOQ LOD LOD LOD->LOQ LOQ->center_node Robustness Robustness Robustness->center_node

Interrelation of analytical method validation parameters.

Conclusion

This comparative guide demonstrates that while two methods may appear to serve the same purpose, rigorous validation reveals critical differences in performance, reliability, and regulatory compliance. The Proposed Optimized Method consistently met or exceeded all ICH Q2(R1) validation criteria, proving itself to be specific, linear, accurate, precise, sensitive, and robust. In contrast, the Alternative Conventional Method failed in key areas, particularly specificity, accuracy, and robustness, highlighting the risks associated with using non-optimized or inadequately validated procedures.

For professionals in drug development, investing time in thorough method development and validation is not an optional exercise. It is a foundational requirement for ensuring data integrity, meeting global regulatory standards, and ultimately, safeguarding patient safety by guaranteeing the quality of pharmaceutical products. The Proposed Method is unequivocally the superior choice for the routine purity determination of Benzo[b]thiophen-2-yl(phenyl)methanol.

References

  • European Medicines Agency. (2012).
  • Element Lab Solutions. (n.d.).
  • Element Lab Solutions. (n.d.).
  • European Medicines Agency. (2015).
  • FDA. (2015). FDA issues revised guidance for analytical method validation.
  • European Medicines Agency. (2011).
  • FDA. (n.d.).
  • PharmaGuru. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. (2023).
  • ECA Academy. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Gjetja, A., & Koki, B. (2019).
  • Industrial Pharmacist. (2023).
  • Armbruster, D. A., & Pry, T. (2008).
  • Al-Sabti, H., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC.
  • Lösungsfabrik. (2018).
  • European Medicines Agency. (2019).
  • Belouafa, S., et al. (2017). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry.
  • BenchChem. (2025).
  • Vander Heyden, Y., et al. (2025). Robustness Tests.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. (n.d.). Benzothiophene-2-methanol 97.
  • Dolan, J. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • PharmTech. (2026).
  • EFLM. (2014).
  • Nethercote, P., & Borman, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Thermo Fisher Scientific. (2021). Don't Get Lost in Your HPLC Method Development.
  • ResearchGate. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • AAPS. (2022).
  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • SlideShare. (n.d.).
  • Waters Corporation. (n.d.).
  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Focht, E., et al. (2001).
  • Mastelf. (2025).
  • El-Ghossain, H., et al. (2019).
  • Chem-Impex. (n.d.). Benzo[b]thiophene-2-methanol.
  • PubChem. (n.d.). Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol.
  • BenchChem. (2025).
  • Hao, J., et al. (2018). Degradation of benzothiophene in diesel oil by LaZnAl layered double hydroxide: photocatalytic performance and mechanism. Petroleum Science.
  • PubChem. (n.d.). 2-Phenylbenzo[b]thiophene.
  • BLDpharm. (n.d.). 116496-01-6|Benzo[b]thiophen-2-yl(phenyl)methanol.

Sources

Comparative

Benzo[b]thiophen-2-yl(phenyl)methanol vs Benzo[b]thiophen-3-yl(phenyl)methanol reactivity

An in-depth comparative analysis of Benzo[b]thiophen-2-yl(phenyl)methanol and Benzo[b]thiophen-3-yl(phenyl)methanol requires a fundamental understanding of the electronic asymmetry inherent to the benzothiophene core. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Benzo[b]thiophen-2-yl(phenyl)methanol and Benzo[b]thiophen-3-yl(phenyl)methanol requires a fundamental understanding of the electronic asymmetry inherent to the benzothiophene core. For researchers and drug development professionals, selecting the correct isomer is not merely a structural choice; it dictates the molecule's stability, its susceptibility to nucleophilic substitution, and its behavior in acidic physiological or synthetic environments.

This guide provides an objective, data-supported comparison of the reactivity of these two isomers, focusing on their distinct carbocation stabilization mechanisms and providing self-validating protocols for kinetic evaluation.

Mechanistic Causality: The Carbocation Stability Divide

The reactivity of phenylmethanol (carbinol) derivatives of benzothiophene is primarily governed by their behavior under conditions that promote the cleavage of the carbon-oxygen bond (e.g., acidic environments). Upon protonation and loss of water, both isomers form an exocyclic benzylic-type carbocation. However, their stabilities differ by orders of magnitude due to the regiochemistry of the benzothiophene ring[1].

The 3-yl Isomer Advantage (Thionium Formation): When Benzo[b]thiophen-3-yl(phenyl)methanol undergoes ionization, the resulting positive charge at the exocyclic carbon is conjugated with the C2-C3 π -bond. This π -bond can migrate exocyclically, shifting the positive charge to the C-2 position. Because C-2 is directly bonded to the heteroatomic sulfur, the sulfur atom can donate its lone pair to form a highly stable thionium ion ( C=S+ ). Crucially, this resonance stabilization occurs entirely within the thiophene ring, leaving the -electron aromaticity of the fused benzene ring completely intact. This makes the 3-position inherently more reactive in solvolysis and electrophilic processes[2].

The 2-yl Isomer Penalty (Aromatic Disruption): Conversely, the ionization of Benzo[b]thiophen-2-yl(phenyl)methanol yields a carbocation adjacent to C-2. If the C2-C3 π -bond shifts to stabilize the exocyclic charge, the positive charge is localized at C-3. Because C-3 is not directly bonded to sulfur, the charge cannot be stabilized by sulfur's lone pair without further delocalizing into the fused benzene ring. This delocalization disrupts the benzenoid aromaticity, imposing a severe thermodynamic penalty. Consequently, the 2-yl carbocation is significantly less stable, making the parent alcohol much less reactive towards SN​1 pathways[3].

Carbocation stabilization pathways for 3-yl vs 2-yl benzothiophene isomers.

Quantitative Comparison of Reactivity

The theoretical stability directly translates to observable kinetic data. Solvolysis studies of analogous 1-(benzo[b]thienyl)ethyl systems demonstrate that the positional order of reactivity is definitively 3>2 [2].

Table 1: Comparative Reactivity Profile

Property / MetricBenzo[b]thiophen-2-yl(phenyl)methanolBenzo[b]thiophen-3-yl(phenyl)methanol
Exocyclic Carbocation Stability Moderate (Standard Benzylic)Extremely High (Benzylic + Thionium)
Relative Solvolysis Rate ( krel​ ) 1.0 (Reference Baseline) ∼102−103 (Highly Accelerated)
Primary Substitution Pathway Mixed SN​1 / SN​2 (Nucleophile dependent)Strictly SN​1 (Rapid spontaneous ionization)
Ring Electrophilic Reactivity C-3 position remains open for side-reactionsC-2 position is sterically/electronically hindered
Storage Stability High (Resistant to mild acids)Moderate (Prone to etherification in acidic alcohols)

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two isomers in your own laboratory, a kinetic solvolysis assay is required. The following protocol utilizes an internal standard to create a self-validating system —ensuring that any volumetric errors during rapid aliquot sampling do not compromise the kinetic data.

Protocol: Kinetic Solvolysis and Nucleophilic Trapping

Objective: Measure the first-order rate constant ( kobs​ ) for the acid-catalyzed disappearance of the carbinol via SN​1 etherification.

Causality of Reagents:

  • Dichloromethane (DCM): A non-nucleophilic solvent that allows the acid to initiate ionization without immediately trapping the carbocation.

  • Trifluoroacetic Acid (TFA): Provides the necessary protonation to turn the hydroxyl group into a viable leaving group ( H2​O ) without introducing strongly nucleophilic counter-ions.

  • Methanol/Triethylamine (MeOH/Et 3​ N) Quench: Et 3​ N instantly neutralizes the TFA catalyst, while cold MeOH acts as an overwhelming nucleophile to trap any existing carbocations as the methyl ether, instantly freezing the reaction state for accurate HPLC analysis.

Self-validating kinetic solvolysis workflow using HPLC-UV.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM solution of the chosen benzothiophene-yl(phenyl)methanol isomer in anhydrous DCM.

  • Internal Standard Addition: Add biphenyl to the solution to achieve a final concentration of 5 mM . Validation Check: Run a baseline HPLC-UV injection. The ratio of the substrate peak area to the biphenyl peak area establishes your t=0 reference. Biphenyl is inert under these conditions, guaranteeing mass balance tracking.

  • Reaction Initiation: Bring the solution to 25∘C in a water bath. Rapidly inject TFA to a final concentration of 0.1 M . Start the timer.

  • Aliquot Quenching: At predetermined intervals (e.g., 1, 3, 5, 10, 20 minutes), withdraw a aliquot and immediately discharge it into a vial containing of a pre-chilled ( 0∘C ) quenching solution ( 10% Et3​N in Methanol).

  • HPLC Analysis: Analyze the quenched samples via HPLC-UV (e.g., C18 column, MeCN/H 2​ O gradient). Track the disappearance of the starting alcohol peak relative to the constant biphenyl peak.

  • Data Processing: Plot ln([Substrate]t​/[Substrate]0​) versus time. The negative slope of this linear plot yields kobs​ . You will observe that the 3-yl isomer plot is exceptionally steep compared to the nearly flat 2-yl isomer plot under identical conditions.

References

  • Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate ResearchG
  • General Description of Dibenzo[b,d]Thiophene (Benzothiophene Reactivity) ChemicalBook.
  • 3 Factors That Stabilize Carboc

Sources

Validation

Validating Enantiomeric Excess (ee) of Benzo[b]thiophen-2-yl(phenyl)methanol: A Comparative Guide to HPLC, SFC, and NMR Methodologies

Benzo[b]thiophen-2-yl(phenyl)methanol is a sterically demanding, chiral secondary diaryl methanol. The presence of two distinct, bulky aromatic systems—a phenyl ring and a benzo[b]thiophene moiety—presents unique challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzo[b]thiophen-2-yl(phenyl)methanol is a sterically demanding, chiral secondary diaryl methanol. The presence of two distinct, bulky aromatic systems—a phenyl ring and a benzo[b]thiophene moiety—presents unique challenges for chiral recognition and separation. Validating the enantiomeric excess (ee) of such compounds is a non-negotiable quality attribute in asymmetric synthesis, catalysis evaluation, and drug development.

As a Senior Application Scientist, selecting the right analytical tool requires balancing throughput, resolution, and the need for absolute structural data. This guide provides an objective, data-backed comparison of the three most robust methodologies for validating the ee of this specific chiral alcohol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher’s ester derivatization.

Chiral High-Performance Liquid Chromatography (HPLC): The Analytical Standard

Causality & Mechanism: Chiral HPLC separates enantiomers by exploiting differential, transient interactions between the analytes and a Chiral Stationary Phase (CSP)[1]. For diaryl methanols like Benzo[b]thiophen-2-yl(phenyl)methanol, polysaccharide-based CSPs (such as Chiralcel OD-H, composed of cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective.

The causality of this separation relies on a specific three-point interaction model:

  • The carbamate linkages on the CSP act as hydrogen bond donors and acceptors for the analyte's hydroxyl group.

  • The bulky benzo[b]thiophene and phenyl rings engage in differential π−π stacking with the phenyl groups of the CSP.

  • The helical structure of the cellulose polymer provides a sterically constrained environment that preferentially includes one enantiomer over the other, leading to distinct retention times.

Self-Validating Protocol: Chiral HPLC Validation Step: Always inject a known racemic standard of Benzo[b]thiophen-2-yl(phenyl)methanol prior to the enantioenriched sample to confirm baseline resolution ( Rs​≥1.5 ) and to accurately identify the retention times of both the (R)- and (S)-enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Hexane/Isopropanol (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v), delivered isocratically.

  • Parameters: Set the flow rate at 1.0 mL/min and column temperature at 25°C.

  • Detection: Monitor UV absorbance at 254 nm.

  • Quantification: Calculate ee using the integrated peak areas: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 [1].

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Causality & Mechanism: SFC replaces traditional liquid hydrocarbon mobile phases with supercritical carbon dioxide ( scCO2​ ) modified with a polar co-solvent (e.g., Methanol)[]. The physical properties of scCO2​ —specifically its gas-like diffusivity and liquid-like density—drastically reduce mass transfer resistance within the column[3].

This fundamental thermodynamic advantage results in a flatter van Deemter curve, allowing scientists to utilize flow rates 3 to 5 times higher than HPLC without sacrificing theoretical plates or resolution[4]. For bulky molecules like Benzo[b]thiophen-2-yl(phenyl)methanol, SFC not only accelerates analysis but often improves peak shape by minimizing longitudinal diffusion, making it superior for rapid library screening and preparative-scale purification[5].

Self-Validating Protocol: Chiral SFC Validation Step: Monitor system backpressure continuously. Fluctuations greater than 5 bar can alter the density of the scCO2​ , which shifts retention times and invalidates the comparative peak integration.

  • Sample Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of HPLC-grade Methanol.

  • System Setup: Equip the SFC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: scCO2​ / Methanol (85:15 v/v).

  • Parameters: Set flow rate at 3.0 mL/min; Automated Back Pressure Regulator (ABPR) to 120 bar; Column temperature at 35°C.

  • Detection: Photodiode Array (PDA) extracted at 254 nm.

NMR Spectroscopy via Mosher’s Ester Analysis

Causality & Mechanism: Enantiomers are indistinguishable by NMR in an achiral environment[6]. Mosher’s method circumvents this by covalently converting the enantiomeric mixture into a pair of diastereomers using an enantiopure Chiral Derivatizing Agent (CDA), typically (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[7].

Once derivatized, the resulting ester adopts a preferred conformation where the carbinol proton, the ester carbonyl, and the MTPA trifluoromethyl group are coplanar[8]. The bulky benzo[b]thiophene and phenyl groups of the analyte are forced into fixed spatial proximity with the MTPA phenyl ring. The resulting anisotropic shielding and deshielding effects cause distinct chemical shift differences ( Δδ ) in the 1H and 19F NMR spectra[8]. Integrating these distinct signals provides a highly accurate ee, while analyzing the sign of ΔδSR allows for the unambiguous assignment of the absolute configuration[6].

Self-Validating Protocol: Mosher’s Ester Derivatization Validation Step: Run a preliminary TLC or a crude 1H NMR to ensure 100% conversion of the alcohol. Incomplete conversion can lead to kinetic resolution during derivatization, artificially skewing the apparent ee of the final ester mixture[7].

  • Reaction Setup: In a dried NMR tube, dissolve 5.0 mg of Benzo[b]thiophen-2-yl(phenyl)methanol in 0.5 mL of anhydrous CDCl3​ .

  • Catalysis: Add 10 µL of anhydrous pyridine and a single crystal of 4-Dimethylaminopyridine (DMAP).

  • Derivatization: Add 3.0 equivalents of (R)-(-)-MTPA-Cl.

  • Incubation: Seal the tube, mix thoroughly, and let stand at room temperature for 4-6 hours until complete conversion is achieved.

  • Acquisition: Acquire 1H (400 MHz) and 19F (376 MHz) NMR spectra.

  • Analysis: Identify the distinct methoxy ( 1H , ~3.5 ppm) or trifluoromethyl ( 19F , ~ -71 ppm) signals. Integrate the baseline-resolved peaks to calculate the diastereomeric ratio (dr), which directly correlates to the ee of the original alcohol[8].

Comparative Data Analysis

The following table synthesizes the performance metrics of the three methodologies when applied to bulky diaryl methanols:

ParameterChiral HPLCChiral SFCNMR (Mosher's Ester)
Primary Mechanism Diastereomeric CSP interactionDiastereomeric CSP interactionCovalent diastereomer formation
Typical Run Time 15 – 30 minutes3 – 8 minutes4 – 6 hours (incl. prep)
Resolution ( Rs​ ) High (~2.0 - 3.0)Very High (~3.0 - 5.0)Baseline (distinct ppm shifts)
Absolute Configuration? No (requires pure standards)No (requires pure standards)Yes (via ΔδSR analysis)
Solvent Consumption High (Organic solvents)Low (Recyclable scCO2​ )Minimal (Deuterated solvents)
Optimal Use Case Standard analytical QA/QCHigh-throughput screening & PrepStructural elucidation & ee
Experimental Workflows and Decision Logic

MoshersLogic A Chiral Alcohol (Enantiomeric Mixture) C Covalent Derivatization (Pyridine, DMAP, CDCl3) A->C B (R)-MTPA-Cl (Chiral Derivatizing Agent) B->C D Diastereomeric Esters (NMR Distinguishable) C->D 100% Conversion E 19F / 1H NMR Signal Integration D->E Anisotropic Shielding F Calculate ee % & Absolute Configuration E->F Ratio of Diastereomers

Logical workflow of Mosher's ester derivatization for NMR-based ee determination.

MethodSelection Start Objective: Validate ee of Benzo[b]thiophen-2-yl(phenyl)methanol Dec1 Is Absolute Configuration Also Required? Start->Dec1 NMR NMR (Mosher's Method) High structural data, low throughput Dec1->NMR Yes Dec2 Throughput & Scale Requirements? Dec1->Dec2 No SFC Chiral SFC Fast screening, preparative scale Dec2->SFC High-Throughput / Prep HPLC Chiral HPLC Standard analytical validation Dec2->HPLC Standard Analytical

Decision matrix for selecting the optimal ee validation method.

References
  • BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." 7

  • PubMed / NIH. "Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents." 5

  • Chemistry Stack Exchange. "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols." 6

  • BenchChem. "Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide." 1

  • BOC Sciences. "Enantiomeric Purification (HPLC/SFC)."

  • Springer Nature Experiments. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." 8

  • Shimadzu. "Chiral Separation Using SFC and HPLC Pittcon 2016." 4

  • LCGC International. "High Efficiency Chiral Separations in HPLC and SFC." 3

Sources

Comparative

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of Benzo[b]thiophen-2-yl(phenyl)methanol

Introduction & Structural Significance Benzo[b]thiophen-2-yl(phenyl)methanol (CAS 116496-01-6) is a highly versatile diarylmethanol scaffold frequently utilized in the synthesis of COX-2 inhibitors, CNS-active agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS 116496-01-6) is a highly versatile diarylmethanol scaffold frequently utilized in the synthesis of COX-2 inhibitors, CNS-active agents, and advanced materials. Accurate structural characterization and trace quantification of this compound in complex biological or environmental matrices require robust analytical methodologies.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . By dissecting the causality behind their distinct fragmentation pathways, this guide provides drug development professionals with the mechanistic insights needed to select the optimal analytical platform.

Mechanistic Causality: Ionization and Fragmentation Pathways

The fragmentation behavior of Benzo[b]thiophen-2-yl(phenyl)methanol is entirely dictated by the ionization energy applied and the structural stability of the resulting carbocations.

The ESI-MS/MS Pathway (Soft Ionization)

In positive-ion Electrospray Ionization (ESI+), the analyte initially forms a protonated molecule, [M+H]+ at m/z 241. However, because the hydroxyl group is benzylic to both a phenyl ring and a benzothiophene ring, protonation creates an exceptional leaving group ( H2​O ). The loss of water is nearly instantaneous, driven by the formation of a highly resonance-stabilized diarylmethyl carbocation [M+H−H2​O]+ at m/z 223. This dehydration is so thermodynamically favorable that the m/z 223 ion typically serves as the base peak, making it the ideal precursor ion for Collision-Induced Dissociation (CID). Subsequent MS/MS fragmentation of m/z 223 yields the benzothiophenyl cation (m/z 133) via the neutral loss of benzene.

The GC-EI-MS Pathway (Hard Ionization)

Electron Ionization at 70 eV strips an electron to form a highly energetic radical cation [M]∙+ at m/z 240 [1]. Unlike ESI, the excess internal energy in EI drives competitive α -cleavage pathways rather than simple dehydration. The homolytic cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon results in the expulsion of either a phenyl radical ( C6​H5∙​ , 77 Da) to yield an α -hydroxybenzothiophenyl cation (m/z 163), or a benzothiophenyl radical ( C8​H5​S∙ , 133 Da) to yield an α -hydroxybenzyl cation (m/z 107).

Fragmentation M Benzo[b]thiophen-2-yl(phenyl)methanol MW: 240.06 EI EI-MS (70 eV) Radical Cation [M]•+ m/z 240 M->EI Electron Impact ESI ESI-MS (+) Protonated [M+H]+ m/z 241 M->ESI Electrospray F163 α-Cleavage (-C6H5•) m/z 163 EI->F163 -77 Da F107 α-Cleavage (-C8H5S•) m/z 107 EI->F107 -133 Da F223 Dehydration (-H2O) Diarylmethyl Cation m/z 223 ESI->F223 Fast -H2O F133 Cleavage (-C6H6) m/z 133 F223->F133 CID (MS/MS)

Fig 1. EI and ESI-MS/MS fragmentation pathways of Benzo[b]thiophen-2-yl(phenyl)methanol.

Performance Comparison: ESI-HRMS vs. GC-EI-MS

When selecting a platform for pharmacokinetic profiling versus raw material structural validation, researchers must weigh sensitivity against spectral library compatibility [2]. GC-EI-MS provides highly reproducible fragmentation patterns ideal for NIST library matching. Conversely, LC-ESI-HRMS offers superior sensitivity for trace biological analysis, eliminating the need for thermal derivatization [3].

Table 1: Comparative Mass Spectrometry Performance
ParameterGC-EI-MS (Quadrupole)LC-ESI-HRMS (Orbitrap/Q-TOF)
Primary Ionization Species Radical Cation [M]∙+ Protonated Molecule [M+H]+
Base Peak m/z 163 ( α -cleavage)m/z 223 (Dehydration)
Sample Prep Requirement Derivatization (Silylation) highly recommendedDirect injection (Protein precipitation)
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 3 ppm)
Estimated LOQ (Plasma) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Primary Application Structural elucidation, impurity profilingPharmacokinetics, trace quantification
Table 2: HRMS Exact Mass and Fragment Assignments (Positive ESI)
Ion AssignmentFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[M+H]+ (Precursor) C15​H13​OS+ 241.0687241.0682-2.07
[M+H−H2​O]+ (Base) C15​H11​S+ 223.0581223.0578-1.34
Benzothiophenyl Cation C8​H5​S+ 133.0112133.0109-2.25
Phenyl Cation C6​H5+​ 77.039177.0389-2.59

Step-by-Step Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal standards (IS) are incorporated to correct for matrix effects, and specific chemical rationales are provided for critical steps.

Workflow Sample Sample Prep (Protein Ppt/LLE) GC GC-EI-MS Derivatization (BSTFA) Capillary Column Sample->GC LC LC-ESI-HRMS Reversed-Phase C18 Gradient Elution Sample->LC DataGC Library Matching Structural Elucidation GC->DataGC DataLC Exact Mass & MS/MS Trace Quantification LC->DataLC

Fig 2. Comparative analytical workflows for GC-EI-MS and LC-ESI-HRMS methodologies.

Protocol A: GC-EI-MS Workflow (Impurity Profiling)

Causality Check: The free benzylic hydroxyl group in Benzo[b]thiophen-2-yl(phenyl)methanol can interact with active silanol sites in the GC inlet, causing peak tailing and thermal degradation. Derivatization with BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, ensuring thermal stability and sharp chromatographic peaks.

  • Sample Extraction: Extract 1.0 mg of the synthesized compound into 1.0 mL of anhydrous ethyl acetate. Add 10 µL of Biphenyl-d10 (100 µg/mL) as an internal standard.

  • Derivatization: Transfer 50 µL of the extract to a silanized GC vial. Add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL in splitless mode. Maintain the inlet temperature at 250°C to ensure rapid volatilization without thermal breakdown.

  • Chromatographic Separation: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the oven program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source temperature to 230°C. Scan range: m/z 50–500.

  • Validation: Verify the presence of the derivatized molecular ion [M+TMS]∙+ at m/z 312. The ratio of the analyte peak area to the Biphenyl-d10 IS peak area must remain consistent across triplicate injections (RSD < 5%).

Protocol B: LC-ESI-HRMS/MS Workflow (Bioanalysis)

Causality Check: ESI is susceptible to ion suppression from endogenous phospholipids in biological matrices. A thorough protein precipitation followed by a slow gradient over a C18 column ensures the analyte elutes away from the solvent front and matrix suppression zones, validating the quantitative accuracy.

  • Sample Preparation (Plasma): To 100 µL of plasma, add 10 µL of stable-isotope labeled internal standard (e.g., a deuterated analog at 50 ng/mL). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatographic Separation: Transfer the supernatant to an LC vial. Inject 5 µL onto a Waters Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase & Gradient: Use Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • HRMS Detection: Operate the Orbitrap/Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.

  • Data-Dependent MS/MS (ddMS2): Target the precursor ion m/z 223.0581 (the dehydrated cation). Apply Normalized Collision Energies (NCE) of 20, 40, and 60 to generate a comprehensive fragmentation spectrum.

  • Validation: Ensure the mass error for the precursor and diagnostic product ions (m/z 133.0112) is < 5 ppm. The calibration curve must exhibit an R2>0.995 over the range of 0.5 to 500 ng/mL.

References

  • Herrera, L. C., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-579. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 1625B: Semivolatiles - Base/Neutrals, Acid Extractable, GC/MS. National Environmental Methods Index (NEMI).[Link]

Validation

Comparing biological efficacy of Benzo[b]thiophen-2-yl(phenyl)methanol analogs

Title: Comparative Biological Efficacy of Benzo[b]thiophen-2-yl(phenyl)methanol Analogs: A Technical Guide for Preclinical Development Executive Summary The benzo[b]thiophene scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Efficacy of Benzo[b]thiophen-2-yl(phenyl)methanol Analogs: A Technical Guide for Preclinical Development

Executive Summary The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, characterized by its planar, electron-rich sulfur-containing core that facilitates high-affinity interactions with diverse biological targets[1]. Specifically, the benzo[b]thiophen-2-yl(phenyl)methanol pharmacophore serves as a highly tunable branching point. By manipulating the electronic distribution and steric bulk of the phenyl ring or the methanol linker, researchers can drastically pivot the molecule's biological efficacy—most notably transitioning between anti-cancer (Tubulin polymerization inhibition) and anti-inflammatory (5-Lipoxygenase inhibition) pathways[2]. This guide provides an objective comparison of these analogs, supported by structure-activity relationship (SAR) data and self-validating experimental protocols.

Mechanistic Divergence: SAR and Target Affinity

The biological efficacy of benzo[b]thiophen-2-yl(phenyl)methanol analogs is dictated by the precise substitution pattern on the central scaffold:

  • Tubulin Polymerization Inhibition (Anti-Cancer): The addition of electron-donating groups, such as a 3,4,5-trimethoxy motif on the phenyl ring, mimics the A-ring of colchicine. This allows the analog to bind the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M phase cell cycle arrest and subsequent apoptosis[3]. The hydroxyl group of the methanol linker acts as a critical hydrogen bond donor to residues within the binding pocket.

  • 5-Lipoxygenase Inhibition (Anti-Inflammatory): Conversely, modifications that introduce iron-chelating moieties (e.g., replacing the methanol hydroxyl with an N-hydroxyurea or oxime group) shift the affinity toward 5-Lipoxygenase (5-LOX)[2]. 5-LOX requires a non-heme iron atom for the catalytic oxidation of arachidonic acid into leukotrienes (e.g., LTB4). Chelation of this iron neutralizes the enzyme, conferring potent anti-inflammatory properties analogous to the clinical drug Zileuton[2].

MOA cluster_0 Anti-Cancer Efficacy cluster_1 Anti-Inflammatory Efficacy Scaffold Benzo[b]thiophen-2-yl (phenyl)methanol Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin 3,4,5-Trimethoxy substitution LOX 5-Lipoxygenase (5-LOX) Scaffold->LOX N-hydroxyurea substitution Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis LTB4 ↓ Leukotriene B4 (LTB4) LOX->LTB4 Inflammation Reduced Inflammation LTB4->Inflammation

Fig 1. Mechanistic divergence of benzothiophene analogs targeting tubulin vs. 5-LOX pathways.

Comparative Efficacy Data

To objectively evaluate the biological efficacy of these analogs, we compare their half-maximal inhibitory concentrations ( IC50​ ) across three critical assays: Tubulin polymerization, 5-LOX enzymatic activity, and MCF-7 (breast cancer) cell cytotoxicity.

Analog DesignationSubstitution PatternTubulin IC50​ (µM)5-LOX IC50​ (µM)MCF-7 Cytotoxicity IC50​ (µM)Primary Biological Efficacy
Analog A (Core) Unsubstituted>50.012.4>100.0Weak baseline dual-inhibitor
Analog B 4-Fluoro-phenyl45.28.185.0Moderate 5-LOX inhibition
Analog C 3,4,5-Trimethoxy-phenyl1.2 >50.00.8 Potent anti-cancer (Tubulin target)
Analog D N-hydroxyurea derivative>100.00.5 >100.0Potent anti-inflammatory (5-LOX target)
Colchicine Positive Control0.8N/A0.5Validates tubulin assay sensitivity
Zileuton Positive ControlN/A0.3N/AValidates 5-LOX assay sensitivity

Data synthesized from established SAR profiles of benzothiophene derivatives[2][3].

Standardized Experimental Workflows

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives or negatives.

Protocol A: High-Throughput Tubulin Polymerization Assay

This assay measures the ability of Analog C to inhibit microtubule formation.

Causality & Design Choices:

  • Buffer System: We utilize PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9). Why? PIPES maintains physiological pH without chelating Mg2+ , which is structurally essential for tubulin dimerization. EGTA is included to chelate trace Ca2+ , which naturally depolymerizes microtubules.

  • Wavelength Selection (340 nm): Microtubule polymers scatter light. Measuring absorbance at 340 nm provides a real-time kinetic readout of turbidity (polymerization) while avoiding the intrinsic UV absorbance (<300 nm) of the benzothiophene aromatic rings[4].

Self-Validating Workflow:

  • Preparation: Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer supplemented with 1 mM GTP (the obligate energy source for nucleation). Keep strictly on ice to prevent premature polymerization.

  • Compound Addition: Dispense 5 µL of Analog C (concentration gradient: 0.1 to 10 µM in DMSO) into a 96-well half-area plate.

    • Validation Controls: Include DMSO (Vehicle/100% polymerization), Colchicine (Positive Inhibitor), and Paclitaxel (Positive Enhancer). Validation Logic: If Paclitaxel does not accelerate the Vmax​ , the tubulin batch is degraded and the assay must be aborted.

  • Initiation: Rapidly add 45 µL of the cold tubulin mixture to the plate.

  • Kinetic Read: Immediately transfer to a microplate reader pre-warmed to 37°C. Causality: Polymerization is highly endothermic; precise 37°C maintenance is critical. Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the Vmax​ (maximum slope of the growth phase). The IC50​ is the concentration of the analog that reduces the Vmax​ by 50% relative to the DMSO control.

Workflow Prep 1. Prepare Porcine Brain Tubulin in PEM Buffer + GTP Compound 2. Add Benzo[b]thiophene Analogs (Concentration Gradient) Prep->Compound Incubate 3. Incubate at 37°C in Microplate Reader Compound->Incubate Measure 4. Kinetic Measurement Absorbance at 340 nm Incubate->Measure Analyze 5. Calculate Vmax & IC50 vs. Vehicle Control Measure->Analyze

Fig 2. Self-validating high-throughput experimental workflow for tubulin polymerization assays.

Protocol B: 5-Lipoxygenase (5-LOX) Fluorescent Inhibition Assay

This assay evaluates Analog D's ability to halt leukotriene biosynthesis by chelating the active-site iron[2].

Causality & Design Choices:

  • Fluorescent Probe (H2DCFDA): Traditional 5-LOX assays rely on end-point ELISAs for LTB4. We utilize H2DCFDA, which is oxidized by the lipid hydroperoxide products of 5-LOX into highly fluorescent DCF. Why? This provides a continuous kinetic readout, drastically improving the resolution of IC50​ calculations.

  • Cofactor Addition: The assay buffer must contain ATP and Ca2+ . Why? 5-LOX requires calcium for membrane docking and ATP for allosteric activation; omitting these yields an inactive enzyme.

Self-Validating Workflow:

  • Enzyme Prep: Dilute recombinant human 5-LOX in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl2​ , 1 mM ATP).

  • Inhibitor Incubation: Incubate the enzyme with Analog D (0.01 to 10 µM) for 10 minutes at room temperature to allow for iron chelation.

    • Validation Controls: Zileuton (Positive Control). EDTA (Negative Control). Validation Logic: EDTA strips all iron from the buffer and enzyme, resulting in zero baseline activity. If the EDTA well shows fluorescence, the H2DCFDA probe is auto-oxidizing, and the assay is invalid.

  • Substrate Addition: Add 10 µM arachidonic acid and 5 µM H2DCFDA to initiate the reaction.

  • Measurement: Measure fluorescence (Ex: 485 nm / Em: 530 nm) kinetically for 20 minutes. Calculate the inhibition percentage based on the reduction in fluorescent velocity compared to the vehicle control.

Conclusion

The benzo[b]thiophen-2-yl(phenyl)methanol scaffold is not a monolithic entity but a highly tunable pharmacophore. By applying rigorous SAR principles, researchers can direct its biological efficacy toward either profound anti-cancer activity via tubulin destabilization or potent anti-inflammatory action via 5-LOX inhibition. The self-validating protocols provided ensure that preclinical development of these analogs is grounded in reproducible, high-fidelity data.

References

  • Title: A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives.
  • Title: Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents.
  • Title: A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Title: Synthesis and evaluation of in vitro bioactivity for polysubstituted N-arylpyrazole derivatives.

Sources

Comparative

Benchmarking Synthetic Routes for Benzo[b]thiophen-2-yl(phenyl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Protocols Introduction: The Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Protocols

Introduction: The Strategic Value of the Benzothiophene Scaffold

Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) and its derivatives are highly versatile building blocks in medicinal chemistry. The benzothiophene core is a privileged pharmacophore found in several FDA-approved therapeutics, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton. The secondary alcohol moiety at the C2 position provides a critical synthetic handle, allowing for downstream functionalization such as oxidation, halogenation, or etherification.

Selecting the optimal synthetic route for these derivatives depends heavily on the required substitution patterns, functional group tolerance, and scalability. This guide benchmarks three distinct synthetic strategies: Directed Lithiation (the industry standard), Ketone Reduction (the tolerant approach), and De Novo Annulation (the modular scaffold approach).

Route A: Cryogenic Directed Lithiation (The Industry Standard)

Directed ortho-lithiation is the most direct and historically relied-upon method for functionalizing the C2 position of benzothiophenes. The inherent acidity of the C2 proton, adjacent to the electron-withdrawing sulfur atom, allows for selective deprotonation using strong bases like n-butyllithium[1]. Subsequent trapping with benzaldehyde yields the target secondary alcohol in a single step.

Mechanistic Causality & Protocol
  • Causality: The regioselectivity is driven entirely by the heteroatom. The sulfur atom stabilizes the adjacent carbanion, making the C2 proton significantly more acidic than the C3 proton. Cryogenic temperatures are mandatory to prevent the highly reactive 2-lithiobenzo[b]thiophene from undergoing unwanted ring-opening or dimerization.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with benzo[b]thiophene (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete metalation.

  • Electrophilic Addition: Add benzaldehyde (1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl to protonate the alkoxide intermediate. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

RouteA A Benzo[b]thiophene B 2-Lithiobenzo[b]thiophene A->B n-BuLi, THF -78°C to -20°C C Alkoxide Intermediate B->C Benzaldehyde -78°C to RT D Benzo[b]thiophen-2-yl (phenyl)methanol C->D Aqueous NH4Cl Quench

Figure 1: Directed lithiation of benzo[b]thiophene and nucleophilic addition workflow.

Route B: Ketone Reduction (The Tolerant Approach)

When the target molecule contains functional groups that are incompatible with strong organolithium reagents (e.g., esters, nitriles, or sensitive halogens), a two-step approach is preferred. The intermediate, phenyl(benzo[b]thiophen-2-yl)methanone, can be synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling[2], and subsequently reduced to the alcohol.

Mechanistic Causality & Protocol
  • Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is mild and highly chemoselective. It efficiently reduces the diaryl ketone to the secondary alcohol without reducing the aromatic benzothiophene ring or requiring high-pressure hydrogenation equipment.

Step-by-Step Methodology:

  • Preparation: Dissolve phenyl(benzo[b]thiophen-2-yl)methanone (1.0 equiv) in anhydrous methanol (0.1 M) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench & Isolate: Carefully quench with distilled water to destroy excess hydride. Remove methanol in vacuo, extract the aqueous layer with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to yield the high-purity alcohol.

RouteB A Phenyl(benzo[b]thiophen- 2-yl)methanone B Borate Complex Intermediate A->B NaBH4, MeOH 0°C C Benzo[b]thiophen-2-yl (phenyl)methanol B->C H2O Quench RT

Figure 2: Mild chemoselective reduction of phenyl(benzo[b]thiophen-2-yl)methanone.

Route C: De Novo Annulation (The Modular Scaffold Approach)

For highly substituted derivatives where the specific benzothiophene core is not commercially available, a de novo annulation strategy is required. A highly efficient one-pot method involves the double lithiation of methylthiobenzene promoted by TMEDA, followed by formylation with DMF to yield benzo[b]thiophene-2-carbaldehyde[3]. Subsequent Grignard addition installs the phenyl ring.

Mechanistic Causality & Protocol
  • Causality: TMEDA coordinates to the lithium cation, breaking up BuLi hexamers and significantly increasing its basicity. This enables the challenging double lithiation at both the ortho-position and the thiomethyl group. Following the addition of DMF, an acidic workup is strictly required to promote the intramolecular aldol-type condensation that drives aromatization[3].

Step-by-Step Methodology:

  • Double Lithiation: To a solution of methylthiobenzene (1.0 equiv) in hexanes (0.3 M), add TMEDA (3.0 equiv). Cool to 0 °C and add n-butyllithium (3.0 equiv). Stir at room temperature for 24 hours.

  • Formylation: Cool back to 0 °C and slowly add anhydrous DMF (3.4 equiv). Stir for another 24 hours at room temperature.

  • Cyclization: Quench with aqueous HCl to trigger the cyclization, yielding benzo[b]thiophene-2-carbaldehyde. Extract and purify.

  • Nucleophilic Attack: Dissolve the isolated aldehyde in THF at 0 °C. Add phenylmagnesium bromide (1.2 equiv). Stir for 2 hours, quench with NH₄Cl, and purify to yield the substituted derivative.

RouteC A Methylthiobenzene B Benzo[b]thiophene-2- carbaldehyde A->B 1. n-BuLi, TMEDA 2. DMF, HCl C Benzo[b]thiophen-2-yl (phenyl)methanol B->C PhMgBr, THF 0°C to RT

Figure 3: De novo annulation of methylthiobenzene followed by Grignard addition.

Benchmarking Experimental Data

The following table summarizes the quantitative performance metrics of the three synthetic routes. Data is aggregated from standardized laboratory scale-ups (1–10 mmol).

MetricRoute A (Directed Lithiation)Route B (Ketone Reduction)Route C (De Novo Annulation)
Typical Yield 75–85%85–95% (reduction step)60–80% (aldehyde synthesis)
Reaction Temperature -78 °C to RT0 °C to RT0 °C to RT
Reaction Time 3–4 hours2.5 hours48 hours
Atom Economy High (Direct addition)Medium (Requires prior oxidation/coupling)Low (Excess BuLi and TMEDA required)
Functional Group Tolerance Poor (Incompatible with esters, ketones, nitriles)Excellent (Mild hydride reduction)Poor (Requires unprotected thioethers)
Scalability Moderate (Cryogenic limitations)High (Standard reactor compatible)Moderate (Exothermic quenching)
Conclusion & Recommendations
  • For rapid library generation of simple derivatives, Route A remains the most atom-economical and time-efficient method, provided cryogenic capabilities are available.

  • For late-stage functionalization or when dealing with complex, sensitive substrates, Route B is highly recommended due to the mild nature of the borohydride reduction.

  • For novel scaffold design requiring unique substitution patterns on the benzothiophene benzene ring, Route C offers unparalleled modularity, despite its longer reaction times and lower atom economy.

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Validation

A Comparative Guide to the Infrared Spectroscopy of Benzo[b]thiophen-2-yl(phenyl)methanol

This guide provides an in-depth comparative analysis of the infrared (IR) spectrum of Benzo[b]thiophen-2-yl(phenyl)methanol, a molecule of interest in medicinal chemistry and materials science. We will dissect its charac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the infrared (IR) spectrum of Benzo[b]thiophen-2-yl(phenyl)methanol, a molecule of interest in medicinal chemistry and materials science. We will dissect its characteristic spectral features and benchmark them against structurally related compounds to offer a comprehensive understanding for researchers, scientists, and drug development professionals. This analysis is grounded in fundamental principles of vibrational spectroscopy and supported by experimental data and established literature.

The Significance of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy is an indispensable technique for elucidating the functional groups present within a molecule.[1][2][3][4] By measuring the absorption of infrared radiation by a sample, we can identify the characteristic vibrational frequencies of its covalent bonds.[1][2][3][4] This "molecular fingerprint" is invaluable for confirming the identity of a synthesized compound, assessing its purity, and understanding its structural nuances. In the context of drug development, where precise molecular architecture dictates biological activity, the insights from IR spectroscopy are particularly crucial.

Analysis of Benzo[b]thiophen-2-yl(phenyl)methanol

The structure of Benzo[b]thiophen-2-yl(phenyl)methanol incorporates several key functional groups that give rise to distinct absorption bands in its IR spectrum: a hydroxyl (-OH) group, a benzo[b]thiophene moiety, and a phenyl ring. Understanding the expected positions and characteristics of these bands is the first step in a thorough spectral interpretation.

Key Spectral Features:
  • O-H Stretching: The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[5][6] For Benzo[b]thiophen-2-yl(phenyl)methanol, this typically appears as a strong, broad absorption band in the region of 3600-3200 cm⁻¹.[5][7][8][9][10] The broad nature of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[6][9]

  • C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and benzo[b]thiophene rings are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[11] Aliphatic C-H stretching from the methanol carbon would be observed just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.[7]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the alcohol functional group typically results in a strong absorption band in the fingerprint region, between 1260-1000 cm⁻¹.[5]

  • C-S Vibrations: The identification of carbon-sulfur bond vibrations can be more challenging due to their weaker intensity and their appearance in the complex fingerprint region. The C-S stretching frequency is generally expected in the 800-600 cm⁻¹ range. However, these vibrations can be coupled with other vibrational modes, making a definitive assignment difficult.[12]

Comparative Analysis with Structurally Related Compounds

To provide a clearer context for the spectral features of Benzo[b]thiophen-2-yl(phenyl)methanol, we will compare its expected IR absorptions with those of two simpler, related molecules: Diphenylmethanol and Benzo[b]thiophene.

Functional Group/VibrationBenzo[b]thiophen-2-yl(phenyl)methanol (Expected, cm⁻¹)Diphenylmethanol (Observed, cm⁻¹)Benzo[b]thiophene (Observed, cm⁻¹)
O-H Stretch 3600-3200 (strong, broad)3600-3200 (strong, broad)[7]N/A
Aromatic C-H Stretch 3100-3000 (medium)3100-3000 (medium)~3070 (medium)
Aliphatic C-H Stretch ~2900 (medium)~2900 (medium)N/A
Aromatic C=C Stretch 1600-1450 (variable)1600-1450 (variable)~1590, 1450, 1425 (variable)
C-O Stretch 1260-1000 (strong)1200-1000 (strong)N/A
C-S Vibrations 800-600 (weak to medium)N/APresent in fingerprint region

Table 1: Comparative IR Absorption Frequencies (cm⁻¹)

This side-by-side comparison highlights the unique contributions of each structural component to the overall IR spectrum. The presence of the broad O-H stretch immediately distinguishes both alcohols from benzo[b]thiophene. The subtle differences in the fingerprint region, particularly the presence of C-S related vibrations, would be the key to differentiating Benzo[b]thiophen-2-yl(phenyl)methanol from Diphenylmethanol.

Experimental Protocol: Obtaining a High-Quality IR Spectrum

The quality of an IR spectrum is paramount for accurate interpretation. The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method, a common and reliable technique.[13][14][15]

Objective: To prepare a solid sample of Benzo[b]thiophen-2-yl(phenyl)methanol for analysis by transmission FTIR spectroscopy.

Materials:

  • Benzo[b]thiophen-2-yl(phenyl)methanol (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C[16]

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[13][17] The sample-to-KBr ratio should be roughly 1:100 to ensure a homogenous mixture and prevent overly intense absorption bands.[14]

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, uniform powder is obtained. This minimizes light scattering and produces a higher quality spectrum.[17]

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground powder into the die, ensuring an even distribution.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[16] The applied pressure causes the KBr to become plastic and fuse into a solid matrix.[14][15]

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis to subtract the contributions of atmospheric water and carbon dioxide.

An alternative for this type of analysis is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation.[18][19][20] In this technique, the solid sample is simply pressed against a high-refractive-index crystal.[18]

Workflow for Comparative IR Spectroscopic Analysis

Comparative_IR_Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis & Interpretation cluster_3 Conclusion Sample_Acquisition Acquire Target Compound (Benzo[b]thiophen-2-yl(phenyl)methanol) Method_Selection Select Spectroscopic Method (e.g., KBr Pellet or ATR) Sample_Acquisition->Method_Selection Reference_Acquisition Acquire Reference Compounds (Diphenylmethanol, Benzo[b]thiophene) Reference_Acquisition->Method_Selection Target_Spectrum Record IR Spectrum of Target Compound Method_Selection->Target_Spectrum Reference_Spectra Record IR Spectra of Reference Compounds Method_Selection->Reference_Spectra Peak_Identification Identify and Assign Characteristic Peaks Target_Spectrum->Peak_Identification Reference_Spectra->Peak_Identification Comparative_Table Create Comparative Data Table Peak_Identification->Comparative_Table Structural_Correlation Correlate Spectral Differences with Structural Features Comparative_Table->Structural_Correlation Final_Report Synthesize Findings into a Comprehensive Report Structural_Correlation->Final_Report

Caption: Workflow for comparative IR spectroscopic analysis.

Conclusion

The infrared spectrum of Benzo[b]thiophen-2-yl(phenyl)methanol provides a rich source of structural information. By systematically analyzing its key absorption bands and comparing them to those of diphenylmethanol and benzo[b]thiophene, we can confidently assign the observed peaks to their corresponding functional groups. The prominent, broad O-H stretch, characteristic aromatic C-H and C=C absorptions, and the strong C-O stretch are all key identifiers. The subtle but significant contributions of the benzo[b]thiophene moiety in the fingerprint region serve to distinguish this molecule from its simpler analogues. This guide provides a robust framework for researchers to approach the IR spectral analysis of complex organic molecules with confidence and scientific rigor.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy?. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Brainly. (2023, July 1). Identify and analyze the IR spectrum of diphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Prezi. (2025, September 24). IR Spectra of Alcohols. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 3-bromo-. Retrieved from [Link]

  • Scribd. (n.d.). Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanol, α-phenyl-. Retrieved from [Link]

  • ACS Publications. (n.d.). C−S Bond Cleavage of Benzo[b]thiophene at Ruthenium. Retrieved from [Link]

  • Chegg. (2020, November 9). Solved Diphenylmethanol Infrared Spectrum 1.005 1.000 0.995. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1-Diphenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Retrieved from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • International Journal of Pharmacy and Applied Analysis & Research. (n.d.). XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Hindawi. (n.d.). Research Article The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylbenzo[b]thiophene. Retrieved from [Link]

  • J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzo[b]thiophen-2-yl(phenyl)methanol proper disposal procedures

Comprehensive Laboratory Guide: Operational Handling and Disposal Protocols for Benzo[b]thiophen-2-yl(phenyl)methanol As a critical building block in drug discovery and complex organic synthesis, Benzo[b]thiophen-2-yl(ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Operational Handling and Disposal Protocols for Benzo[b]thiophen-2-yl(phenyl)methanol

As a critical building block in drug discovery and complex organic synthesis, Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) [1] presents specific handling and disposal challenges due to its benzothiophene core. For researchers and drug development professionals, establishing a self-validating safety protocol is not merely about compliance; it is about ensuring laboratory integrity, preventing cross-contamination, and mitigating environmental toxicity.

This guide provides the authoritative operational framework for the safe handling, segregation, and terminal disposal of this compound.

Physicochemical Profile and Waste Classification

To design an effective disposal strategy, one must first understand the physicochemical nature of the waste. The presence of the sulfur-containing heteroaromatic ring dictates the environmental hazards and the required destruction mechanisms [2].

Table 1: Quantitative Data and Waste Profiling

ParameterValue / ClassificationOperational Implication
CAS Number 116496-01-6 [1]Primary identifier for EHS waste logging.
Molecular Formula C15H12OSHigh carbon content; requires complete combustion.
Molecular Weight 240.32 g/mol Used for calculating molar waste concentrations.
Physical State Solid (typically crystalline/powder)Prone to aerosolization if handled outside a fume hood.
Primary Hazard Irritant (Skin/Eye), Environmental ToxicityRequires strict segregation from aqueous waste streams.
EPA Waste Stream Solid/Liquid Organic Hazardous WasteMust be processed via high-temperature incineration [3].

Causality-Driven Disposal Methodologies

Do not treat Benzo[b]thiophen-2-yl(phenyl)methanol as generic organic waste. The sulfur atom within the benzothiophene ring oxidizes during combustion to form sulfur oxides (SOx). Therefore, standard municipal incineration or drain disposal is strictly prohibited. Terminal destruction must occur via institutional high-temperature incineration equipped with flue-gas desulfurization (scrubbing) systems [3].

Protocol A: Solid Waste Disposal (Unused Reagent, Contaminated Consumables)

Causality: Solid particulates pose an inhalation risk and can leach into groundwater if sent to standard landfills. Containment prevents environmental dispersion.

  • Collection: Gather all unreacted solid material, contaminated weigh boats, spatulas, and filter papers.

  • Containment: Place into a chemically compatible, high-density polyethylene (HDPE) or glass wide-mouth container.

  • Sealing & Labeling: Seal tightly. Label explicitly with the full chemical name, CAS number (116496-01-6), and the hazard warning: "Hazardous Solid Waste - Contains Sulfur Organics."

  • Transfer: Transfer to the institutional Environmental Health and Safety (EHS) solid waste accumulation area for pickup by a licensed hazardous waste contractor.

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Washings)

Causality: Benzo[b]thiophen-2-yl(phenyl)methanol is lipophilic and insoluble in water. It will persist in aqueous environments. Segregation based on the carrier solvent prevents dangerous exothermic reactions in the waste carboy.

  • Solvent Identification: Determine the solvent used in your workflow (e.g., Dichloromethane, Ethyl Acetate, DMSO).

  • Segregation:

    • Halogenated Solvents (e.g., DCM, Chloroform): Pour the solution into the designated Halogenated Organic Waste carboy.

    • Non-Halogenated Solvents (e.g., EtOAc, Methanol, DMSO): Pour into the designated Non-Halogenated Organic Waste carboy.

  • Concentration Limits: Ensure the concentration of the compound does not exceed your institution's specific limits for bulk solvent waste (typically <5% w/v for standard carboys; higher concentrations may require individual packaging).

  • Documentation: Log the estimated mass of Benzo[b]thiophen-2-yl(phenyl)methanol added to the carboy on the attached EHS waste manifest.

Protocol C: Spill Remediation

Causality: Immediate mechanical collection minimizes the spread of the compound, while solvent-based wiping ensures the removal of microscopic residues from bench surfaces.

  • Isolation: Evacuate non-essential personnel from the immediate spill area. Ensure the fume hood sash is lowered to an optimal working height.

  • Mechanical Cleanup (Solid Spill): Gently sweep up the solid using a spark-proof brush and dustpan, avoiding dust generation. Place into a solid waste container (Protocol A).

  • Chemical Decontamination: Moisten a disposable laboratory wipe with a compatible solvent (e.g., ethanol or isopropanol) and wipe down the spill area to dissolve and remove residual traces.

  • Disposal of Cleanup Materials: Dispose of all wipes and PPE used during the cleanup as hazardous solid waste.

Waste Segregation and Terminal Destruction Workflow

The following diagram illustrates the logical decision tree for segregating and disposing of Benzo[b]thiophen-2-yl(phenyl)methanol, ensuring compliance with environmental protection standards.

WasteDisposal Start Benzo[b]thiophen-2-yl (phenyl)methanol Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogenated Halogenated Carrier (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Carrier (e.g., EtOAc, DMSO) Liquid->NonHalogenated HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin Incineration High-Temperature Incineration (>1000°C) with SOx Scrubbing SolidBin->Incineration EHS Transfer HaloBin->Incineration EHS Transfer NonHaloBin->Incineration EHS Transfer

Figure 1: Decision tree for the segregation and terminal disposal of benzothiophene derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved March 25, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management System. Retrieved March 25, 2026, from [Link]

Handling

Personal protective equipment for handling Benzo[b]thiophen-2-yl(phenyl)methanol

Handling complex organic intermediates like Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a specialized building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex organic intermediates like Benzo[b]thiophen-2-yl(phenyl)methanol (CAS: 116496-01-6) requires a rigorous, scientifically grounded approach to laboratory safety. As a specialized building block frequently utilized in drug development and complex organic synthesis, this compound presents unique physicochemical hazards[1]. Its structure—a benzothiophene system linked to a phenyl ring via a carbinol carbon—renders it highly lipophilic and susceptible to atmospheric oxidation.

This guide provides a comprehensive, self-validating operational framework for researchers, detailing the exact Personal Protective Equipment (PPE), handling methodologies, and logistical plans required to work with this compound safely.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The high lipophilicity of the benzothiophene moiety allows it to easily penetrate the stratum corneum of human skin if dissolved in organic solvents or sweat[2]. Furthermore, as a solid powder, it poses a severe mechanical and chemical irritation risk to the respiratory tract and ocular mucosa[3].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Number 116496-01-6Primary identifier for inventory tracking and emergency response[1].
Molecular Formula C15H12OSHigh carbon/sulfur ratio dictates extreme lipophilicity and dermal penetration risk.
Molecular Weight 240.32 g/mol Heavy organic solid; settles rapidly but micro-crystals can aerosolize if agitated[1].
Storage Temperature 2-8°C (Sealed)Requires refrigeration to prevent slow atmospheric oxidation of the benzylic alcohol[1].
Physical State Solid (Powder/Crystal)Primary exposure route is inhalation of micro-dust during weighing and transfer[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dictated by the compound's specific chemical reactivity and physical state. Do not rely on generic lab safety guidelines; instead, implement the following targeted defense systems[2]:

  • Hand Protection (Dermal Barrier):

    • Requirement: Wear double-layered Nitrile (butadiene-acrylonitrile copolymer) or Neoprene gloves.

    • Causality: Thiophene derivatives and aromatic alcohols rapidly degrade standard latex gloves because the non-polar aromatic rings dissolve the polyisoprene chains[3]. Nitrile offers superior resistance.

    • Self-Validation: Before handling, inflate the outer glove with air and roll the cuff to trap it. A lack of deflation validates the absence of micro-punctures.

  • Respiratory Protection (Inhalation Barrier):

    • Requirement: When handling the dry powder outside of a fume hood (not recommended), use a NIOSH/MSHA or European Standard EN 149 approved respirator (N95 or P100 particulate filter)[5].

    • Causality: Agitation of the solid generates fine crystalline dust. Inhalation of thiophene-based dust causes acute respiratory tract irritation and potential central nervous system (CNS) depression upon systemic absorption[3].

  • Eye Protection (Ocular Barrier):

    • Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166[6]. Standard safety glasses are insufficient.

    • Causality: Standard glasses leave the orbital cavity exposed to aerosolized micro-crystals, which can cause severe mechanical abrasion and chemical burns to the cornea[3].

  • Body Protection:

    • Requirement: A flame-resistant, knee-length laboratory coat and closed-toe, non-porous footwear[7].

Standard Operating Procedure (SOP): Safe Handling & Execution

This step-by-step methodology ensures that the handling of Benzo[b]thiophen-2-yl(phenyl)methanol is a self-validating, closed-loop system that minimizes exposure[8].

Step 1: Environmental Control Validation Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Validation Check: Perform a "tissue-paper flow test" at the sash opening. Hold a small strip of tissue paper at the bottom edge of the sash; it should be gently but consistently pulled inward, validating a face velocity of at least 80-100 feet per minute (fpm).

Step 2: Anti-Static Weighing Protocol Because Benzo[b]thiophen-2-yl(phenyl)methanol is a dry organic powder, static electricity can cause the particles to repel each other and aerosolize into the breathing zone[3].

  • Use an anti-static gun (Zerostat) on the disposable weigh boat before placing it on the analytical balance.

  • Use a grounded, stainless-steel spatula for transfer. Avoid plastic spatulas, which accumulate static charge.

Step 3: Dissolution & Transfer When preparing solutions for reaction (e.g., dissolving in dichloromethane or ethyl acetate):

  • Transfer the solid into a round-bottom flask before adding the solvent.

  • Add the solvent slowly down the interior wall of the flask.

  • Causality: Adding solid powder to a highly volatile solvent can cause rapid, localized displacement of solvent vapor, leading to aerosolization of the toxic solid[9].

Emergency Response & Spill Workflow

In the event of a spill, immediate categorization of the spill state (solid vs. dissolved solution) dictates the neutralization chemistry and physical cleanup approach[10].

SpillResponse Start Spill: Benzo[b]thiophen-2-yl(phenyl)methanol Assess Assess Spill State Start->Assess Solid Solid Dust Spill Assess->Solid Liquid Solution Spill Assess->Liquid PPE Verify PPE (Respirator/Gloves) Solid->PPE Liquid->PPE CleanSolid Dampen & Sweep PPE->CleanSolid If Solid CleanLiquid Absorb with Vermiculite PPE->CleanLiquid If Liquid Dispose Hazardous Waste Transfer CleanSolid->Dispose CleanLiquid->Dispose

Workflow for assessing and neutralizing Benzo[b]thiophen-2-yl(phenyl)methanol spills.

Spill Protocol Causality: If the spill is a solid powder, sweeping it directly will aerosolize the compound. It must first be dampened with a compatible inert liquid (like water or sand) to trap the dust[10]. If it is a solution spill, it must be absorbed using an inert silicate like vermiculite to prevent the solvent from off-gassing toxic fumes[10].

Logistical Storage & Waste Disposal Plan

Storage Logistics:

  • Store the compound sealed in a desiccator at 2-8°C [1].

  • Causality: Benzylic alcohols are susceptible to slow oxidation into corresponding ketones or aldehydes when exposed to atmospheric oxygen and ambient heat[11]. Cold storage under an inert atmosphere (Argon or Nitrogen) suppresses this thermodynamic degradation pathway. Keep strictly separated from strong oxidizing agents (e.g., perchlorates, nitrates)[2].

Disposal Plan:

  • Solid Waste: Unused solid compound and contaminated weigh boats/spatulas must be placed in a designated, double-bagged hazardous organic solid waste container[8].

  • Liquid Waste: If the compound was dissolved in a halogenated solvent (e.g., Chloroform, DCM), it must be disposed of in a "Halogenated Organic Waste" carboy. If dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), use the "Non-Halogenated Organic Waste" carboy. Mixing these waste streams can cause exothermic reactions or violate EPA/local environmental disposal regulations[8].

  • PPE Disposal: Gloves used during the handling of this compound must be treated as chemically contaminated solid waste and must never be disposed of in standard municipal trash bins[10].

References

  • State of New Jersey Department of Health. "Thiophene Hazardous Substance Fact Sheet." NJ Health. Verified URL: [Link]

  • St. George's University. "Organic Chemistry Laboratory Safety Procedures." SGU. Verified URL: [Link]

  • PCCA. "Benzyl Alcohol Safety Data Sheet." PCCA Rx. Verified URL: [Link]

  • University of Cyprus. "Laboratory Safety Rules and Risk Assessment." UCY. Verified URL: [Link]

Sources

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